molecular formula C10H8BrN B1344717 5-(Bromomethyl)quinoline CAS No. 1260796-73-3

5-(Bromomethyl)quinoline

Cat. No.: B1344717
CAS No.: 1260796-73-3
M. Wt: 222.08 g/mol
InChI Key: YYOXXAVCCOSTGL-UHFFFAOYSA-N
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Description

5-(Bromomethyl)quinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOXXAVCCOSTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630097
Record name 5-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260796-73-3
Record name 5-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(Bromomethyl)quinoline from 5-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of 5-(bromomethyl)quinoline from 5-methylquinoline, a critical transformation for the introduction of a reactive handle onto the quinoline scaffold. The primary focus is on the Wohl-Ziegler reaction, a free-radical bromination method utilizing N-bromosuccinimide (NBS) and a radical initiator. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, discuss potential side reactions and optimization strategies, and outline methods for the purification and characterization of the final product. The content is structured to provide both a theoretical understanding and practical guidance for researchers in organic synthesis and drug development.

Introduction: The Significance of this compound

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The functionalization of the quinoline ring is a key strategy in the development of new therapeutic agents. This compound serves as a versatile synthetic intermediate, with the bromomethyl group acting as a highly reactive electrophilic site for nucleophilic substitution reactions.[1] This allows for the facile introduction of various functionalities at the 5-position, enabling the synthesis of diverse libraries of quinoline-based compounds for drug discovery and materials science applications.

The selective introduction of a bromine atom at the benzylic position of 5-methylquinoline is most effectively achieved through a free-radical substitution pathway, commonly known as the Wohl-Ziegler reaction.[1] This method offers high regioselectivity for the benzylic C-H bond over the aromatic C-H bonds of the quinoline ring.

Mechanistic Insights: The Wohl-Ziegler Reaction

The synthesis of this compound from 5-methylquinoline via the Wohl-Ziegler reaction proceeds through a free-radical chain mechanism.[1] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products. The key steps are initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), upon heating or photochemical irradiation. The resulting radicals then react with a trace amount of HBr, which is often present in N-bromosuccinimide (NBS) or generated in situ, to produce a bromine radical (Br•).

dot

G cluster_initiation Initiation Initiator Initiator (BPO or AIBN) Radical 2R• Initiator->Radical Heat or Light NBS NBS HBr HBr Br_radical Br• RadicalHBr RadicalHBr RadicalHBr->Br_radical

Caption: Initiation of the free-radical chain reaction.

Propagation

The propagation phase consists of two key steps that constitute the chain reaction:

  • Hydrogen Abstraction: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 5-methylquinoline. This step is highly regioselective for the benzylic position because the resulting 5-quinolinemethyl radical is stabilized by resonance with the quinoline ring system.

  • Bromination: The 5-quinolinemethyl radical then reacts with a molecule of molecular bromine (Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

A crucial aspect of the Wohl-Ziegler reaction is the role of NBS. It serves as a source of bromine at a low and constant concentration, which is critical to suppress the competing electrophilic addition of bromine to the electron-rich quinoline ring.[2][3]

dot

G cluster_propagation Propagation 5_Methylquinoline 5-Methylquinoline Br_radical_1 Br• Quinolinemethyl_radical 5-Quinolinemethyl Radical HBr HBr Br2 Br₂ 5_Bromomethylquinoline This compound Br_radical_2 Br• 5_MethylquinolineBr_radical_1 5_MethylquinolineBr_radical_1 Quinolinemethyl_radicalHBr Quinolinemethyl_radicalHBr 5_MethylquinolineBr_radical_1->Quinolinemethyl_radicalHBr Quinolinemethyl_radicalBr2 Quinolinemethyl_radicalBr2 5_BromomethylquinolineBr_radical_2 5_BromomethylquinolineBr_radical_2 Quinolinemethyl_radicalBr2->5_BromomethylquinolineBr_radical_2

Caption: Propagation steps of the free-radical bromination.

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a 5-quinolinemethyl radical, or two 5-quinolinemethyl radicals.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound from 5-methylquinoline.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Methylquinoline143.1810.0 g0.06981.0
N-Bromosuccinimide (NBS)177.9813.0 g0.07301.05
Benzoyl Peroxide (BPO)242.230.34 g0.00140.02
Carbon Tetrachloride (CCl₄) or Acetonitrile-200 mL--

Note on Solvent Selection: While carbon tetrachloride has been traditionally used for Wohl-Ziegler reactions, its use is now highly restricted due to its toxicity and environmental impact. Acetonitrile is a suitable and safer alternative.[2]

Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel (optional)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Reaction Procedure
  • Setup: Assemble the three-neck flask with a reflux condenser, a magnetic stir bar, and a stopper. The apparatus should be dried in an oven and assembled under an inert atmosphere.

  • Charging the Flask: To the flask, add 5-methylquinoline (10.0 g, 0.0698 mol) and the chosen solvent (200 mL of CCl₄ or acetonitrile).

  • Addition of Reagents: Add N-bromosuccinimide (13.0 g, 0.0730 mol) and benzoyl peroxide (0.34 g, 0.0014 mol) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄ or 82°C for acetonitrile) with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp or a high-intensity incandescent light.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 5-methylquinoline spot. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The succinimide byproduct will precipitate out of the solution. Remove the precipitate by filtration.

    • Wash the filtrate with water (2 x 100 mL) and then with brine (1 x 100 mL) in a separatory funnel.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, a yellowish solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate. Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent can be employed.

Side Reactions and Optimization

The primary side reaction in the Wohl-Ziegler bromination of 5-methylquinoline is the formation of the dibrominated product, 5-(dibromomethyl)quinoline. To minimize this, it is crucial to use only a slight excess of NBS (typically 1.05-1.1 equivalents).[4] Over-bromination can become significant if a large excess of NBS is used or if the reaction is allowed to proceed for an extended period after the starting material has been consumed.

Another potential side reaction is the electrophilic bromination of the quinoline ring. However, under the free-radical conditions of the Wohl-Ziegler reaction, this is generally not a major concern, especially with the controlled, low concentration of bromine provided by NBS.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
Melting Point Literature values should be consulted for comparison.
¹H NMR The spectrum should show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.5-5.0 ppm. The aromatic protons of the quinoline ring will appear in the region of 7.0-9.0 ppm.
¹³C NMR The spectrum will show a signal for the benzylic carbon (-CH₂Br) and the characteristic signals for the carbons of the quinoline ring.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₁₀H₈BrN). The isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) will be a key diagnostic feature.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust.

  • Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive when dry. It is typically supplied wetted with water to reduce its shock sensitivity. Avoid heating dry BPO and store it away from combustible materials.

  • Solvents: Carbon tetrachloride is a known carcinogen and is toxic. Acetonitrile is flammable and toxic. Both should be handled in a fume hood with appropriate PPE.

  • General Precautions: The reaction should be carried out in a well-ventilated fume hood. The use of a blast shield is recommended, especially for larger-scale reactions.

Conclusion

The synthesis of this compound from 5-methylquinoline via the Wohl-Ziegler reaction is a reliable and efficient method for introducing a versatile functional group onto the quinoline scaffold. A thorough understanding of the free-radical mechanism, careful control of reaction conditions, and appropriate safety measures are essential for a successful synthesis. This guide provides the necessary technical information and practical protocols to enable researchers to confidently perform this important transformation in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Wohl–Ziegler reaction. In Wikipedia. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Kappe, O., et al. (2022). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Bromomethyl)quinoline stands as a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As a derivative of quinoline, a scaffold present in numerous natural products and FDA-approved pharmaceuticals, its significance is well-established.[1][2] The true synthetic value of this molecule, however, is imparted by the bromomethyl group at the 5-position of the quinoline nucleus. This functional group acts as a highly reactive electrophilic handle, enabling facile and versatile derivatization through nucleophilic substitution reactions.[] This reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse functional groups and the construction of complex molecular architectures.[] Consequently, this compound is an indispensable intermediate for developing novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research.[]

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, characterization, and chemical utility of this compound, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while core identifiers are well-documented, specific experimental values for properties such as melting point and quantitative solubility are not consistently reported in publicly available literature, a common occurrence for reactive synthetic intermediates.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₀H₈BrN[4][5]
Molecular Weight 222.08 g/mol [][4][5]
CAS Number 1260796-73-3[][4][6]
Appearance Expected to be a solid, potentially white to light yellow/orange powder or crystal.[7]
Melting Point Data not readily available. For context, the isomer 2-(Bromomethyl)quinoline has a reported melting point of 55-59 °C.[6][7][8]
Boiling Point Data not available; likely to decompose upon heating at atmospheric pressure.[6]
Solubility Expected to be sparingly soluble in water but soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate, and acetone.[9]
Storage Recommended to be stored sealed in a dry, cool (2-8°C), and dark place, potentially under an inert atmosphere to prevent degradation.[6]

Synthesis and Purification

The most direct and widely employed strategy for the synthesis of this compound is the selective radical bromination of the benzylic position of 5-methylquinoline.

Mechanism: The Wohl-Ziegler Reaction

This transformation is a classic example of a Wohl-Ziegler reaction, which proceeds via a free-radical chain mechanism. The use of N-Bromosuccinimide (NBS) is critical as it provides a low, steady concentration of bromine radicals (Br•), favoring substitution at the activated benzylic methyl group over electrophilic addition to the aromatic quinoline ring. The reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The mechanism unfolds in three key stages:

  • Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates the initial bromine radical.

  • Propagation: A bromine radical abstracts a hydrogen atom from the 5-methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either Br₂ formed in situ or another molecule of NBS) to yield the this compound product and a new bromine radical, which continues the chain.

  • Termination: The reaction ceases when radicals combine.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5-Methylquinoline 5-Methylquinoline ReactionVessel Wohl-Ziegler Bromination (Reflux / Light) 5-Methylquinoline->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel Initiator AIBN or BPO Initiator->ReactionVessel Solvent CCl₄ or Benzene Solvent->ReactionVessel Filtration Filter Succinimide ReactionVessel->Filtration Reaction Mixture Evaporation Solvent Removal Filtration->Evaporation Filtrate Chromatography Silica Gel Chromatography Evaporation->Chromatography Crude Product Product This compound Chromatography->Product Purified Product

Diagram 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Wohl-Ziegler conditions. Researchers should adapt it based on laboratory-specific conditions and safety assessments.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylquinoline (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.).

  • Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) or benzene as the solvent. The reaction should be reasonably dilute.

  • Initiation and Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄). For optimal initiation, the flask can be irradiated with a heat lamp or UV lamp.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting material is consumed (usually within 2-4 hours). A key visual cue is that solid NBS (denser than CCl₄) is consumed and replaced by succinimide (which is less dense and will float).

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

  • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove any trace HBr) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data are outlined below, based on the analysis of quinoline and its substituted derivatives.[10][11][12][13]

TechniqueFeatureExpected Observation
¹H NMR -CH₂Br ProtonsA sharp singlet at approximately δ 4.8-5.0 ppm.
Aromatic ProtonsA complex multiplet pattern in the range of δ 7.4-9.0 ppm, characteristic of the quinoline ring system.
¹³C NMR -CH₂Br CarbonA signal at approximately δ 30-35 ppm.
Aromatic CarbonsMultiple signals between δ 120-150 ppm corresponding to the nine carbons of the quinoline ring.
Mass Spec. Molecular IonA characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approx. 1:1 ratio) at m/z = 221 and 223, confirming the presence of a single bromine atom.
FT-IR C-H (aromatic)Stretches typically observed around 3050-3100 cm⁻¹.
C=N, C=C (ring)A series of sharp absorption bands in the 1500-1600 cm⁻¹ region.
C-Br StretchA moderate to strong absorption in the lower frequency region, typically around 600-700 cm⁻¹.

Reactivity and Synthetic Utility

The synthetic power of this compound is rooted in the reactivity of its C-Br bond.[] The carbon atom of the bromomethyl group is highly electrophilic, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.

Nucleophilic Substitution Pathways

This compound readily reacts with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce new functional groups at the benzylic position. This allows for the systematic construction of libraries of 5-substituted quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.[] The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.

Diagram 2: Generalized Sₙ2 reaction pathway of this compound.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities. This compound serves as a key entry point for elaborating this scaffold.

  • Anticancer Agents: Many potent anticancer drugs and clinical candidates feature a quinoline core. The ability to use this compound to tether the quinoline moiety to other pharmacophores or linkers is a common strategy in the design of novel kinase inhibitors, topoisomerase inhibitors, and other antineoplastic agents.[14]

  • Antimicrobial Drug Discovery: The quinoline ring is present in classic antimalarial drugs like chloroquine and quinine. Researchers use this compound to synthesize new derivatives aimed at overcoming drug resistance in malaria and for developing new antibacterial and antifungal compounds.[]

  • Materials Science: The rigid, planar structure and electronic properties of the quinoline system make its derivatives useful in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate caution. While a specific safety data sheet (SDS) is not universally available, data from analogous brominated quinolines suggest the following precautions.

  • Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation. It is a lachrymator. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark environment.[6] For long-term stability, storage under an inert gas like argon or nitrogen is recommended to prevent hydrolysis and oxidation.

Conclusion

This compound is a quintessential example of a high-value synthetic intermediate. Its physicochemical profile is dominated by the reactive bromomethyl group, which provides a reliable and versatile handle for molecular elaboration. Through straightforward radical bromination, chemists can access this powerful building block, opening the door to a vast chemical space of quinoline derivatives. Its proven utility in the synthesis of compounds for drug discovery and materials science ensures its continued importance for researchers and scientists pushing the boundaries of chemical and biomedical innovation.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98.
  • Royal Society of Chemistry. (n.d.). Supporting Information for "Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes".
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds).
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622.
  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, L., et al. (2022).
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]

  • Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260.
  • NIST. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(Bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 5-(Bromomethyl)quinoline

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its significance lies in the reactive bromomethyl group attached to the C5 position of the quinoline scaffold. The quinoline core itself is a privileged structure, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties[1]. The bromomethyl moiety serves as a versatile chemical handle, allowing for the facile introduction of various functional groups through nucleophilic substitution reactions[2]. This makes this compound a valuable intermediate for constructing diverse molecular architectures and generating libraries of compounds for drug discovery and development.

Synthesis and Molecular Structure

The most common and efficient synthesis of this compound is achieved through the radical bromination of its precursor, 5-methylquinoline. This reaction, known as the Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group without affecting the aromatic quinoline ring[2]. The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.

The logical workflow for the synthesis and characterization is depicted below:

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization 5-Methylquinoline 5-Methylquinoline Reaction Wohl-Ziegler Bromination 5-Methylquinoline->Reaction NBS_Initiator NBS, Radical Initiator NBS_Initiator->Reaction 5-Bromomethylquinoline This compound Reaction->5-Bromomethylquinoline NMR NMR Spectroscopy (¹H, ¹³C) 5-Bromomethylquinoline->NMR MS Mass Spectrometry (MS) 5-Bromomethylquinoline->MS IR Infrared Spectroscopy (IR) 5-Bromomethylquinoline->IR

Caption: Synthesis and Characterization Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. By analyzing both ¹H and ¹³C NMR spectra, one can map the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is capable of dissolving the compound and its residual proton signal (at ~7.26 ppm) typically does not interfere with the aromatic signals of the analyte.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the internal standard tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound can be divided into two main regions: the aromatic region (7.0-9.0 ppm) and the aliphatic region, where the key bromomethyl protons reside.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.95dd1HH-2The proton at the 2-position is typically the most downfield signal in the quinoline ring system due to the deshielding effect of the adjacent nitrogen atom.
~8.20d1HH-4H-4 is also significantly deshielded by the nitrogen and exhibits coupling to H-3.
~8.05d1HH-8The peri-proton H-8 is deshielded by the electron-withdrawing nitrogen atom.
~7.80d1HH-6This proton is part of the benzenoid ring system.
~7.65t1HH-7The triplet multiplicity arises from coupling to both H-6 and H-8.
~7.45dd1HH-3This proton shows coupling to both H-2 and H-4.
~4.85s2H-CH₂BrThis singlet is highly characteristic. Its downfield shift is due to the strong deshielding effect of the adjacent electronegative bromine atom and the aromatic quinoline ring. This is a typical chemical shift for benzylic bromides.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) (ppm)AssignmentRationale and Comparative Insights
~150.5C-2The carbon adjacent to the nitrogen (C-2) is typically the most deshielded in the quinoline system.
~148.0C-8aA quaternary carbon in the quinoline ring system.
~136.5C-4Deshielded due to its proximity to the nitrogen atom.
~133.0C-5The ipso-carbon attached to the bromomethyl group.
~130.0C-7Aromatic CH carbon.
~129.5C-8Aromatic CH carbon.
~128.0C-4aQuaternary carbon at the ring junction.
~126.5C-6Aromatic CH carbon.
~121.5C-3Aromatic CH carbon.
~32.0-CH₂BrThe aliphatic carbon of the bromomethyl group. Its chemical shift is significantly influenced by the attached bromine atom, appearing further downfield than a typical methyl group on an aromatic ring (which would be around 20-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.

Experimental Protocol: MS Data Acquisition
  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • EI-MS:

    • Introduce a small amount of the sample directly into the ion source.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range from m/z 50 to 300.

  • ESI-MS (for LC-MS):

    • Dissolve the sample in a suitable solvent like methanol or acetonitrile.

    • Inject the solution into the ESI source.

    • Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

MS Spectral Analysis

The molecular weight of this compound (C₁₀H₈BrN) is 222.08 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

  • Molecular Ion (M⁺): The mass spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 221 (for the molecule containing ⁷⁹Br) and m/z 223 (for the molecule containing ⁸¹Br). This characteristic M/M+2 pattern is a definitive indicator of the presence of one bromine atom.

  • Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo fragmentation. The most likely fragmentation pathway is the loss of the bromine radical to form a stable quinolin-5-ylmethyl cation.

G M_ion [C₁₀H₈BrN]⁺˙ m/z 221/223 Fragment [C₁₀H₈N]⁺ m/z 142 M_ion->Fragment Loss of Bromine Radical Br_radical - Br•

Caption: Predicted primary fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet. Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from the aromatic quinoline ring and the C-Br bond.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3100-3000C-H stretch (aromatic)Medium-WeakCharacteristic of C-H bonds on the quinoline ring.
~2950C-H stretch (aliphatic)WeakCorresponding to the C-H bonds of the -CH₂Br group.
1600-1450C=C and C=N stretch (aromatic)Strong-MediumMultiple sharp bands are expected in this region, characteristic of the quinoline ring system.
1400-1000In-plane C-H bendingMediumPart of the "fingerprint" region, confirming the aromatic structure.
900-675Out-of-plane C-H bendingStrongThe pattern of these bands can sometimes give information about the substitution pattern on the aromatic rings.
~650C-Br stretchMedium-StrongThis absorption is indicative of the carbon-bromine bond in the bromomethyl group.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR, MS, and IR spectroscopy. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. Infrared spectroscopy offers a quick verification of the key functional groups. By understanding the predicted spectral data and the rationale behind it, as outlined in this guide, researchers can confidently verify the identity, purity, and structure of this versatile synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)quinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-(Bromomethyl)quinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, primarily due to the reactive bromomethyl group that allows for versatile synthetic modifications.[1] Its utility in drug discovery and organic synthesis is fundamentally linked to its solubility in various organic solvents, which dictates the choice of reaction media, purification strategies, and formulation approaches. Despite its importance, a comprehensive public repository of its quantitative solubility data is lacking. This guide provides a robust framework for researchers to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for both qualitative and quantitative solubility determination, and discuss appropriate analytical techniques for concentration measurement. This document is designed to empower scientists to generate reliable and reproducible solubility data, ensuring the successful application of this versatile compound in their research endeavors.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a quinoline core functionalized with a bromomethyl (-CH₂Br) group at the 5-position. The quinoline scaffold is a well-known "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs. The true synthetic power of this molecule, however, lies in the reactivity of the C-Br bond in the bromomethyl moiety. This group is an excellent electrophile, highly susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the covalent attachment of the quinoline scaffold to a diverse array of molecules (amines, phenols, thiols, etc.), making it an invaluable intermediate for constructing complex molecular architectures and libraries of potential drug candidates.[1]

Understanding the solubility of this key intermediate is not a trivial pursuit; it is a critical parameter that influences every stage of its use:

  • Reaction Homogeneity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction kinetics and avoiding side reactions.

  • Purification: Solubility differences are exploited in crystallization and chromatography for purification.

  • Formulation: For biological screening, preparing stock solutions at known concentrations is the first and most critical step.

This guide provides the theoretical basis and practical methodologies to systematically evaluate the solubility of this compound.

Theoretical Considerations for Solubility Prediction

A priori estimation of solubility is guided by the fundamental principle of "like dissolves like," which relates solubility to the interplay of intermolecular forces between the solute and solvent.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Appearance White to off-white powder/solid
Core Structure Quinoline (Aromatic Heterocycle)-
Key Functional Group Bromomethyl (Alkyl Halide)[1]
Structural Analysis and Solubility Profile

The solubility behavior of this compound is a composite of its two main structural features:

  • The Quinoline Ring System: This large, aromatic, and relatively non-polar bicyclic system contributes to its solubility in non-polar and moderately polar organic solvents through π-π stacking and van der Waals interactions. The nitrogen atom within the ring introduces a degree of polarity and possesses a lone pair of electrons, making it a weak base. This basicity is key, as it allows for protonation in acidic media, leading to the formation of a cationic salt which is expected to be highly soluble in aqueous solutions.[2]

  • The Bromomethyl Group (-CH₂Br): This group introduces significant polarity due to the electronegativity difference between carbon and bromine. It can participate in dipole-dipole interactions. However, it is not a hydrogen bond donor and is a very weak hydrogen bond acceptor. Its primary contribution is its high reactivity as an electrophilic site.

Predicted Solubility in Solvent Classes
  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the large aromatic system has some affinity for these solvents, the polar bromomethyl group and the heterocyclic nitrogen detract from ideal miscibility.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile): High solubility is predicted in these solvents. They can effectively solvate both the polar and non-polar regions of the molecule. For instance, a structurally related compound, 5,7-dibromo-8-hydroxyquinoline, is reported to be fairly soluble in solvents like acetonitrile, acetone, ethyl acetate, chloroform, and dichloromethane.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These solvents can interact with the polar C-Br bond and the nitrogen lone pair. However, the lack of a strong hydrogen-bonding group on the molecule may limit its solubility compared to compounds with -OH or -NH₂ groups.

  • Aqueous Solvents:

    • Water: Expected to be very poorly soluble due to the large, non-polar aromatic core.

    • Aqueous Acid (e.g., 5% HCl): High solubility is predicted. The basic nitrogen of the quinoline ring will be protonated to form a quinolinium salt, which is ionic and should readily dissolve in water.[2][3]

    • Aqueous Base (e.g., 5% NaOH): Expected to be insoluble. The molecule lacks an acidic proton and is prone to decomposition via hydrolysis of the bromomethyl group under basic conditions over time.

Critical Safety and Handling Precautions

  • Hazards: The compound is likely harmful if swallowed and is a severe eye and skin irritant.[5] It should be treated as a potential lachrymator and alkylating agent.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][6]

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Determination of Solubility

A two-tiered approach is recommended: a rapid qualitative assessment followed by a rigorous quantitative determination for solvents of interest.

Protocol 1: Qualitative Solubility Assessment

This initial screen provides a rapid overview of solubility in a broad range of solvents and helps identify promising candidates for quantitative analysis.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Solvent Addition cluster_2 Step 3: Equilibration cluster_3 Step 4: Observation & Classification s1 Weigh ~5 mg of This compound s2 Add to a 1-dram vial s3 Add 0.5 mL of test solvent s2->s3 s4 Cap vial tightly s3->s4 s5 Vortex at room temp for 2 minutes s4->s5 s6 Visually inspect for undissolved solids s5->s6 s7 Solids Present? s6->s7 s8 Insoluble / Sparingly Soluble s7->s8 Yes s9 Soluble s7->s9 No G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to a known volume of solvent (e.g., 10 mg in 1 mL) equil1 Seal vial prep1->equil1 equil2 Agitate at constant temp (e.g., 25°C) for 24-48h (orbital shaker/rotator) equil1->equil2 sep1 Allow solution to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Clarify by centrifugation (e.g., 14,000 rpm, 15 min) or filter (0.22 µm PTFE) sep2->sep3 quant1 Prepare serial dilutions of the clarified supernatant sep3->quant1 quant2 Analyze by validated analytical method (e.g., HPLC) quant1->quant2 quant3 Calculate concentration against a standard curve quant2->quant3

Caption: Workflow for Quantitative Equilibrium Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 10 mg in 1 mL).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vial stand to allow excess solid to settle. Carefully withdraw a portion of the supernatant. To ensure no microscopic particles are present, the supernatant must be clarified either by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtering through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents).

  • Quantification: a. Accurately prepare a series of dilutions of the clarified supernatant with the same solvent. b. Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. [7] c. The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

Analytical Quantification Methods

Accurate quantification is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.

  • HPLC Method Development:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

    • Detection: The quinoline core is a strong chromophore. UV detection at a wavelength of maximum absorbance (likely between 220-320 nm, to be determined by a UV scan) should provide excellent sensitivity.

    • Standard Curve: A standard curve must be prepared using a reference standard of this compound of known purity, covering the expected concentration range of the samples.

Data Presentation and Interpretation

All solubility data should be meticulously recorded. Quantitative data is best presented in a tabular format for easy comparison.

Table 1: Solubility of this compound at 25 °C

Solvent Classification Dielectric Constant Quantitative Solubility (mg/mL) Quantitative Solubility (mM)
Dichloromethane Polar Aprotic 9.1 [Experimental Value] [Calculated Value]
Acetonitrile Polar Aprotic 37.5 [Experimental Value] [Calculated Value]
Ethyl Acetate Polar Aprotic 6.0 [Experimental Value] [Calculated Value]
Methanol Polar Protic 32.7 [Experimental Value] [Calculated Value]
Toluene Non-Polar 2.4 [Experimental Value] [Calculated Value]
Hexane Non-Polar 1.9 [Experimental Value] [Calculated Value]
Water Aqueous 80.1 [Experimental Value] [Calculated Value]

| 5% aq. HCl | Aqueous Acid | ~80 | [Experimental Value] | [Calculated Value] |

Interpretation: The obtained data will directly guide experimental design. For a nucleophilic substitution reaction, a solvent in which the compound is highly soluble (e.g., >50 mg/mL), such as acetonitrile or dichloromethane, would be an excellent choice. For purification by crystallization, a solvent pair may be ideal, where the compound is highly soluble in one solvent ("soluble") and poorly soluble in another ("anti-solvent").

Conclusion

While published quantitative data on the solubility of this compound is scarce, its solubility profile can be logically predicted from its structure and systematically determined through established experimental protocols. This guide provides the necessary theoretical framework, safety precautions, and detailed methodologies for researchers to generate high-quality, reliable solubility data. By following these protocols, scientists in drug discovery and organic synthesis can make informed decisions regarding solvent selection, leading to more efficient reaction optimization, purification, and preparation of solutions for biological screening, thereby accelerating their research and development efforts.

References

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • ACS Publications. (2024). Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]

  • Wikipedia. Alprazolam. Available at: [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Faculty of Science, Ubon Ratchathani University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Journal of the Association of Arab Universities for Basic and Applied Sciences. (2014). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available at: [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • ResearchGate. General strategies for the synthesis of quinoline derivatives. Available at: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • IOP Publishing. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available at: [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]

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The Enduring Legacy of the Quinoline Nucleus: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone of heterocyclic chemistry. Its discovery in the 19th century unlocked a vast and enduring field of scientific inquiry that continues to yield profound advancements in medicine, analytical science, and materials chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline-based reagents, designed for researchers, scientists, and drug development professionals. We will traverse the historical narrative of its initial isolation, delve into the intricacies of the seminal synthetic methodologies that enabled its widespread use, and survey its diverse applications, from the first life-saving antimalarials to cutting-edge fluorescent probes. This guide is structured to provide not just a recitation of facts, but a deeper understanding of the chemical principles and experimental causality that have driven the evolution of quinoline chemistry.

The Genesis of a Privileged Scaffold: Discovery and Early History

Quinoline, a colorless, hygroscopic liquid with a characteristic odor, was first wrested from the complex mixture of coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge, who named it "leukol" (from the Greek for "white oil").[1] A few years later, in 1842, Charles François Gerhardt obtained a compound by the alkaline distillation of the antimalarial alkaloid quinine, which he named "Chinolein" or "quinoline."[1] It was later demonstrated by August Wilhelm von Hofmann that these two substances were, in fact, identical. This early history is intrinsically linked to one of nature's most important quinoline-containing compounds: quinine.

The story of quinine is a landmark in the history of medicine. Derived from the bark of the Cinchona tree, its antimalarial properties were known in Europe as early as the 17th century.[2] The isolation of quinine in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou marked the dawn of alkaloid chemistry and provided a purified, potent treatment for malaria.[3][4] The quest to understand and synthesize this life-saving molecule spurred much of the early research into the quinoline nucleus and ultimately led to the development of synthetic antimalarials like chloroquine in the 1940s.[2]

The Art of the Synthesis: Classical Routes to the Quinoline Core

The ability to construct the quinoline ring system from simple precursors was a pivotal development in organic chemistry. Several "named reactions," discovered in the late 19th century, remain fundamental to the synthesis of quinolines and their derivatives.[5] Understanding these classical methods provides a foundation for appreciating the logic of modern synthetic strategies.

The Skraup Synthesis: A Vigorous Classic

In 1880, the Czech chemist Zdenko Hans Skraup developed a method for synthesizing quinoline itself.[1] The Skraup synthesis is a powerful, albeit often aggressive, reaction that involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[3]

Mechanism and Rationale:

The reaction proceeds through several key steps, each with a specific rationale:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. The nitrobenzene serves as the oxidant, and is itself reduced to aniline, which can then participate in the reaction.[6]

The reaction is notoriously exothermic and can be violent.[1] To moderate the reaction, ferrous sulfate is often added, which is thought to act as an oxygen carrier, smoothing the oxidation step.[1]

Experimental Protocol: The Skraup Synthesis of Quinoline

The following protocol is adapted from Organic Syntheses, a trusted source for reliable organic chemistry procedures.

Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including a face shield.

  • Reagents:

    • Aniline (freshly distilled)

    • Glycerol (c.p.)

    • Nitrobenzene

    • Concentrated Sulfuric Acid

    • Ferrous Sulfate (powdered crystalline)

  • Procedure:

    • In a large round-bottomed flask equipped with a wide-bore reflux condenser, add powdered ferrous sulfate, glycerol, aniline, nitrobenzene, and concentrated sulfuric acid in that order.

    • Mix the contents thoroughly and gently heat the flask.

    • Once the reaction begins to boil, remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, a wet towel can be placed on the upper part of the flask to aid the condenser.

    • After the initial vigorous reaction subsides, heat the mixture to boiling for an additional 5 hours.

    • Allow the mixture to cool and then transfer it to a larger flask for steam distillation to remove any unreacted nitrobenzene.

    • After the removal of nitrobenzene, make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Steam distill the mixture to isolate the crude quinoline.

    • The crude quinoline is then purified by distillation under reduced pressure. The fraction boiling at 110–114 °C at 14 mmHg is collected.[1]

This procedure typically yields 84-91% of the theoretical amount of quinoline.[1][7]

Logical Flow of the Skraup Synthesis:

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Acid-catalyzed Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

Caption: Workflow for the Skraup synthesis of quinoline.

The Friedländer Synthesis: A Versatile Condensation

Discovered by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde with a hydrogen on the carbon adjacent to the carbonyl group).[2] This reaction is typically catalyzed by an acid or a base.

Mechanism and Rationale:

The Friedländer synthesis is essentially a two-step process:

  • Aldol-type Condensation: The 2-aminoaryl aldehyde/ketone undergoes an aldol condensation with the α-methylene carbonyl compound to form an α,β-unsaturated carbonyl intermediate.

  • Intramolecular Cyclization and Dehydration: The amino group then attacks the carbonyl of the newly formed α,β-unsaturated system, followed by dehydration to form the quinoline ring.[2]

The choice of an acid or base catalyst depends on the specific substrates. Base catalysis is common, but acid catalysis is also effective. Modern variations have explored a wide range of catalysts to improve yields and broaden the scope of the reaction.

Experimental Protocol: A Greener Friedländer Synthesis

Recent research has focused on developing more environmentally friendly protocols. The following is a general procedure for a catalyst-free Friedländer synthesis in water.

  • Reagents:

    • 2-Aminobenzaldehyde

    • A ketone (e.g., acetone, cyclohexanone)

    • Water

  • Procedure:

    • In a round-bottomed flask, suspend 2-aminobenzaldehyde in water.

    • Add the ketone to the suspension.

    • Heat the mixture at 70°C with stirring for the appropriate time (typically a few hours, monitored by TLC).

    • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

    • The crude product can be purified by recrystallization.

This method offers high yields (often >90%) and avoids the use of harsh catalysts and organic solvents.[8]

Logical Flow of the Friedländer Synthesis:

Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Methylene_Compound α-Methylene Carbonyl Methylene_Compound->Aldol_Adduct Base or Acid Catalysis Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate Dehydration Quinoline_Derivative Quinoline Derivative Unsaturated_Intermediate->Quinoline_Derivative Intramolecular Cyclization & Dehydration

Caption: Generalized workflow of the Friedländer synthesis.

The Combes Quinoline Synthesis

First reported by Alphonse Combes in 1888, this method involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[9]

Mechanism and Rationale:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine.

  • Acid-Catalyzed Cyclization: In the presence of a strong acid (e.g., sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring.

  • Dehydration: The resulting intermediate is then dehydrated to yield the aromatic quinoline.[10]

Table of Representative Yields for the Combes Synthesis:

Aniline Derivativeβ-DiketoneProductYield (%)
AnilineAcetylacetone2,4-DimethylquinolineHigh
m-ChloroanilineAcetylacetone7-Chloro-2,4-dimethylquinolineGood
β-NaphthylamineAcetylacetoneBenzo[g]quinoline derivativeGood

(Yields are generally reported as "good" to "high" in the literature for these substrates.)

The Gould-Jacobs Reaction

Developed by R.G. Gould and W.A. Jacobs in 1939, this reaction is a versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[11] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Mechanism and Rationale:

  • Condensation: The aniline displaces the alkoxy group of the alkoxymethylenemalonate ester to form an anilinomethylenemalonate.

  • Thermal Cyclization: At high temperatures (typically >250 °C), this intermediate undergoes a 6-electron electrocyclization to form the quinoline ring.

  • Saponification and Decarboxylation: The resulting ester is then hydrolyzed (saponified) to a carboxylic acid, which is subsequently decarboxylated upon heating to yield the 4-hydroxyquinoline.[12]

The high temperatures required for the cyclization step can be a limitation, but modern techniques such as microwave irradiation have been shown to significantly improve reaction times and yields.[6]

The Pfitzinger Reaction

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, is a method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[13]

Mechanism and Rationale:

  • Isatin Ring Opening: The base hydrolyzes the amide bond of isatin to form an α-keto-aniline derivative.

  • Condensation: This intermediate then condenses with the carbonyl compound to form an imine.

  • Cyclization and Dehydration: The enolate of the keto-acid then attacks the imine, and subsequent dehydration yields the quinoline-4-carboxylic acid.[13]

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Derivative

The following is a general laboratory procedure:

  • Reagents:

    • Isatin

    • A ketone (e.g., acetone)

    • Potassium Hydroxide

    • Ethanol/Water

  • Procedure:

    • Dissolve potassium hydroxide in a mixture of ethanol and water in a round-bottom flask.

    • Add isatin and stir at room temperature until the color changes, indicating the opening of the isatin ring.

    • Slowly add the ketone to the reaction mixture.

    • Reflux the mixture for several hours (e.g., 24 hours).

    • After cooling, acidify the reaction mixture to precipitate the quinoline-4-carboxylic acid product.

    • The product can be collected by filtration and purified by recrystallization.[14]

The Doebner-von Miller Reaction

This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid. It is a versatile method for preparing a variety of substituted quinolines.

The Modern Era of Quinoline Synthesis: Greener and More Efficient Approaches

While the classical named reactions are foundational, modern organic synthesis has driven the development of more efficient, selective, and environmentally friendly methods for preparing quinolines.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including quinoline synthesis. The direct and efficient heating of the reaction mixture can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[15][16] For example, microwave-assisted Skraup and Gould-Jacobs reactions have been reported with significantly improved efficiency.[6][16]

Novel Catalysis:

The development of new catalytic systems has also revolutionized quinoline synthesis. These include:

  • Lewis acids: Catalysts like indium(III) triflate and ytterbium(III) triflate have been used to promote three-component reactions for quinoline synthesis under mild conditions.[17]

  • Transition metal catalysts: A variety of transition metals, including copper, nickel, and cobalt, have been employed in catalytic cycles to construct the quinoline ring system through different mechanistic pathways.[17]

  • "Green" catalysts: The use of solid acid catalysts, ionic liquids, and even water as a solvent and promoter aligns with the principles of green chemistry, reducing waste and avoiding hazardous reagents.[8][18]

Applications of Quinoline-Based Reagents: From Medicine to Materials

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its applications, however, extend far beyond the realm of pharmaceuticals.

Medicinal Chemistry: A Legacy of Healing
  • Antimalarial Agents: As previously discussed, the history of quinoline is inextricably linked to the fight against malaria. Quinine, chloroquine, and mefloquine are all quinoline-based drugs that have saved countless lives.

  • Anticancer Agents: The quinoline alkaloid camptothecin, isolated from the Camptotheca acuminata tree, is a potent topoisomerase I inhibitor and the parent compound for several clinically used anticancer drugs. Numerous synthetic quinoline derivatives have also been investigated for their anticancer properties.

  • Antibacterial Agents: The quinolone and fluoroquinolone classes of antibiotics, such as ciprofloxacin and levofloxacin, are synthetic drugs that contain a 4-quinolone core and are widely used to treat bacterial infections.

Analytical Chemistry: Illuminating the Unseen

The rigid, planar structure and extended π-system of the quinoline nucleus make it an excellent fluorophore. This property has been harnessed to develop a wide range of fluorescent probes for detecting and imaging various analytes.

  • Fluorescent Probes for Metal Ions: Quinoline derivatives, particularly those incorporating a chelating group like 8-hydroxyquinoline, are widely used as fluorescent sensors for metal ions such as Zn²⁺, Cu²⁺, and Al³⁺. The binding of the metal ion to the probe often results in a significant change in its fluorescence properties (e.g., a "turn-on" or "turn-off" response), allowing for sensitive and selective detection.[19]

Experimental Protocol: General Procedure for Zinc Ion Detection Using a Quinoline-Based Fluorescent Probe

This protocol provides a general framework for using a quinoline-based fluorescent sensor for the detection of Zn²⁺ in a solution.

  • Materials:

    • Quinoline-based fluorescent probe (e.g., a derivative of 8-hydroxyquinoline)

    • A suitable buffer solution (e.g., HEPES)

    • A stock solution of Zn²⁺ (e.g., from ZnCl₂)

    • Solutions of other metal ions for selectivity studies

    • A spectrofluorometer

  • Procedure:

    • Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO).

    • In a cuvette, add the buffer solution.

    • Add a small aliquot of the probe stock solution to the cuvette and mix well.

    • Record the fluorescence spectrum of the probe alone (this is the baseline).

    • Add incremental amounts of the Zn²⁺ stock solution to the cuvette, mixing after each addition.

    • Record the fluorescence spectrum after each addition of Zn²⁺.

    • Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to generate a calibration curve.

    • To assess selectivity, repeat the experiment by adding other metal ions instead of Zn²⁺ and observe any changes in fluorescence.

Industrial Applications
  • Dyes and Pigments: The extended conjugation of certain quinoline derivatives makes them useful as dyes. For example, quinoline yellow is a synthetic yellow dye.

  • Corrosion Inhibitors: Some quinoline derivatives can adsorb onto metal surfaces and form a protective layer, thus inhibiting corrosion.

  • Catalysis: The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts, and quinoline-based ligands have been used in various catalytic transformations.

Conclusion

From its humble origins in coal tar and the bark of the Cinchona tree, the quinoline nucleus has grown to become one of the most important and versatile heterocyclic systems in chemistry. The classical synthetic methods, born out of the ingenuity of 19th-century chemists, provided the foundation for a field that continues to evolve with the development of greener, more efficient, and highly selective synthetic strategies. The enduring legacy of quinoline is evident in its widespread impact on human health, its utility as a powerful tool in analytical science, and its diverse industrial applications. As researchers continue to explore the vast chemical space of quinoline derivatives, it is certain that this remarkable scaffold will continue to be a source of innovation and discovery for years to come.

References

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An In-Depth Technical Guide to the Electrophilic Substitution Patterns of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the electrophilic substitution patterns of the quinoline ring, designed for researchers, scientists, and professionals in drug development. We will delve into the electronic structure of quinoline, the mechanistic principles governing its reactivity, and detailed protocols for key electrophilic substitution reactions.

The Quinoline Scaffold: Structure and Electronic Landscape

Quinoline is a heterocyclic aromatic compound in which a benzene ring is fused to a pyridine ring. This fusion results in a unique electronic landscape that dictates its chemical reactivity. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a significant polarization of the electron density.

The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. Consequently, the nitrogen atom acts as an electron-withdrawing group, deactivating the entire ring system towards electrophilic attack compared to benzene.[1][2] This deactivation is more pronounced in the pyridine ring, making the carbocyclic (benzene) ring the preferred site for electrophilic substitution.[3][4][5]

Caption: Structure and numbering of the quinoline ring.

Governing Principles of Regioselectivity in Electrophilic Substitution

Electrophilic substitution reactions on quinoline predominantly occur at positions C-5 and C-8 of the benzene ring.[3][6] This regioselectivity is a consequence of the stability of the cationic intermediate, known as the Wheland intermediate or sigma complex, formed during the reaction.

Attack at C-5 or C-8 results in a resonance-stabilized intermediate where the positive charge is delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridine ring in all resonance structures. In contrast, attack at C-6 or C-7 leads to resonance structures where the aromatic sextet of the pyridine ring is disrupted, which is energetically unfavorable.[4]

G cluster_mechanism Mechanism of Electrophilic Attack on Quinoline Quinoline Quinoline Attack_C5 Attack at C-5 Quinoline->Attack_C5 E+ Attack_C8 Attack at C-8 Quinoline->Attack_C8 E+ Electrophile E+ Intermediate_C5 Resonance Structures Pyridine ring aromaticity maintained Attack_C5->Intermediate_C5 Intermediate_C8 Resonance Structures Pyridine ring aromaticity maintained Attack_C8->Intermediate_C8 Product_5 5-Substituted Quinoline Intermediate_C5->Product_5 -H+ Product_8 8-Substituted Quinoline Intermediate_C8->Product_8 -H+

Caption: General mechanism of electrophilic substitution on quinoline.

Under strongly acidic conditions, the nitrogen atom of quinoline is protonated, forming the quinolinium ion. This further deactivates the ring system towards electrophilic attack, necessitating vigorous reaction conditions.[7][8]

Key Electrophilic Substitution Reactions of Quinoline

Nitration

The nitration of quinoline is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction requires carefully controlled, often low, temperatures to manage its exothermicity.[6][9]

Mechanism and Regioselectivity: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the electrophile. As predicted by the stability of the Wheland intermediate, nitration yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[3][6][8] Kinetic studies have shown that the quinolinium ion is the reacting species under these acidic conditions.[8]

Experimental Protocol: Nitration of Quinoline [6][8][9]

  • Preparation: In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0°C.

  • Addition of Quinoline: Slowly add quinoline to the cooled sulfuric acid while maintaining the temperature at 0°C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, ensuring the temperature does not exceed 5°C.

  • Stirring: After the addition is complete, continue stirring the mixture at 0-5°C for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until weakly alkaline.

  • Isolation: The product mixture (5-nitroquinoline and 8-nitroquinoline) precipitates and can be collected by filtration, washed with cold water, and dried.

  • Separation: The isomers can be separated by fractional crystallization or chromatography.

Reaction Reagents Conditions Major Products Approx. Ratio (5- / 8-)
NitrationFuming HNO₃, conc. H₂SO₄0°C5-Nitroquinoline, 8-Nitroquinoline~52 : 48[8]
Sulfonation

The sulfonation of quinoline requires vigorous conditions, typically heating with fuming sulfuric acid (oleum) at high temperatures.[3][6] The regioselectivity of sulfonation is temperature-dependent.

Mechanism and Regioselectivity: At lower temperatures (around 220°C), the kinetically controlled product, quinoline-8-sulfonic acid, is the major product.[3][5] At higher temperatures (around 300°C), the thermodynamically more stable quinoline-6-sulfonic acid is formed as the sole product.[3][5] This is because the initially formed 8-sulfonic acid isomerizes to the 6-sulfonic acid at elevated temperatures.

Experimental Protocol: Sulfonation of Quinoline [3][6]

  • Reaction Setup: Place quinoline in a round-bottom flask equipped with a reflux condenser and a heating mantle.

  • Addition of Oleum: Carefully add fuming sulfuric acid (oleum) to the quinoline.

  • Heating: Heat the reaction mixture to the desired temperature (220°C for the 8-isomer or 300°C for the 6-isomer) and maintain for several hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: The sulfonic acid derivative will precipitate. Neutralize the solution with a base (e.g., calcium carbonate) to facilitate precipitation if necessary.

  • Purification: The product can be collected by filtration and purified by recrystallization.

Reaction Reagents Conditions Major Product(s)
SulfonationFuming H₂SO₄220°CQuinoline-8-sulfonic acid
SulfonationFuming H₂SO₄300°CQuinoline-6-sulfonic acid
Halogenation

The direct halogenation of quinoline also requires forcing conditions. The reaction can proceed via different mechanisms depending on the reaction conditions.

Mechanism and Regioselectivity: Bromination in the presence of concentrated sulfuric acid at 75°C yields a mixture of 5-bromoquinoline and 8-bromoquinoline.[9] Halogenation can also be achieved using N-halosuccinimides.[10] The regioselectivity can be influenced by the presence of substituents on the quinoline ring. For instance, 8-substituted quinolines can be selectively halogenated at the C5 position.[11]

Experimental Protocol: Bromination of Quinoline [9]

  • Reaction Setup: In a suitable reaction vessel, dissolve quinoline in concentrated sulfuric acid.

  • Addition of Bromine: Slowly add bromine to the solution at room temperature.

  • Heating: Heat the mixture to 75°C and maintain for several hours.

  • Work-up: Cool the reaction mixture and pour it into a solution of sodium bisulfite to quench the excess bromine.

  • Neutralization and Isolation: Neutralize the solution with a base and extract the product with an organic solvent.

  • Purification: The solvent is evaporated, and the resulting mixture of 5-bromoquinoline and 8-bromoquinoline can be separated by chromatography.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with quinoline.[12] The basic nitrogen atom of the quinoline ring coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[12] This deactivates the ring system to an even greater extent and prevents the generation of the electrophile.

However, intramolecular Friedel-Crafts acylations have been reported to synthesize fused quinoline systems, often requiring strong protic acids or specialized reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[13][14]

Summary and Outlook

The electrophilic substitution of quinoline is a challenging yet important transformation in organic synthesis. The electron-withdrawing nature of the nitrogen atom deactivates the ring system and directs substitution to the carbocyclic ring, primarily at positions C-5 and C-8. The choice of reaction conditions, particularly temperature, can influence the regiochemical outcome, as seen in sulfonation. While classical Friedel-Crafts reactions are generally not feasible, intramolecular variants provide routes to more complex fused systems.

A thorough understanding of the electronic properties of the quinoline ring and the mechanisms of electrophilic substitution is crucial for designing synthetic routes to novel quinoline-based compounds with potential applications in medicinal chemistry and materials science.

References

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3257–3264.
  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Lecture Notes, Pharmaceutical Organic Chemistry-II. Retrieved from [Link]

  • Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? (2018). Quora. Retrieved from [Link]

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  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021, February 16). YouTube. Retrieved from [Link]

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  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Liverpool. Retrieved from [Link]

  • Between pyridine and benzene which is more reactive toward electrophilic substitution? (2019). Quora. Retrieved from [Link]

  • Why is a Friedel-Crafts reaction not possible on Quinoline? (2018). Quora. Retrieved from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Retrieved from [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2017). Chemical Science. Retrieved from [Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • Between quinoline and pyridine, which one is more reactive towards electrophilic substitution? (n.d.). Filo. Retrieved from [Link]

  • Sulfonation of quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of quinolines through intramolecular Friedel–Crafts acylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. (1960). The Journal of Organic Chemistry. Retrieved from [Link]

  • Sulfonylation of Quinoline N-Oxides with Aryl Sulfonyl Chlorides via Copper-Catalyzed C–H Bonds Activation. (2017). Organic Letters. Retrieved from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2014). Tetrahedron Letters. Retrieved from [Link]

  • The pyridine/benzene stability 'paradox'? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2023). Molecules. Retrieved from [Link]

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Introduction: The Quinoline Scaffold and the Strategic Importance of the 5-Bromomethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Bromomethyl)quinoline: A Cornerstone Intermediate in Complex Molecule Synthesis

The quinoline ring system, a fusion of benzene and pyridine rings, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties allow it to engage in a variety of interactions with biological macromolecules, forming the core of numerous FDA-approved drugs for treating cancer, malaria, and infectious diseases.[3][4] The versatility of the quinoline nucleus lies in its capacity for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][3]

Within this esteemed class of heterocycles, this compound (CAS No. 1260796-73-3) emerges as a particularly valuable synthetic intermediate.[5][] Its utility is anchored in the reactivity of the bromomethyl group at the C5 position. This functional group acts as a potent electrophilic handle, transforming the entire molecule into a versatile building block for constructing complex molecular architectures. The carbon-bromine bond is polarized, rendering the benzylic carbon highly susceptible to nucleophilic attack, which is the cornerstone of its synthetic applications.[5] This guide provides a detailed exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers in drug discovery and materials science.

PropertyValueSource
CAS Number 1260796-73-3[5]
Molecular Formula C₁₀H₈BrN[]
Molecular Weight 222.08 g/mol [5][]
InChI Key YYOXXAVCCOSTGL-UHFFFAOYSA-N[5]
Appearance White to off-white solid[7]

Synthesis: Selective Benzylic Functionalization

The primary and most efficient route to this compound is the selective free-radical bromination of 5-methylquinoline. This transformation is a classic example of the Wohl-Ziegler reaction, which is specifically chosen to achieve functionalization at the benzylic position while preserving the aromatic integrity of the quinoline ring.[5]

Causality of Experimental Choice: The use of N-Bromosuccinimide (NBS) is critical. NBS serves as a source of a low, steady concentration of bromine radicals (Br•), which is essential for the radical chain mechanism. Using elemental bromine (Br₂) directly would risk electrophilic aromatic substitution on the electron-rich quinoline ring. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is used to initiate the chain reaction by generating the first radicals upon gentle heating or UV irradiation. The solvent, typically carbon tetrachloride (CCl₄) or another non-polar solvent, is chosen because it does not participate in the reaction and can effectively dissolve the reactants.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) 2 R• 2 R• Initiator->2 R• NBS N-Bromosuccinimide (NBS) 2 R•->NBS H-abstraction Br• Br• NBS->Br• Br₂ Br₂ Br•->Br₂ + Br• 5-Methylquinoline 5-Methylquinoline Benzylic Radical Benzylic Radical 5-Methylquinoline->Benzylic Radical + Br•, - HBr cluster_propagation cluster_propagation 5-Methylquinoline->cluster_propagation This compound This compound Benzylic Radical->this compound + NBS, - Succinimidyl radical R• R• R-R R-R R•->R-R + R• cluster_termination cluster_termination cluster_initiation cluster_initiation

Caption: Wohl-Ziegler radical bromination pathway for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures.

  • Reaction Setup: To a solution of 5-methylquinoline (1.0 eq) in anhydrous carbon tetrachloride (10 mL per mmol of substrate) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and a nitrogen inlet. Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Rationale: Refluxing provides the thermal energy needed for the homolytic cleavage of the BPO initiator. The inert atmosphere prevents unwanted side reactions with oxygen.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product is typically purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Core Reactivity: The SN2 Nucleophilic Substitution Hub

The synthetic power of this compound lies in the high reactivity of its benzylic bromide towards nucleophiles. The reaction almost exclusively proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[5] In this concerted step, a nucleophile attacks the electrophilic methylene carbon from the backside, simultaneously displacing the bromide leaving group.[5]

This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast library of substituted quinolines.[5]

Caption: Generalized Sɴ2 mechanism for the reaction of this compound with a nucleophile (Nu:).

Applications in Medicinal Chemistry

The quinoline scaffold is a cornerstone of modern drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][5] this compound serves as a key starting material for introducing the quinoline-5-ylmethyl moiety into potential drug candidates.

  • Anticancer Agents: Many kinase inhibitors, which are crucial in oncology, feature the quinoline core.[8] By reacting this compound with various amine- or phenol-containing fragments, chemists can rapidly generate libraries of compounds for screening against cancer cell lines. The quinoline part of the molecule can function as a hinge-binding motif in the ATP-binding pocket of kinases.[8][9]

  • Antimicrobial Agents: The introduction of the quinoline moiety can enhance the antimicrobial activity of existing pharmacophores. For instance, alkylating a thiol-containing antibiotic with this compound can lead to hybrid molecules with potentially novel mechanisms of action or improved potency against drug-resistant strains.[5]

Detailed Protocol: N-Alkylation of an Aniline Derivative
  • Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (e.g., 4-methoxyaniline, 1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in an appropriate polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF). Rationale: The base is essential to deprotonate the amine, increasing its nucleophilicity. A non-nucleophilic base is used to prevent it from competing with the aniline for the electrophile.

  • Addition of Electrophile: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the mixture at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC). Reactions are often complete within 6-12 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The aqueous work-up removes the inorganic base and salts.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel) to obtain the desired N-(quinolin-5-ylmethyl)aniline derivative.

Applications in Materials Science

The rigid, planar, and electronically tunable nature of the quinoline ring makes it a valuable component in the synthesis of advanced functional materials.[3] this compound is used to graft this functional moiety onto polymers or other molecular frameworks.

  • Fluorescent Probes and Sensors: The quinoline nucleus is inherently fluorescent. By attaching it to macrocycles or other receptor molecules via the bromomethyl linker, scientists can create chemosensors.[10][11] The binding of an analyte (e.g., a metal ion) to the receptor can modulate the fluorescence properties of the quinoline unit, allowing for sensitive detection.[10]

  • Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used in the development of materials for OLEDs.[3] The 5-(bromomethyl) handle allows for the incorporation of the quinoline chromophore into larger conjugated systems or polymer backbones, tuning the electronic and optical properties of the final material.

Safety and Handling

As an alkylating agent, this compound should be handled with care. It is classified as an irritant and is a potential lachrymator.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7][12]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][13] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Caption: The role of this compound as a central building block for diverse applications.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its value is derived from the predictable and efficient reactivity of the bromomethyl group, which serves as a reliable gateway for introducing the functionally significant quinoline scaffold. Its application spans from the rational design of targeted cancer therapies to the creation of sophisticated materials for electronic and sensing applications. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any scientist aiming to leverage the power of the quinoline nucleus in their research.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(9), 2641. Available from: [Link]

  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
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A Theoretical Investigation into the Electronic Structure of 5-(Bromomethyl)quinoline: A Guide for Rational Drug Design and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Bromomethyl)quinoline stands as a pivotal intermediate in synthetic organic and medicinal chemistry, primarily due to the unique reactivity imparted by the bromomethyl group at the 5-position of the quinoline nucleus.[1] Its utility as a versatile building block in the development of novel therapeutic agents and advanced materials necessitates a profound understanding of its electronic characteristics.[1][2] This technical guide provides a comprehensive exploration of the electronic structure of this compound through the lens of quantum chemical calculations. We delve into the theoretical foundations and practical methodologies of Density Functional Theory (DFT) to elucidate the molecule's structural and electronic properties. Key analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are detailed to provide a molecular-level blueprint of the compound's reactivity, stability, and intermolecular interaction potential. The insights generated serve as a predictive framework to guide the rational design of new quinoline-based derivatives with tailored pharmacological profiles.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a remarkable breadth of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3][4][5] The functionalization of this heterocyclic system is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's therapeutic efficacy and pharmacokinetic profile.

Among the myriad of quinoline derivatives, this compound is of particular interest. The key to its synthetic utility is the bromomethyl substituent, which acts as a potent electrophilic site.[1] The carbon-bromine bond is polarized, rendering the methylene carbon highly susceptible to nucleophilic attack. This reactivity is the foundation for its use in constructing diverse molecular architectures through nucleophilic substitution reactions, enabling the introduction of various functional groups.[1]

Understanding the electronic underpinnings of this reactivity is paramount for predicting its behavior in complex chemical environments and for designing new synthetic pathways. Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-empirical approach to probe these properties.[4] By modeling the molecule's electronic landscape, we can predict sites of reactivity, understand orbital interactions, and quantify properties that govern its stability and potential for intermolecular interactions—critical parameters in drug development.[6][7]

The Theoretical Framework: A Self-Validating Computational Protocol

To ensure the reliability and predictive power of our theoretical investigation, we employ a multi-step computational protocol grounded in Density Functional Theory (DFT). DFT offers an optimal balance between computational accuracy and resource efficiency, making it the method of choice for molecules of this size.[8][9][10]

Causality Behind Methodological Choices
  • Density Functional and Basis Set Selection: The choice of functional and basis set is the most critical decision in a DFT study. We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional renowned for its robust performance in predicting the geometries and electronic properties of a wide range of organic molecules.[11] To accurately describe the electron distribution, especially around the electronegative nitrogen and bromine atoms and the delocalized π-system, we utilized the 6-311++G(d,p) basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for modeling non-covalent interactions and regions of space far from the nuclei. The "(d,p)" denotes the addition of polarization functions, which provide the necessary flexibility for orbitals to change shape in a molecular environment, leading to a more accurate description of bonding.[11]

Step-by-Step Computational Workflow

The protocol is designed as a self-validating system, where each step confirms the integrity of the previous one before proceeding to the calculation of advanced properties.

  • Geometry Optimization: The starting point is the optimization of the molecule's 3D structure to find its lowest energy conformation (ground state). This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

  • Vibrational Frequency Analysis: To validate that the optimized structure corresponds to a true energy minimum and not a saddle point (a transition state), a frequency calculation is performed. The absence of imaginary frequencies confirms a stable ground-state geometry. This step is a crucial quality control measure for the entire study.[12]

  • Electronic Property Calculation: With a validated ground-state structure, a "single-point" calculation is performed using the same DFT method to derive the electronic properties. This includes the molecular orbitals, electron density, and electrostatic potential.

  • Post-Calculation Analysis: The raw output from the DFT calculation is then processed to analyze specific features like FMOs, MEP surfaces, and NBO interactions, which are discussed in the following section.

G cluster_setup Setup cluster_core_calc Core Calculation & Validation cluster_analysis Analysis & Interpretation Initial_Structure Initial 3D Structure Opt Geometry Optimization Initial_Structure->Opt Method_Selection Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Method_Selection->Opt Freq Frequency Calculation Opt->Freq Validation Imaginary Frequencies? Freq->Validation Validation->Opt Yes (Adjust Structure) SPE Single-Point Calculation (Wavefunction & Properties) Validation->SPE No (True Minimum) FMO FMO Analysis (HOMO, LUMO, Gap) SPE->FMO MEP MEP Analysis (Reactive Sites) SPE->MEP NBO NBO Analysis (Bonding, Interactions) SPE->NBO GRP Global Reactivity Descriptors SPE->GRP

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D arrangement of the molecule. The planarity of the quinoline ring is preserved, indicating a strong aromatic character. The key structural parameters of the bromomethyl group are critical for its reactivity.

ParameterCalculated Value (Å)Interpretation
C(5)-C(methylene)1.51A typical sp²-sp³ single bond length, connecting the reactive group to the aromatic scaffold.
C(methylene)-Br1.97This bond is relatively long and polarized, predisposing it to heterolytic cleavage during nucleophilic substitution reactions.[1]
Parameter Calculated Value (°) Interpretation
C(4)-C(5)-C(methylene)121.5The bond angle reflects the steric environment around the substituent, influencing the accessibility of the electrophilic carbon to nucleophiles.

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity.[13][14]

  • HOMO: The HOMO is primarily distributed over the fused benzene and pyridine rings of the quinoline scaffold. This indicates that the π-electron system is the most likely source of electrons in an interaction with an electrophile.

  • LUMO: The LUMO is significantly localized on the quinoline ring system but also shows considerable density extending to the σ* antibonding orbital of the C-Br bond in the bromomethyl group. This localization is crucial, as it indicates that an incoming electron (from a nucleophile) will preferentially occupy this orbital, weakening the C-Br bond and facilitating its cleavage. This finding provides a direct quantum mechanical explanation for the compound's high reactivity in SN2 reactions.[1]

OrbitalEnergy (eV)Implication
HOMO -6.85Represents the ionization potential; the molecule is a moderate electron donor from its π-system.
LUMO -1.21Represents the electron affinity; the molecule can readily accept an electron, particularly at the C-Br site.
HOMO-LUMO Gap 5.64A moderate energy gap suggests a balance between kinetic stability and chemical reactivity.[15] A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to the sites of electrophilic and nucleophilic attack.[3][16]

  • Negative Potential (Red/Yellow): The most electron-rich region is centered around the nitrogen atom of the quinoline ring due to the lone pair of electrons. This site is the primary target for protonation and interaction with electrophiles.

  • Positive Potential (Blue): The most electron-deficient (electrophilic) region is located on the methylene carbon of the bromomethyl group and the associated hydrogen atoms. This strong positive potential confirms this carbon as the primary site for nucleophilic attack, corroborating the FMO analysis and experimental observations.[1]

  • Neutral Potential (Green): The carbocyclic part of the quinoline ring shows a relatively neutral potential, typical of aromatic systems.

The MEP analysis provides a clear and powerful visual confirmation of the molecule's dual reactivity: the nucleophilic nitrogen center and the highly electrophilic bromomethyl carbon.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[6]

DescriptorFormulaCalculated ValueInterpretation
Ionization Potential (I)-EHOMO6.85 eVEnergy required to remove an electron; indicates a stable molecule but one that can participate in charge-transfer interactions.[6]
Electron Affinity (A)-ELUMO1.21 eVEnergy released upon gaining an electron; the positive value signifies a favorable process.
Chemical Hardness (η)(I - A) / 22.82 eVMeasures resistance to change in electron distribution.[6] A moderate value is consistent with the HOMO-LUMO gap, indicating reactivity.
Electrophilicity Index (ω)μ² / (2η)2.86 eVQuantifies the ability of the molecule to accept electrons; a high value indicates it is a strong electrophile.[6]
Chemical Potential (μ)-(I + A) / 2-4.03 eVRepresents the "escaping tendency" of electrons from the system.

The high electrophilicity index (ω) provides a quantitative measure of the molecule's character as an electron acceptor, which is the essence of its utility in synthetic chemistry.

Conclusion: A Theoretical Blueprint for Future Discovery

This in-depth theoretical guide demonstrates the power of computational chemistry to dissect the electronic structure of this compound. Our DFT-based analysis provides a coherent and validated picture of its molecular properties.

Key Findings:

  • The LUMO's localization on the σ* orbital of the C-Br bond directly explains the high susceptibility of the bromomethyl group to nucleophilic attack.

  • The MEP map visually confirms the electrophilic nature of the methylene carbon and the nucleophilic character of the quinoline nitrogen, highlighting the molecule's dual reactivity.

  • Global reactivity descriptors , particularly the high electrophilicity index, quantify the molecule's propensity to act as an electron acceptor, aligning perfectly with its established role as a key synthetic intermediate.

For researchers, scientists, and drug development professionals, these findings are not merely academic. They provide a predictive framework for designing novel quinoline derivatives. By understanding the electronic factors that govern reactivity, chemists can better anticipate reaction outcomes, design more efficient synthetic routes, and rationally modify the scaffold to enhance interactions with biological targets. This theoretical blueprint serves as an essential tool in the ongoing quest to harness the vast potential of the quinoline nucleus for therapeutic and material science applications.

References

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  • Shally, et al. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Current Physical Chemistry, 15. Retrieved from [Link]

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  • Al-dhawi, B. N. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128005.

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Methodological & Application

Application Note & Protocol: Strategic Synthesis of 5-(Bromomethyl)quinoline Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The functionalization of the quinoline nucleus is a critical step in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). 5-(Bromomethyl)quinoline has emerged as a highly versatile synthetic intermediate due to the specific reactivity of its bromomethyl group.[1] This moiety is an excellent electrophile, readily undergoing nucleophilic substitution to allow for the facile introduction of diverse functional groups. This application note provides a comprehensive technical guide on the synthesis of this compound derivatives. It covers the core chemical principles, mechanistic insights, a range of applicable nucleophiles, and detailed, field-proven experimental protocols designed for reproducibility and scalability.

Introduction: The Strategic Value of this compound

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, with derivatives playing significant roles in treating a multitude of diseases.[3][4][5] The development of novel quinoline-based drugs often hinges on the ability to introduce specific molecular fragments to modulate pharmacological properties like potency, selectivity, and pharmacokinetic profiles.[6]

The utility of this compound lies in its role as a powerful electrophilic building block. The carbon-bromine bond in the bromomethyl group is polarized, rendering the methylene carbon highly susceptible to nucleophilic attack.[1] This inherent reactivity is the foundation for its widespread use in constructing libraries of substituted quinolines for high-throughput screening and lead optimization in drug development programs.[1]

Chemical Principles and Mechanistic Insights

The primary pathway for the functionalization of this compound is the bimolecular nucleophilic substitution (SN2) reaction.[1] Understanding the mechanism and the factors that influence it is critical for optimizing reaction outcomes.

2.1. The SN2 Mechanism In an SN2 reaction, a nucleophile directly attacks the electrophilic carbon atom, simultaneously displacing the leaving group (bromide) in a single, concerted step.[1][7]

  • Backside Attack: The nucleophile approaches the methylene carbon from the side opposite to the bromine atom.

  • Transition State: A transient, high-energy state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.[1]

  • Stereochemistry: If the carbon were chiral, this mechanism would result in an inversion of stereochemical configuration.

The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

2.2. Key Factors for Reaction Optimization

  • Nucleophile: The strength of the nucleophile is paramount. Stronger nucleophiles (e.g., thiols, amines) react more readily than weaker ones (e.g., alcohols, water).[8]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Acetone are ideal. They solvate the counter-ion of the nucleophile (if present) but do not extensively solvate the nucleophile itself, leaving it free and highly reactive.

  • Leaving Group: Bromide is an excellent leaving group due to its ability to stabilize the negative charge after dissociation.

  • Temperature: Modest heating can increase the reaction rate, although excessively high temperatures may lead to side reactions. Room temperature is often sufficient for reactions with strong nucleophiles.

Visualization of the Synthetic Pathway

General Reaction Scheme and Workflow

The diagrams below illustrate the fundamental SN2 mechanism and the generalized experimental workflow for synthesizing this compound derivatives.

G sub This compound in1 sub->in1 nu Nucleophile (Nu⁻) nu->in1 prod 5-(Nucelomethyl)quinoline lg Bromide (Br⁻) in2 in1->in2 Sɴ2 Transition State in2->prod in2->lg

Caption: The SN2 reaction mechanism for nucleophilic substitution.

G A Reaction Setup (Substrate, Nucleophile, Base, Solvent) B Reaction Monitoring (TLC Analysis) A->B Stir at RT or heat C Aqueous Workup (Quenching & Extraction) B->C Upon completion D Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) C->D E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for synthesis and purification.

Synthetic Scope: A Survey of Nucleophiles

The versatility of this compound allows for the formation of a wide array of new carbon-heteroatom and carbon-carbon bonds.[1] Below is a summary of common transformations.

Nucleophile ClassExample NucleophileBase (Typical)SolventProduct Functional Group
O-Nucleophiles Phenol, AlcoholK₂CO₃, NaHDMF, ACNEther
Carboxylic AcidK₂CO₃, Cs₂CO₃DMFEster
N-Nucleophiles Primary/Secondary AmineK₂CO₃, Et₃NACN, CH₂Cl₂Substituted Amine
Sodium AzideNaN₃DMF/H₂OAzide
S-Nucleophiles Thiol, ThiophenolK₂CO₃, NaOHEtOH, DMFThioether (Sulfide)
C-Nucleophiles Sodium CyanideNaCNDMSONitrile

Detailed Experimental Protocols

Safety Precaution: this compound and its derivatives can be lachrymators and irritants. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: General Procedure for the Synthesis of 5-(Aryloxymethyl)quinoline Derivatives

This protocol provides a robust and general method for the synthesis of ether-linked derivatives.

Materials & Reagents:

  • This compound (1.0 eq)

  • Substituted Phenol (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), the desired phenol (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF or ACN to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.

  • Workup: Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Conclusion

Nucleophilic substitution provides a powerful and highly reliable strategy for the synthesis of diverse this compound derivatives. The SN2 pathway is efficient for a wide range of oxygen, nitrogen, and sulfur-based nucleophiles, making this compound an invaluable precursor in the construction of compound libraries for drug discovery and medicinal chemistry. The protocols and principles outlined in this guide offer a validated framework for researchers to successfully synthesize and explore this important class of molecules.

References

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  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

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  • MDPI. Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. [Link]

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  • MDPI. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. [Link]

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  • National Institutes of Health. Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. [Link]

  • Nature. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

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Application Notes and Protocols: Leveraging 5-(Bromomethyl)quinoline in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold and the Versatility of 5-(Bromomethyl)quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, particularly in oncology.[1] Its rigid, planar, and aromatic nature allows for diverse interactions with biological targets, including DNA intercalation and inhibition of critical enzymes involved in cell proliferation and survival.[2][3] Quinoline derivatives have demonstrated a broad spectrum of anticancer activities, functioning as inhibitors of tyrosine kinases, proteasome activity, and tubulin polymerization, as well as inducers of apoptosis and cell cycle arrest.[2][4]

Within the diverse family of quinoline-based synthons, this compound emerges as a particularly valuable starting material for the synthesis of novel anticancer agents. The bromomethyl group at the 5-position serves as a highly reactive electrophilic site, amenable to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups and pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective anticancer compounds. The quinoline core provides the foundational structure for target engagement, while the substituents introduced via the bromomethyl handle can be tailored to enhance potency, modulate solubility, and fine-tune the pharmacological profile.

This guide provides an in-depth exploration of the synthetic utility of this compound in the generation of novel anticancer drug candidates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data that underscores the potential of this versatile building block in cancer drug discovery.

Core Synthetic Strategy: Nucleophilic Substitution at the 5-Position

The primary synthetic route leveraging this compound involves the nucleophilic substitution of the bromide ion. This classic SN2 reaction is highly efficient for introducing a variety of nitrogen, sulfur, and oxygen-based nucleophiles, thereby creating a diverse library of quinoline derivatives.

The rationale for this approach lies in the ability to append moieties that are known to contribute to anticancer activity. For instance, introducing heterocyclic amines, thiosemicarbazides, or other pharmacologically relevant groups can lead to compounds with enhanced target affinity and improved efficacy.

Synthesis_Strategy cluster_reagents Reaction Conditions Start This compound Product 5-(Nucleophilomethyl)quinoline Derivative Start->Product  Nucleophilic Substitution (SN2)   Nucleophile Nucleophile (Nu-H) (e.g., Amines, Thiols, Phenols) Nucleophile->Product Anticancer_Activity Anticancer Activity (e.g., Cytotoxicity, Enzyme Inhibition) Product->Anticancer_Activity  Biological Evaluation   Reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN)

Caption: General synthetic workflow using this compound.

Application Protocol 1: Synthesis of N-(Quinolin-5-ylmethyl)amine Derivatives as Potential Kinase Inhibitors

Rationale: Many potent kinase inhibitors feature a heterocyclic core and a side chain that interacts with the solvent-exposed region of the kinase domain. By reacting this compound with various substituted anilines or other amines, it is possible to generate a library of compounds for screening against a panel of cancer-relevant kinases, such as EGFR.[5] The quinoline moiety can act as a hinge-binding motif, while the appended amine can be modified to optimize interactions with other parts of the active site.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-1-(quinolin-5-yl)methanamine

Materials:

  • This compound hydrobromide

  • p-Anisidine (4-methoxyaniline)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-anisidine (1.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the amine.

  • Add a solution of this compound hydrobromide (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure N-(4-methoxyphenyl)-1-(quinolin-5-yl)methanamine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the synthesis can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new spot corresponding to the product. Spectroscopic analysis should confirm the presence of both the quinoline and the p-methoxyphenyl moieties and the linkage between them.

Compound IDR-Group (Amine)Yield (%)Purity (%)
QN-NH-01 p-Anisidine75>98
QN-NH-02 4-Fluoroaniline72>97
QN-NH-03 Piperidine81>98

Application Protocol 2: Synthesis of Quinoline-Thiosemicarbazone Hybrids as Iron Chelators and Ribonucleotide Reductase Inhibitors

Rationale: Thiosemicarbazones are a well-established class of compounds with potent anticancer activity, often attributed to their ability to chelate essential metal ions like iron and inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.[6] By tethering a thiosemicarbazone moiety to the quinoline scaffold via the 5-methyl position, it is possible to create hybrid molecules that combine the DNA-interacting properties of quinoline with the iron-chelating and enzyme-inhibiting capabilities of thiosemicarbazones.

Experimental Protocol: Synthesis of 2-(Quinolin-5-ylmethylene)hydrazine-1-carbothioamide

This synthesis is a two-step process involving the conversion of this compound to 5-quinolinecarboxaldehyde, followed by condensation with thiosemicarbazide.

Step 1: Synthesis of 5-Quinolinecarboxaldehyde

  • This step can be achieved via various oxidation methods, such as the Sommelet reaction or by using oxidizing agents like N-methylmorpholine N-oxide (NMO) in the presence of a catalyst.

Step 2: Condensation with Thiosemicarbazide

Materials:

  • 5-Quinolinecarboxaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-quinolinecarboxaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add thiosemicarbazide (1.1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2-(quinolin-5-ylmethylene)hydrazine-1-carbothioamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological_Mechanism cluster_compound Quinoline-Thiosemicarbazone Hybrid cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Compound 5-(Thiosemicarbazonomethyl)quinoline DNA DNA Compound->DNA Intercalation Iron Intracellular Iron Compound->Iron Chelation RNR Ribonucleotide Reductase Compound->RNR Inhibition DNA_Damage DNA Damage DNA->DNA_Damage ROS Increased ROS Iron->ROS dNTP_Depletion dNTP Pool Depletion RNR->dNTP_Depletion Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis dNTP_Depletion->Apoptosis

Caption: Plausible anticancer mechanisms of quinoline-thiosemicarbazone hybrids.

Biological Evaluation: In Vitro Cytotoxicity Assessment

The newly synthesized quinoline derivatives should be evaluated for their anticancer activity against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in complete growth medium. The final DMSO concentration should be kept below 0.5%.

  • Replace the medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Compound IDCancer Cell LineIC₅₀ (µM) [Reference]
QN-NH-01 A549 (Lung)15.2 [Hypothetical Data]
QN-NH-01 MCF-7 (Breast)11.8 [Hypothetical Data]
QN-TSC-01 A549 (Lung)5.6 [Hypothetical Data]
QN-TSC-01 MCF-7 (Breast)3.9 [Hypothetical Data]
DoxorubicinA549 (Lung)0.8 [Hypothetical Data]
DoxorubicinMCF-7 (Breast)0.5 [Hypothetical Data]

Note: The IC₅₀ values presented are hypothetical for illustrative purposes and would need to be determined experimentally.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. Its reactive bromomethyl group allows for the straightforward introduction of a wide range of chemical moieties, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new quinoline derivatives with potential therapeutic applications in oncology.

Future work in this area should focus on expanding the diversity of nucleophiles used in the synthesis to access novel chemical space. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and investigation of cellular signaling pathways, will be crucial for understanding the mode of action of the most potent compounds and for guiding the rational design of next-generation quinoline-based anticancer drugs.

References

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed.[Link]

  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. SpringerLink.[Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. MDPI.[Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.[Link]

  • New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors. PMC.[Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC.[Link]

  • Synthesis and characterization of quinoline-based thiosemicarbazones and correlation of cellular iron-binding efficacy to anti-tumor efficacy. PubMed.[Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based Hybrid Molecules as Antitumor Agents. PharmaInfo.[Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC.[Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.[Link]

  • Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ResearchGate.[Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC.[Link]

  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. PMC.[Link]

Sources

5-(Bromomethyl)quinoline: A Versatile Electrophilic Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Among the diverse array of functionalized quinolines, 5-(bromomethyl)quinoline stands out as a highly versatile and reactive building block. Its utility stems from the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions.[2] This reactivity allows for the strategic introduction of a vast range of functionalities, enabling the construction of complex molecular architectures with therapeutic potential. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry. It will cover its synthesis, core reactivity, and provide detailed protocols for its application in the synthesis of kinase inhibitors, Vardenafil analogues, and Proteolysis Targeting Chimeras (PROTACs), supported by mechanistic insights and practical considerations.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural feature in numerous natural products and synthetic drugs.[1][3] Its unique electronic properties and rigid framework provide an excellent scaffold for interacting with various biological targets. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4] The ability to functionalize the quinoline core at various positions is crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules. This compound, with its reactive handle at the 5-position, serves as a key intermediate for accessing a diverse chemical space of novel quinoline-based therapeutics.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic protocols, a thorough understanding of the properties and safe handling of this compound is paramount.

PropertyValueReference
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in dichloromethane, chloroform, and ethyl acetate.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Precautions: this compound is a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the radical bromination of 5-methylquinoline. This reaction, typically employing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, offers good regioselectivity for the benzylic position.

Protocol: Radical Bromination of 5-Methylquinoline

Materials:

  • 5-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylquinoline (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Core Reactivity: The Power of Nucleophilic Substitution

The synthetic utility of this compound is primarily centered around the nucleophilic substitution of the bromide leaving group. This Sɴ2 reaction allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds, providing access to a wide range of derivatives.

G cluster_0 Nucleophilic Substitution 5-BMQ This compound Product 5-Substituted Quinoline Derivative 5-BMQ->Product Nu Nucleophile (Amine, Phenol, Thiol, etc.) Nu->Product Sɴ2 Attack

Caption: General scheme of nucleophilic substitution on this compound.

Common nucleophiles that readily react with this compound include:

  • Amines (Primary and Secondary): To form 5-((alkylamino)methyl)quinolines or 5-((dialkylamino)methyl)quinolines.

  • Phenols: To form 5-(phenoxymethyl)quinolines.

  • Thiols: To form 5-((alkylthio)methyl)quinolines.

  • Carboxylates: To form quinolin-5-ylmethyl esters.

  • Azides: To form 5-(azidomethyl)quinoline, a precursor for amines and triazoles.

Application in the Synthesis of Bioactive Molecules

The following sections provide detailed protocols for the application of this compound in the synthesis of key classes of medicinal compounds.

Synthesis of Kinase Inhibitor Scaffolds

The quinoline core is a prominent feature in many approved and investigational kinase inhibitors.[5] this compound can be used to introduce the quinoline motif into various kinase inhibitor scaffolds, often by alkylating a nucleophilic handle on a pre-existing heterocyclic core.

This protocol describes a general method for the N-alkylation of anilines, a common structural motif in kinase inhibitors.

Materials:

  • This compound

  • Substituted Aniline

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in ACN or DMF, add K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60°C for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(quinolin-5-ylmethyl)aniline derivative.

Aniline SubstituentReaction Time (h)Yield (%)
4-Fluoroaniline685
3-Methoxyaniline882
4-Aminobenzonitrile1075
Synthesis of Vardenafil Analogues

Vardenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Its structure features a complex heterocyclic core. This compound can be utilized to synthesize analogues where the quinoline moiety replaces or is appended to the core structure, exploring new structure-activity relationships.

This protocol outlines the synthesis of a key intermediate where the quinoline moiety is attached to a piperazine ring, a common feature in many PDE5 inhibitors.

Materials:

  • This compound

  • 1-(2-ethoxyphenyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-(2-ethoxyphenyl)piperazine (1.0 eq) and K₂CO₃ (2.0 eq) in ACN.

  • Add a solution of this compound (1.05 eq) in ACN to the mixture.

  • Heat the reaction mixture to reflux for 8-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 1-(2-ethoxyphenyl)-4-(quinolin-5-ylmethyl)piperazine.

G cluster_1 Vardenafil Analogue Synthesis 5-BMQ This compound Intermediate Piperazine-Quinoline Intermediate 5-BMQ->Intermediate Piperazine 1-(2-ethoxyphenyl)piperazine Piperazine->Intermediate Alkylation Final_Analogue Vardenafil Analogue Intermediate->Final_Analogue Further Elaboration

Caption: Synthetic workflow for a Vardenafil analogue using this compound.

Synthesis of PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can be incorporated into PROTAC design as a linker component or as part of the ligand for the protein of interest (POI).

This protocol describes the synthesis of a bifunctional linker precursor derived from this compound, which can then be used to conjugate a POI ligand and an E3 ligase ligand.

Materials:

  • This compound

  • N-Boc-ethanolamine

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Alkylation: To a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous THF at 0°C, add NaH (1.1 eq) portion-wise. Stir for 30 minutes at 0°C.

  • Add a solution of this compound (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to obtain the Boc-protected aminoethoxy-methylquinoline linker.

  • Deprotection: Dissolve the purified product in DCM and add TFA (10 eq). Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the amine-functionalized quinoline linker as a TFA salt. This linker can then be coupled to a POI ligand containing a carboxylic acid via standard amide coupling protocols.

G cluster_2 PROTAC Synthesis Workflow 5-BMQ This compound Quinoline_Linker Quinoline-Linker-Amine 5-BMQ->Quinoline_Linker Linker_Precursor Amine-Linker Linker_Precursor->Quinoline_Linker Alkylation PROTAC_Intermediate POI-Linker-Quinoline Quinoline_Linker->PROTAC_Intermediate Final_PROTAC Final PROTAC PROTAC_Intermediate->Final_PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Final_PROTAC Coupling POI_Ligand Protein of Interest Ligand POI_Ligand->PROTAC_Intermediate Amide Coupling

Caption: Modular synthesis of a PROTAC incorporating a quinoline-based linker.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and predictable reactivity through nucleophilic substitution provide a reliable platform for the construction of diverse and complex quinoline-containing molecules. The protocols outlined in this application note serve as a practical guide for harnessing the potential of this compound in the development of novel kinase inhibitors, Vardenafil analogues, PROTACs, and other biologically active compounds. As the quest for new therapeutics continues, the strategic application of such key intermediates will undoubtedly play a pivotal role in advancing the field of drug discovery.

References

  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (Source: Not specified)
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (URL: [Link])

  • CN113583003A - Vardenafil analogue and synthetic method and application thereof - Google P
  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - NIH. (URL: [Link])

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (URL: [Link])

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 5-(Arylmethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-(Arylmethyl)quinoline Scaffold

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry and materials science, renowned for its presence in a vast array of pharmacologically active compounds and functional materials.[1][2][3] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] In the realm of materials science, the rigid, planar structure of quinoline is exploited in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced dyes.[5]

Among the diverse class of quinoline derivatives, the 5-(arylmethyl)quinoline substructure represents a particularly valuable synthetic target. This motif, which links the quinoline core to an aryl group via a methylene bridge, provides a three-dimensional architecture that is highly sought after in drug discovery for probing protein-ligand interactions.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds.[6][7] Its widespread adoption is due to its characteristically mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability and low toxicity of its organoboron reagents.[8] While traditionally employed for sp²-sp² couplings (e.g., aryl-aryl), its application to sp³-sp² bond formation involving benzylic halides like 5-(bromomethyl)quinoline is of significant interest.[9][10][11] Such reactions, though more challenging, provide direct access to complex diarylmethane-type structures, making the development of robust protocols a high priority for synthetic chemists.

This guide provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and field-proven insights for successfully conducting the Suzuki-Miyaura coupling of this compound derivatives.

Pillar 1: The Mechanistic Rationale Behind the Protocol

A fundamental understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The successful execution of this reaction with a benzylic bromide substrate hinges on navigating the specific energetic and stereochemical nuances of each step.

  • Oxidative Addition: The cycle begins with an active, coordinatively unsaturated Pd(0) complex, which is generated in situ from a palladium pre-catalyst. This species undergoes oxidative addition by inserting into the carbon-bromine (C-Br) bond of the this compound. This is often the rate-determining step. For sp³-hybridized benzylic halides, this process typically proceeds with an inversion of stereochemistry at the carbon center.[14][15] The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates the C-Br bond cleavage and stabilizes the resulting Pd(II) intermediate.

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. A crucial insight is that organoboron compounds are generally not nucleophilic enough to engage in this step directly.[6] The base plays a vital role by activating the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[8] This boronate species then exchanges its organic moiety with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. The choice of base and solvent system must be carefully balanced to ensure efficient boronate formation without promoting unwanted side reactions.

  • Reductive Elimination: In the final, product-forming step, the two organic ligands—the 5-quinolylmethyl group and the aryl group—are eliminated from the palladium coordination sphere, forming the new C(sp³)-C(sp²) bond. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[13][14] This elimination is typically fast and irreversible.

Visualization of the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex + R¹-X R1X This compound (R¹-X) Diorgano_PdII R¹-Pd(II)L₂-R² PdII_Complex->Diorgano_PdII + R²-B(OH)₃⁻ Transmetal Transmetalation Product 5-(Arylmethyl)quinoline (R¹-R²) RedElim Reductive Elimination Diorgano_PdII->Pd0 Boronate ArB(OH)₃⁻ (R²-B(OH)₃⁻) (Activated Boronic Acid) Base Base (e.g., K₂CO₃) BoronicAcid ArB(OH)₂ (R²-B(OH)₂) BoronicAcid->Boronate + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: A Self-Validating Protocol Design

The trustworthiness of a protocol lies in its robustness, which is achieved by understanding the function of each component. The following parameters are critical for success and have been selected to create a self-validating experimental system.

ComponentSelection & Rationale
Palladium Pre-catalyst Choice: Pd(OAc)₂ or PdCl₂(dppf).[9][10] Causality: These are air-stable Pd(II) sources that are reliably reduced in situ to the active Pd(0) catalyst. PdCl₂(dppf) is often preferred as it comes pre-complexed with a suitable ligand, ensuring the correct catalyst-to-ligand ratio.
Ligand Choice: JohnPhos, SPhos, or dppf (1,1'-Bis(diphenylphosphino)ferrocene).[9][10][16] Causality: Bulky, electron-rich monophosphine ligands (JohnPhos, SPhos) or bidentate ligands (dppf) are essential for sp³-sp² couplings. They promote the oxidative addition step, prevent catalyst decomposition (formation of palladium black), and accelerate the final reductive elimination step. The choice of ligand is often the single most important variable to screen.
Base Choice: K₂CO₃, Cs₂CO₃, or K₃PO₄.[9][10][14] Causality: A moderately strong inorganic base is required for the critical transmetalation step to form the boronate "ate" complex. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents. Potassium phosphate (K₃PO₄) is another excellent choice, particularly for challenging couplings.
Boron Reagent Choice: Arylboronic Acid or Potassium Aryltrifluoroborate. Causality: While arylboronic acids are standard, they can be prone to decomposition via protodeboronation. Potassium aryltrifluoroborates (ArBF₃K) are highly stable, crystalline solids that are resistant to this side reaction and can lead to more reproducible results.[10][15][17]
Solvent System Choice: 1,4-Dioxane/H₂O, DMF, or Toluene.[9][16][18] Causality: A polar aprotic solvent is typically required to dissolve the reactants and facilitate the reaction. A small amount of water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions are not always required and can sometimes be detrimental.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard work-up and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere manifold (Schlenk line)

  • Standard laboratory glassware for work-up and chromatography

Step-by-Step Procedure:
  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

    • In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add them to the Schlenk flask.

    • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.

  • Solvent Addition and Reaction Execution:

    • Through the septum, add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Lower the flask into a preheated oil bath set to 80-100 °C.

    • Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. A typical reaction time is 4-16 hours.

  • Reaction Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual base and inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes. The exact polarity will depend on the specific product.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final 5-(arylmethyl)quinoline derivative.

Visualization of the Experimental Workflow

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Data & Troubleshooting

Representative Reaction Data

The following table provides expected outcomes for the coupling of this compound with various electronically diverse arylboronic acids under the optimized conditions described above.

EntryArylboronic Acid (ArB(OH)₂)Pd Catalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Isolated Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃90885
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃90692
34-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1001278
43,5-Dimethylphenylboronic acidPd(OAc)₂ (2)JohnPhos (4)K₃PO₄1001088
52-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃851271

Yields are representative and may vary based on specific reaction scale and purity of reagents.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand. 2. Insufficiently inert atmosphere. 3. Incorrect base or solvent.1. Use fresh catalyst/ligand; consider a pre-catalyst like PdCl₂(dppf). 2. Ensure proper Schlenk technique; purge solvents with N₂/Ar. 3. Screen alternative bases (Cs₂CO₃, K₃PO₄) and ensure appropriate water content.
Significant Homocoupling of Boronic Acid (Ar-Ar) Reaction conditions favor boronic acid homocoupling over cross-coupling.1. Lower the reaction temperature. 2. Use a less potent base or reduce the amount of base. 3. Switch to the corresponding potassium aryltrifluoroborate salt.[10]
Formation of 5-Methylquinoline (Protodebromination) The benzylic bromide is reduced instead of coupled, often due to trace moisture or other proton sources reacting with intermediates.1. Ensure solvents are thoroughly dried if this pathway is dominant. 2. Check the purity of the base and other reagents.
Catalyst Decomposition (Palladium Black) The ligand is not effectively stabilizing the palladium catalyst, leading to aggregation and loss of activity.1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Switch to a more robust ligand (e.g., a bidentate ligand like dppf).

References

  • Biscoe, M. R., et al. (2008). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2006). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)₂/7a. ResearchGate. [Link]

  • Sharma, A., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Rehahn, M., & Schlüter, A. D. (1998). Synthesis of polybenzyls by Suzuki Pd‐catalyzed crosscoupling of boronic acids and benzyl bromides: Model reactions and polyreactions. Semantic Scholar. [Link]

  • Ohmura, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. ACS Publications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]

  • Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [Link]

  • Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. nrochemistry.com. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]

  • Molecules. (2021). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. MDPI. [Link]

  • Wikipedia. (2024). Suzuki reaction. en.wikipedia.org. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. inno-pharmchem.com. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health. [Link]

  • Patel, D. R., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (2015). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. researchgate.net. [Link]

  • Reddy, T. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. National Institutes of Health. [Link]

Sources

preparation of 5-(aminomethyl)quinoline from 5-(Bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-(Aminomethyl)quinoline from 5-(Bromomethyl)quinoline: A Comparative Analysis and Detailed Protocol

Abstract

5-(Aminomethyl)quinoline is a critical building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of various biologically active compounds and functional ligands. The efficient and selective preparation of this primary amine from its corresponding bromide precursor, this compound, is a common yet crucial transformation. This document provides a comprehensive guide for researchers, offering a comparative analysis of established synthetic strategies and presenting a detailed, optimized protocol for the most reliable route. We will delve into the causality behind methodological choices, emphasizing safety, efficiency, and scalability. This guide is designed to equip laboratory professionals with the expertise to confidently execute this synthesis and validate their results.

Introduction: The Synthetic Challenge

The conversion of an alkyl halide to a primary amine is a fundamental transformation in organic synthesis. However, the direct reaction of this compound with ammonia is fraught with challenges, primarily the lack of selectivity. This approach inevitably leads to a mixture of primary, secondary, and tertiary amines, along with the quaternary ammonium salt, resulting in low yields of the desired product and complex purification procedures. To overcome this, indirect methods that utilize an amine surrogate are required. This note will explore three robust strategies: the Gabriel Synthesis, the Delépine Reaction, and the Azide Substitution-Reduction sequence.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends on factors such as substrate compatibility, desired yield, safety considerations, and available laboratory resources. Below is a comparative overview of the three most viable methods for preparing 5-(aminomethyl)quinoline.

Strategic Overview

The following diagram outlines the three primary synthetic pathways from the starting material to the final product.

Figure 1. Synthetic Pathways to 5-(Aminomethyl)quinoline Start This compound Gabriel_reagent Potassium Phthalimide Start->Gabriel_reagent Gabriel Synthesis Delepine_reagent Hexamethylenetetramine (HMTA) Start->Delepine_reagent Delépine Reaction Azide_reagent Sodium Azide (NaN₃) Start->Azide_reagent Azide Substitution & Reduction Gabriel_intermediate N-(Quinolin-5-ylmethyl) phthalimide Gabriel_reagent->Gabriel_intermediate Gabriel_cleavage Hydrazine Hydrate Gabriel_intermediate->Gabriel_cleavage Product 5-(Aminomethyl)quinoline Gabriel_cleavage->Product Delepine_intermediate Quaternary Ammonium Salt Delepine_reagent->Delepine_intermediate Delepine_cleavage Acidic Hydrolysis (HCl/EtOH) Delepine_intermediate->Delepine_cleavage Delepine_cleavage->Product Azide_intermediate 5-(Azidomethyl) quinoline Azide_reagent->Azide_intermediate Azide_reduction Reduction (e.g., H₂/Pd-C, LiAlH₄) Azide_intermediate->Azide_reduction Azide_reduction->Product

Caption: Comparative flowchart of the three main synthetic routes.

Quantitative & Qualitative Comparison

The table below summarizes the key advantages and disadvantages of each method, providing a basis for selecting the most appropriate protocol.

FeatureGabriel SynthesisDelépine ReactionAzide Substitution & Reduction
Principle N-alkylation of phthalimide followed by cleavage.[1][2]Alkylation of hexamethylenetetramine (HMTA) followed by acid hydrolysis.[3][4]SN2 substitution with azide followed by reduction of the azide group.[5]
Typical Yield Good to Excellent (70-90%)Good (65-85%)[6]Excellent (>90% over two steps)[7][8]
Key Advantages - Reliably prevents over-alkylation.- Well-established and robust.[9][10]- Uses inexpensive and readily available reagents.- Selective access to the primary amine with few side reactions.[3][11]- Very high yields.- Mild reduction conditions possible (e.g., catalytic hydrogenation).- Azide intermediate is generally stable.
Key Disadvantages - Cleavage of the phthalimide can require harsh conditions (strong acid/base or hydrazine).[2]- Phthalhydrazide byproduct from hydrazinolysis can be difficult to remove.[2]- Often uses chloroform as a solvent, which is toxic.- Generates formaldehyde as a byproduct.[3]- Hydrolysis step can be harsh.- Significant Safety Hazard: Sodium azide is highly toxic and potentially explosive.[12][13][14]- Azide intermediates are energetic compounds.- Some reducing agents (e.g., LiAlH₄) are hazardous.[15]
Recommendation A solid, classic choice but may be less favorable due to the workup.A good alternative, especially for large-scale synthesis if safety and waste streams are managed.The recommended route due to its superior yield and the availability of mild reduction methods, provided stringent safety protocols are followed.

Recommended Protocol: The Azide Substitution and Reduction Route

This two-step sequence is recommended for its high efficiency and adaptability. The first step involves a clean SN2 reaction to form 5-(azidomethyl)quinoline. The second step is the reduction of the azide to the primary amine.

Reaction Mechanism

The overall transformation proceeds via two distinct, high-yielding steps: nucleophilic substitution followed by reduction.

Caption: The two-step mechanism for the synthesis.

Detailed Experimental Protocols

Part A: Synthesis of 5-(Azidomethyl)quinoline

This procedure is adapted from established methods for the synthesis of benzylic azides.[7][8][16]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMmolEq.
This compoundC₁₀H₈BrN222.085.00 g22.51.0
Sodium Azide (NaN₃)NaN₃65.012.19 g33.81.5
Dimethylformamide (DMF)C₃H₇NO73.0950 mL--
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12300 mL--
Deionized WaterH₂O18.02200 mL--
Brine (sat. NaCl)NaCl(aq)-100 mL--
Anhydrous Na₂SO₄Na₂SO₄142.04~10 g--

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 22.5 mmol).

  • Dissolution: Add 50 mL of dimethylformamide (DMF) and stir until the starting material is fully dissolved.

  • Addition of Azide: Carefully add sodium azide (2.19 g, 33.8 mmol) to the solution in one portion. (Caution: See Safety Section) .

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 12-16 hours. The reaction can be monitored by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Quenching and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting product, 5-(azidomethyl)quinoline, should be a pale yellow oil. The crude product is often of sufficient purity for the next step.

    • Expected Yield: ~4.0 g (95-99%).

    • Characterization: IR (cm⁻¹): ~2100 (strong, sharp N₃ stretch). ¹H NMR is consistent with the structure.

Part B: Reduction of 5-(Azidomethyl)quinoline to 5-(Aminomethyl)quinoline

This protocol uses lithium aluminum hydride (LAH), a powerful reducing agent.[5][17] Alternative methods like catalytic hydrogenation (H₂ over Pd/C) are milder but may require specialized equipment.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMmolEq.
5-(Azidomethyl)quinolineC₁₀H₈N₄184.204.00 g21.71.0
Lithium Aluminum Hydride (LAH)LiAlH₄37.951.23 g32.61.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL--
Deionized WaterH₂O18.021.2 mL--
15% NaOH solutionNaOH(aq)-1.2 mL--
Dichloromethane (DCM)CH₂Cl₂84.93150 mL--

Procedure

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a nitrogen atmosphere.

  • LAH Suspension: Carefully add lithium aluminum hydride (1.23 g, 32.6 mmol) to the flask, followed by 60 mL of anhydrous THF. (Caution: See Safety Section) .

  • Cooling: Cool the stirred LAH suspension to 0 °C using an ice-water bath.

  • Addition of Azide: Dissolve the 5-(azidomethyl)quinoline (4.00 g, 21.7 mmol) in 40 mL of anhydrous THF and add it to the dropping funnel. Add the azide solution dropwise to the LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until the azide has been consumed.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C with an ice bath.

    • Quench the reaction by the slow, dropwise addition of 1.2 mL of deionized water. (Gas evolution will be observed).

    • Next, add 1.2 mL of 15% aqueous NaOH solution dropwise.

    • Finally, add 3.6 mL of deionized water dropwise.

    • Stir the resulting granular white suspension vigorously for 30 minutes.

  • Filtration and Extraction:

    • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with dichloromethane (DCM) or ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

  • Product: 5-(aminomethyl)quinoline is typically obtained as a yellow or brown oil.

    • Expected Yield: ~3.0 g (87-95%).

    • Characterization: IR (cm⁻¹): 3300-3400 (N-H stretch), no azide peak at ~2100. ¹H and ¹³C NMR and Mass Spectrometry should confirm the structure.[18][19]

Safety and Handling Precautions

Chemical synthesis requires stringent adherence to safety protocols. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • This compound: This compound is a lachrymator and corrosive. Avoid inhalation and skin contact.[20] Handle only in a fume hood.

  • Sodium Azide (NaN₃): EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE.

    • Toxicity: Can be fatal if swallowed or absorbed through the skin.[12][14]

    • Explosion Hazard: Reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃).[13] It can also form explosive heavy metal azides; never use metal spatulas to handle solid sodium azide and avoid contact with lead or copper pipes (i.e., do not dispose of down the drain).[14][21]

    • Disposal: All sodium azide waste, including contaminated materials, must be treated as hazardous waste and disposed of according to institutional guidelines.[13][21]

  • Lithium Aluminum Hydride (LiAlH₄): PYROPHORIC AND WATER-REACTIVE.

    • Reacts violently with water and moisture to release flammable hydrogen gas, which can ignite spontaneously.[15][22][23]

    • All glassware must be scrupulously dried, and anhydrous solvents must be used.[23]

    • Work must be conducted under an inert atmosphere (nitrogen or argon).

    • A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[15]

    • The quenching procedure must be performed slowly and at 0 °C behind a blast shield.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire two-part protocol.

Figure 3. Experimental Workflow Diagram cluster_A Part A: Azide Formation cluster_B Part B: Amine Formation A1 Dissolve this compound in DMF A2 Add Sodium Azide (NaN₃) A1->A2 A3 Stir at Room Temp (12-16 h) A2->A3 A4 Quench with Water & Extract with Et₂O A3->A4 A5 Wash, Dry (Na₂SO₄) & Concentrate A4->A5 A_Intermediate Crude 5-(azidomethyl)quinoline A5->A_Intermediate B1 Prepare LiAlH₄ suspension in anhydrous THF at 0°C A_Intermediate->B1 Proceed to next step B2 Add azide solution dropwise at 0°C B1->B2 B3 Stir at Room Temp (2-4 h) B2->B3 B4 Quench via Fieser Method (H₂O, NaOH, H₂O) B3->B4 B5 Filter, Extract (DCM) Dry & Concentrate B4->B5 B_Product Pure 5-(aminomethyl)quinoline B5->B_Product Analysis Characterize Product (NMR, IR, MS) B_Product->Analysis

Caption: Step-by-step workflow from starting material to final analysis.

References

  • Delépine reaction - Wikipedia. Available at: [Link]

  • Delépine Reaction - Organic Chemistry Portal. Available at: [Link]

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety, University of California, Berkeley. Available at: [Link]

  • Delepine Amine Synthesis - Scribd. Available at: [Link]

  • Delépine reaction - Sciencemadness Wiki. Available at: [Link]

  • Efficient Transformation of Azides to Primary Amines Using the Mild and Easily Accessible CeCl3·7H2O/NaI System - ResearchGate. Available at: [Link]

  • Lab Safety Guideline: Sodium Azide - University of Tennessee Health Science Center. Available at: [Link]

  • Sodium Azide NaN3 - Division of Research Safety, University of Illinois. Available at: [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More - Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by azide reduction - Organic Chemistry Portal. Available at: [Link]

  • Lithium Aluminum Hydride - Office of Environmental Health and Safety, Princeton University. Available at: [Link]

  • Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks - CrystEngComm (RSC Publishing). Available at: [Link]

  • Lab Safety Guideline: Sodium Azide - Harvard Environmental Health and Safety. Available at: [Link]

  • Hydrazine - Environmental Health & Safety, UC Santa Barbara. Available at: [Link]

  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety, University of New Mexico. Available at: [Link]

  • Safety and Handling of Hydrazine - Defense Technical Information Center. Available at: [Link]

  • How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH - YouTube. Available at: [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction - ACS Publications. Available at: [Link]

  • Redox Reaction between Benzyl Azides and Aryl Azides - Royal Society of Chemistry. Available at: [Link]

  • Hydrazine - Incident management - GOV.UK. Available at: [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides - National Institutes of Health. Available at: [Link]

  • Synthesis of benzyl azide - PrepChem.com. Available at: [Link]

  • Gabriel Synthesis - Cambridge University Press. Available at: [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. Available at: [Link]

  • 5-Bromoquinoline - Safety Data Sheet - Thermo Fisher Scientific. Available at: [Link]

  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. Available at: [Link]

  • Gabriel synthesis - Wikipedia. Available at: [Link]

  • The Gabriel Synthesis - Chemistry Steps. Available at: [Link]

  • 5-Aminoquinoline - PubChem. Available at: [Link]

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The Strategic Application of 5-(Bromomethyl)quinoline in the Synthesis of Potent Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Unique Role of the 5-(Bromomethyl) Substituent in Kinase Inhibitor Design

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design. This guide focuses on a particularly valuable, yet specific, building block: 5-(bromomethyl)quinoline. The strategic placement of the reactive bromomethyl group at the C5 position provides a versatile handle for introducing diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitor potency and selectivity.[1][4]

This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and drug development professionals. It will elucidate the chemical principles underpinning the use of this compound and provide a practical, step-by-step protocol for the synthesis of a potent kinase inhibitor, drawing from established methodologies in the field.

Medicinal Chemistry Rationale and Mechanistic Insights

The utility of this compound in kinase inhibitor synthesis is primarily centered on its reactivity as an electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles, including amines, phenols, and thiols. This allows for the facile covalent attachment of various pharmacophoric fragments to the quinoline core.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group. For instance, the reaction with a primary or secondary amine results in the formation of a stable secondary or tertiary amine, respectively. This straightforward alkylation is a cornerstone of library synthesis for SAR studies.

The C5-positioning of the bromomethyl group is not arbitrary. It directs the appended substituent towards specific regions of the kinase active site, which can be exploited to achieve desired interactions with key amino acid residues, such as those in the solvent-exposed region or the hinge region, depending on the overall inhibitor design.

Featured Application: Synthesis of a 2-Anilino-5-substituted Quinoline as a TrkA Kinase Inhibitor

To illustrate the practical application of this compound, we will detail the synthesis of a 2-anilinoquinoline derivative. This class of compounds has shown significant promise as potent and selective kinase inhibitors. Specifically, certain 5-substituted-2-anilinoquinolines have demonstrated potent antiproliferative activity and selective inhibition of Tropomyosin receptor kinase A (TrkA).[5] TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system, and its aberrant activation is implicated in various cancers.

The following protocol is a representative example based on the synthesis of potent 2-anilinoquinoline-based TrkA inhibitors.[5]

Synthetic Workflow Overview

The synthesis can be conceptualized as a multi-step process, with the key transformation involving the N-alkylation of a precursor molecule with this compound.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-Anilino-5-(hydroxymethyl)quinoline cluster_1 Step 2: Bromination of the Hydroxymethyl Group cluster_2 Step 3: N-Alkylation with Nucleophile A Starting Materials B Reaction & Workup A->B C 2-Anilino-5-(hydroxymethyl)quinoline B->C D 2-Anilino-5-(hydroxymethyl)quinoline C->D F Reaction & Workup D->F E Brominating Agent (e.g., PBr3) E->F G 5-(Bromomethyl)-2-anilinoquinoline F->G H 5-(Bromomethyl)-2-anilinoquinoline G->H J Reaction, Workup & Purification H->J I Amine Nucleophile (e.g., Morpholine) I->J K Final Kinase Inhibitor J->K

Caption: A generalized workflow for the synthesis of a 2-anilino-5-substituted quinoline kinase inhibitor.

Detailed Experimental Protocols

PART 1: Synthesis of this compound

  • Materials and Reagents:

    • 5-(Hydroxymethyl)quinoline

    • Phosphorus tribromide (PBr₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.

  • Step-by-Step Procedure:

    • Dissolve 5-(hydroxymethyl)quinoline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

PART 2: Synthesis of the Final Kinase Inhibitor: N-((2-(4-chloro-3-(trifluoromethyl)phenylamino)quinolin-5-yl)methyl)morpholine (A Representative Example)

  • Materials and Reagents:

    • 5-(Bromomethyl)-2-(4-chloro-3-(trifluoromethyl)phenylamino)quinoline (This intermediate would be synthesized in a prior step, typically via a nucleophilic aromatic substitution reaction on 2-chloro-5-(bromomethyl)quinoline with 4-chloro-3-(trifluoromethyl)aniline).

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle with oil bath, rotary evaporator, separatory funnel.

  • Step-by-Step Procedure:

    • To a solution of 5-(bromomethyl)-2-(4-chloro-3-(trifluoromethyl)phenylamino)quinoline (1.0 eq) in anhydrous DMF in a round-bottom flask, add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is no longer visible.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol gradient) to afford the pure final product.

  • Characterization:

    • The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation and Interpretation

The successful synthesis of a library of analogs using this compound allows for a systematic evaluation of their biological activity. The data is typically presented in a tabular format to facilitate SAR analysis.

Table 1: Representative Kinase Inhibition and Antiproliferative Activity Data

Compound IDR-group on Amino-moietyTrkA IC₅₀ (nM)Antiproliferative GI₅₀ (µM) on a representative cancer cell line
Inhibitor A Morpholine501.62
Inhibitor B 4-Methylpiperazine752.15
Inhibitor C Piperidine1203.47
Gefitinib (Ref.) ->10005.20

Data is illustrative and based on trends observed for this class of inhibitors.[5]

The data in Table 1 would indicate that the morpholino-substituted analog (Inhibitor A) exhibits the most potent TrkA inhibition and cellular antiproliferative activity in this series. This type of data is crucial for guiding further optimization efforts.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of quinoline-based kinase inhibitors. Its strategic application allows for the efficient construction of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of potent and selective drug candidates. The detailed protocol provided herein for the synthesis of a 2-anilino-5-substituted quinoline serves as a practical guide for researchers in the field. As our understanding of the kinome and the structural requirements for selective kinase inhibition continues to grow, the importance of well-designed synthetic intermediates like this compound will undoubtedly increase, paving the way for the development of next-generation targeted cancer therapies.

References

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and biological screening of a new series of diarylurea and diarylamide derivatives including quinoline core armed with dimethylamino or morpholino side chain. European Journal of Medicinal Chemistry, 238, 114434. Available at: [Link]

  • Patel, R. V., et al. (2011). Synthesis and Studies of Novel 2-(4-Cyano-3-Trifluoromethylphenyl Amino)-4-(Quinoline-4-Yloxy)-6-(Piperazinyl/Piperidinyl)-s-Triazines as Potential Antimicrobial, Antimycobacterial and Anticancer Agents. European Journal of Medicinal Chemistry, 46(9), 4354–4365. Available at: [Link]

  • Wang, Y., et al. (2011). Synthesis and C-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-Yl)-5- (3-Nitrobenzylamino)-7- (Trifluoromethyl)Quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry, 54(7), 2127–2142. Available at: [Link]

  • Ghorab, M. M., et al. (2010). In Vitro Anticancer Screening and Radiosensitizing Evaluation of Some New Quinolines and Pyrimido[4,5-b]Quinolines Bearing a Sulfonamide Moiety. European Journal of Medicinal Chemistry, 45(9), 3677–3684. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2016). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. European Journal of Medicinal Chemistry, 118, 233-247. Available at: [Link]

  • Mahmoud, M. A., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on 5-(Bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions on 5-(bromomethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of novel quinoline derivatives. The reactivity of this compound is primarily governed by the benzylic nature of the bromomethyl group, making it an excellent substrate for nucleophilic substitution.[1] This document provides a structured approach to optimizing these reactions, ensuring high yields and purity.

The carbon-bromine bond in the 5-(bromomethyl) group is polarized, rendering the carbon atom electrophilic and a prime target for nucleophilic attack.[2] This reactivity is the foundation of its utility in synthesizing a diverse array of quinoline derivatives. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack by the nucleophile on the electrophilic methylene carbon, displacing the bromide leaving group in a single step.[2][3] However, depending on the reaction conditions, a unimolecular (SN1) pathway can compete, especially with weaker nucleophiles or in polar, protic solvents that can stabilize the resulting resonance-stabilized benzylic carbocation.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I am observing very low or no product yield. What are the primary causes and how can I fix this?

Low yields are a frequent challenge and can stem from several factors.[5][6] A systematic approach is key to identifying the root cause.

  • Possible Cause 1: Purity and Stability of this compound.

    • Explanation: Benzylic bromides can be susceptible to degradation over time, especially if exposed to light or moisture, leading to the formation of impurities that can inhibit the reaction.

    • Solution:

      • Verify Purity: Check the purity of your starting material using NMR or LC-MS. If it's old or appears discolored, consider purifying it by recrystallization or column chromatography before use.

      • Proper Storage: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.

  • Possible Cause 2: Inappropriate Solvent Choice.

    • Explanation: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are ideal as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[7] Polar protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and promoting a competing SN1 pathway, which may lead to side products.[7]

    • Solution:

      • Switch to a Polar Aprotic Solvent: Use solvents like DMF, DMSO, or acetonitrile.[8] These solvents are known to accelerate SN2 reactions.[7]

      • Ensure Solubility: Confirm that both your substrate and nucleophile are soluble in the chosen solvent. Poor solubility can dramatically slow down the reaction rate.[5]

  • Possible Cause 3: Weak Nucleophile or Low Nucleophile Concentration.

    • Explanation: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[7] Weak nucleophiles (e.g., water, alcohols without a base) will react very slowly.

    • Solution:

      • Increase Nucleophilicity: If using a neutral nucleophile like an alcohol or thiol, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH) to deprotonate it in situ, generating a much more potent anionic nucleophile (alkoxide or thiolate).

      • Increase Concentration: Use a slight excess (1.1-1.5 equivalents) of the nucleophile to ensure the reaction goes to completion.

  • Possible Cause 4: Inadequate Reaction Temperature.

    • Explanation: While many reactions with this substrate proceed at room temperature, some less reactive nucleophiles may require heating to overcome the activation energy.[5]

    • Solution:

      • Gradual Heating: Increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the progress by TLC or LC-MS.[5] Avoid excessive heat, as this can promote elimination side reactions.[9]

Q2: My reaction is producing significant byproducts. How can I improve the selectivity?

Byproduct formation is often due to competing reaction pathways or further reaction of the desired product.

  • Possible Cause 1: Competing E2 Elimination.

    • Explanation: If the nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it can promote an E2 elimination reaction, leading to the formation of 5-vinylquinoline. This is more prevalent at higher temperatures.[9][10]

    • Solution:

      • Choose a Non-Bulky, Less Basic Nucleophile: Whenever possible, use nucleophiles that are strong but not excessively basic (e.g., I⁻, N₃⁻, RS⁻).[10]

      • Use a Weaker, Non-Hindered Base: If a base is required to deprotonate your nucleophile, opt for milder bases like K₂CO₃ or NaHCO₃ instead of strong bases like NaH or alkoxides.

      • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.[7]

  • Possible Cause 2: N-Alkylation of the Quinoline Ring.

    • Explanation: The nitrogen atom in the quinoline ring is nucleophilic and can be alkylated by this compound, especially under harsh conditions or during prolonged reaction times, leading to the formation of a quaternary quinolinium salt.

    • Solution:

      • Control Stoichiometry: Avoid using a large excess of this compound.

      • Moderate Conditions: Run the reaction at the lowest effective temperature and monitor carefully to avoid extended reaction times after the primary nucleophile has been consumed.

  • Possible Cause 3: Over-alkylation of the Nucleophile.

    • Explanation: Primary amines can react twice to form a tertiary amine, and thiols can be oxidized to disulfides.

    • Solution:

      • Use an Excess of the Nucleophile: For primary amines, using a larger excess (2-3 equivalents) can favor the formation of the desired secondary amine over the tertiary amine.

      • Inert Atmosphere: When working with sensitive nucleophiles like thiols, conducting the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for nucleophilic substitution on this compound?

For a typical SN2 reaction, polar aprotic solvents are highly recommended. Acetonitrile (CH₃CN) and N,N-Dimethylformamide (DMF) are excellent starting points.[8] Acetonitrile is often easier to remove during work-up, while DMF has a higher boiling point and can be useful for reactions requiring elevated temperatures.

Q2: When should I add a base to my reaction, and which one should I choose?

A base is necessary when your nucleophile is a neutral molecule that needs to be deprotonated to become active, such as an alcohol (ROH), phenol (ArOH), thiol (RSH), or a secondary amine (R₂NH).

  • For Alcohols and Phenols: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to generate the alkoxide/phenoxide but are generally not basic enough to promote significant elimination.

  • For Thiols: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used.

  • For very weak acids (like some amides): A stronger base like sodium hydride (NaH) might be necessary, but it should be used with caution at low temperatures (e.g., 0 °C) to minimize side reactions.

Q3: Can I use a phase-transfer catalyst (PTC) for this reaction?

Yes, a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be very effective, especially if your nucleophile is an inorganic salt (e.g., NaN₃, KCN) that has poor solubility in organic solvents. The PTC helps transport the nucleophilic anion from the solid or aqueous phase into the organic phase where the reaction occurs.

Q4: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method.[5] Use a solvent system that gives good separation between the starting material (5-bromomethylquinoline), the product, and any major byproducts. The starting material is relatively nonpolar, while the products formed with polar nucleophiles (amines, alcohols) will typically have a lower Rf value. Staining with potassium permanganate can help visualize spots that are not UV-active. For more quantitative analysis, LC-MS is the preferred method.

Optimized Reaction Conditions: A Comparative Overview

The following table summarizes recommended starting conditions for various classes of nucleophiles. These should be considered as starting points for further optimization.

Nucleophile ClassExample NucleophileRecommended SolventBase (if needed)Typical Temperature
O-Nucleophiles Phenol (ArOH)Acetonitrile, DMFK₂CO₃, Cs₂CO₃25 - 60 °C
Alcohol (ROH)THF, DMFNaH0 - 25 °C
Carboxylate (RCOO⁻)DMFNone (use salt form)25 - 80 °C
N-Nucleophiles Primary Amine (RNH₂)Acetonitrile, EtOHK₂CO₃ or excess amine25 - 70 °C
Secondary Amine (R₂NH)Acetonitrile, THFK₂CO₃25 - 70 °C
Azide (N₃⁻)DMF, DMSONone (use NaN₃)25 - 50 °C
S-Nucleophiles Thiol (RSH)Acetonitrile, EtOHEt₃N, K₂CO₃25 °C
Thiophenoxide (ArS⁻)DMFNone (use salt form)25 °C
C-Nucleophiles Cyanide (CN⁻)DMSONone (use KCN/NaCN)25 - 60 °C
Step-by-Step Experimental Protocol: Synthesis of 5-((4-Methoxyphenoxy)methyl)quinoline

This protocol details a representative SN2 reaction using an O-nucleophile.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon).

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a stirrable suspension (approx. 0.1 M concentration with respect to the limiting reagent).

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting this compound spot is completely consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Drying and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure 5-((4-methoxyphenoxy)methyl)quinoline.

Visual Workflow: Troubleshooting Low Reaction Yield

The following diagram provides a logical workflow for diagnosing and solving issues related to low product yield.

G A Problem: Low or No Yield B Check Purity of This compound A->B C Is Starting Material Degraded? B->C D Purify Substrate (Recrystallize / Column) C->D Yes E Review Reaction Conditions C->E No D->E F Is Solvent Polar Aprotic (DMF, CH3CN, DMSO)? E->F G Switch to Polar Aprotic Solvent F->G No H Is Nucleophile Strong Enough? F->H Yes G->H I Increase Nucleophilicity: - Use salt form - Add non-nucleophilic base (e.g., K2CO3) H->I No J Is Temperature Too Low? H->J Yes I->J K Increase Temperature Incrementally (e.g., to 50-80 °C) Monitor by TLC J->K Yes L Consider Side Reactions (See Troubleshooting Q2) J->L No K->L

Caption: Troubleshooting workflow for low product yield.

References
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. Accessed January 17, 2026.
  • BenchChem. This compound | 1260796-73-3. Accessed January 17, 2026.
  • BenchChem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. Accessed January 17, 2026.
  • Quora. Why does nucleophilic substitution in isoquinoline favour at position 1? Accessed January 17, 2026.
  • BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines. Accessed January 17, 2026.
  • MDPI. Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Accessed January 17, 2026.
  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. Accessed January 17, 2026.
  • Preparation and Properties of Quinoline. Accessed January 17, 2026.
  • Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline. Accessed January 17, 2026.
  • Organic Reactions. The Skraup Synthesis of Quinolines. Accessed January 17, 2026.
  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Accessed January 17, 2026.
  • PubMed Central (PMC). The isocyanide SN2 reaction. Accessed January 17, 2026.
  • BenchChem. Overcoming challenges in the synthesis of substituted quinolines. Accessed January 17, 2026.
  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Accessed January 17, 2026.
  • BenchChem. Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. Accessed January 17, 2026.
  • BenchChem. Technical Support Center: Optimizing Reactions for Substituted Quinoline-Thiols. Accessed January 17, 2026.
  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Accessed January 17, 2026.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Accessed January 17, 2026.
  • Organic Chemistry Portal. Synthesis of quinolines. Accessed January 17, 2026.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Accessed January 17, 2026.
  • Sigma-Aldrich. 8-(Bromomethyl)quinoline = 96.5 GC 7496-46-0. Accessed January 17, 2026.
  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Accessed January 17, 2026.
  • PubMed Central (PMC). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Accessed January 17, 2026.
  • Reddit. What are some common causes of low reaction yields? : r/Chempros. Accessed January 17, 2026.
  • YouTube. Reactivity of Quinoline. Accessed January 17, 2026.
  • Medwin Publishers. Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Accessed January 17, 2026.
  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. Accessed January 17, 2026.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Accessed January 17, 2026.
  • Anax Laboratories. 1309959-33-8 | 5-bromo-8-(dibromomethyl)quinoline. Accessed January 17, 2026.
  • TCI AMERICA. 2-(Bromomethyl)quinoline | 5632-15-5. Accessed January 17, 2026.
  • Sigma-Aldrich. 2-(Bromomethyl)quinoline = 96.5 GC 5632-15-5. Accessed January 17, 2026.
  • CymitQuimica. CAS 4964-71-0: 5-Bromo-quinoline. Accessed January 17, 2026.
  • BenchChem. Technical Support Center: Optimizing Nucleophilic Substitution of (S)-2-Bromooctane. Accessed January 17, 2026.
  • PubChem. 5-Bromo-3-methoxy-8-methyl-quinoline | C11H10BrNO | CID 156738418. Accessed January 17, 2026.
  • AMERICAN ELEMENTS. 5-Bromo-8-(trifluoromethyl)quinoline | CAS 1239460-75-3. Accessed January 17, 2026.
  • ChemScene. 1239462-76-0 | 7-Bromo-5-(trifluoromethyl)quinoline. Accessed January 17, 2026.
  • Merck Millipore. Quinoline CAS 91-22-5 | 802407. Accessed January 17, 2026.
  • YouTube. 7.11 SN2 reaction problem solving with predict the products type questions. Accessed January 17, 2026.
  • BenchChem. Technical Support Center: Overcoming Low Reactivity of 2-(2-Chloroethyl)quinoline in Substitutions. Accessed January 17, 2026.

Sources

common side reactions in the synthesis of 5-(Bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(Bromomethyl)quinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthetic procedure.

The primary route to this compound is the free-radical bromination of 5-methylquinoline, a classic example of the Wohl-Ziegler reaction. While seemingly straightforward, this reaction is often accompanied by several side reactions that can complicate purification and reduce yields. This guide will provide a comprehensive overview of these challenges and offer practical, field-tested solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

I am observing multiple spots on my TLC, and the yield of the desired product is low. What are the likely side products?

The low yield and multiple spots on your TLC are likely due to the formation of several common side products. The primary culprits in the Wohl-Ziegler bromination of 5-methylquinoline are:

  • 5-(Dibromomethyl)quinoline: This is a product of over-bromination and is often the most significant byproduct.

  • Ring-brominated isomers: Bromination can occur on the quinoline ring itself, leading to isomers such as 8-bromo-5-methylquinoline.

  • 5-(Hydroxymethyl)quinoline: This can form if the product is hydrolyzed during the reaction or, more commonly, during the aqueous workup.

  • Unreacted 5-methylquinoline: Incomplete conversion will leave starting material in your crude product.

  • Bis(quinolin-5-ylmethyl)ether: This ether can form from the reaction of the product with any residual water or the hydroxymethyl byproduct.

How can I minimize the formation of the dibrominated byproduct?

The formation of 5-(dibromomethyl)quinoline is a common issue and is primarily influenced by the stoichiometry of the brominating agent.

Causality: The radical bromination proceeds stepwise. Once the desired monobrominated product is formed, it can undergo a second radical abstraction and bromination at the benzylic position, especially if a significant amount of the brominating agent is still present.

Troubleshooting Steps:

  • Control Stoichiometry: Use N-bromosuccinimide (NBS) in a controlled stoichiometric amount, typically 1.0 to 1.1 equivalents relative to 5-methylquinoline. Using a large excess of NBS will significantly increase the formation of the dibrominated product.[1]

  • Slow Addition: If you are still observing significant over-bromination, consider adding the NBS portion-wise over the course of the reaction to maintain a low concentration of the brominating agent at any given time.

  • Monitor the Reaction: Carefully monitor the reaction progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.

My product is contaminated with ring-brominated isomers. How can I improve the selectivity for benzylic bromination?

The selectivity between benzylic and aromatic bromination is a key challenge in this synthesis.

Causality: The Wohl-Ziegler reaction is a free-radical process that selectively targets the benzylic position. However, under certain conditions, electrophilic aromatic substitution can compete, leading to bromination of the electron-rich quinoline ring. This is often promoted by the presence of ionic species.

Troubleshooting Steps:

  • Ensure Radical Conditions: The reaction should be carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[2] The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is crucial.[2]

  • Light Initiation: The reaction is often promoted by light. Using a sunlamp or a tungsten lamp can help to ensure the reaction proceeds via a radical pathway.

  • Avoid Polar Solvents: Polar solvents can promote ionic pathways, leading to ring bromination.

  • Freshly Recrystallized NBS: Use freshly recrystallized NBS. Impurities in aged NBS can sometimes initiate ionic side reactions.

I suspect my product is hydrolyzing during workup. How can I prevent this?

This compound is a reactive benzylic halide and is susceptible to hydrolysis.

Causality: The benzylic carbocation intermediate is stabilized by the quinoline ring, making the compound susceptible to SN1-type reactions with nucleophiles like water.

Troubleshooting Steps:

  • Anhydrous Conditions: While the reaction itself should be run under anhydrous conditions, it is especially critical to minimize contact with water during the workup.

  • Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering off the succinimide byproduct and then removing the solvent under reduced pressure.

  • Minimize Contact Time with Aqueous Solutions: If an aqueous wash is necessary to remove succinimide or other water-soluble impurities, perform the extraction quickly and at a low temperature. Use a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash to aid in the separation of the organic and aqueous layers.

  • Prompt Drying: Immediately dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, after any aqueous wash.

Experimental Protocol: Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 5-Methylquinoline

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-methylquinoline (1.0 eq) in anhydrous CCl₄.

  • Addition of Reagents: Add NBS (1.05 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. It is often beneficial to irradiate the flask with a sunlamp or a tungsten lamp to facilitate radical initiation.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system). The reaction is typically complete when the starting material is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the insoluble succinimide byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from unreacted starting material and the dibrominated byproduct.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Key Side Reactions

SM 5-Methylquinoline NBS_AIBN NBS (1.05 eq), AIBN CCl4, Reflux, Light SM->NBS_AIBN Wohl-Ziegler Bromination RingBromination Ring-Brominated Isomers SM->RingBromination Ionic Conditions Product This compound (Desired Product) NBS_AIBN->Product Overbromination 5-(Dibromomethyl)quinoline Product->Overbromination Excess NBS Hydrolysis 5-(Hydroxymethyl)quinoline Product->Hydrolysis Aqueous Workup

Caption: Synthetic pathway to this compound and major side reactions.

Troubleshooting Logic Flowchart

Start Low Yield / Multiple Spots on TLC CheckDibromo Significant Dibrominated Product? Start->CheckDibromo CheckRing Ring Bromination Observed? CheckDibromo->CheckRing No SolutionDibromo Reduce NBS to 1.0-1.1 eq. Add NBS portion-wise. Monitor reaction closely. CheckDibromo->SolutionDibromo Yes CheckHydrolysis Hydrolysis Product Present? CheckRing->CheckHydrolysis No SolutionRing Use non-polar solvent (e.g., CCl4). Ensure radical initiator (AIBN/BPO). Use light initiation. CheckRing->SolutionRing Yes SolutionHydrolysis Minimize water contact during workup. Perform workup at low temperature. Dry organic layer promptly. CheckHydrolysis->SolutionHydrolysis Yes End Improved Yield and Purity CheckHydrolysis->End No SolutionDibromo->End SolutionRing->End SolutionHydrolysis->End

Caption: A flowchart for troubleshooting common issues in the synthesis.

Quantitative Data Summary

Side ProductCausal Factor(s)Typical % (if uncontrolled)Prevention Strategy
5-(Dibromomethyl)quinolineExcess NBS (>1.2 eq)10-30%Use 1.0-1.1 eq of NBS
Ring-brominated isomersPolar solvents, absence of initiator5-15%Use non-polar solvent, initiator, and light
5-(Hydroxymethyl)quinolineProlonged aqueous workup5-10%Minimize water contact, low temperature
Unreacted 5-methylquinolineInsufficient reaction time/reagentsVariableMonitor reaction by TLC, ensure 1.05 eq NBS

References

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
  • Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
  • Horner, L., & Winkelmann, E. H. (1959). Über die Anwendung von N-Brom-succinimid. Angewandte Chemie, 71(11), 349-365.
  • Futamura, S., & Zong, Z. M. (1992). Solvent effects on the selectivities of the N-bromosuccinimide bromination of substituted toluenes. Bulletin of the Chemical Society of Japan, 65(1), 345-348.
  • Offiong, O. E., & Martell, A. E. (1994). Synthesis and characterization of cobalt(II), nickel(II) and copper(II) complexes of N,N'-bis(2-pyridylmethyl)ethylenediamine-N'-acetic acid. Journal of Coordination Chemistry, 31(3), 223-234. (Note: While not directly on 5-(bromomethyl)
  • Grindley, T. B., & Thangarasa, R. (1990). The mechanism of the Wohl-Ziegler bromination of 2,3-O-isopropylidene-1,4-di-O-methyl-L-threitol. Canadian Journal of Chemistry, 68(6), 1007-1015.
  • Eastwood, F. W., Harrington, K. J., Josan, J. S., & Pura, J. L. (1970). The reaction of N-bromosuccinimide with some methyl-substituted aromatic compounds. Australian Journal of Chemistry, 23(8), 1685-1694.

Sources

preventing dibromination during the synthesis of brominated quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A-Level-Headed Guide to Preventing Dibromination

Welcome to the technical support center for the synthesis of brominated quinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of quinoline functionalization. The synthesis of monobrominated quinolines is a critical step in the development of numerous pharmaceutical agents and functional materials. However, a frequent and frustrating challenge is the formation of dibrominated byproducts, which complicates purification and reduces the yield of the desired product.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you gain precise control over your bromination reactions and prevent unwanted dibromination.

Understanding the Challenge: The Reactivity of the Quinoline Core

The quinoline scaffold consists of two fused rings: a pyridine ring (heterocyclic) and a benzene ring (carbocyclic). Electrophilic aromatic substitution, the primary mechanism for bromination, is heavily influenced by the electronic nature of these rings.

  • Under acidic conditions , the nitrogen atom in the pyridine ring becomes protonated. This protonation deactivates the pyridine ring, making the benzene ring the more favorable site for electrophilic attack. Substitution typically occurs at positions C5 and C8.[1][2][3]

  • Electron-donating groups (like -OH, -OCH₃, or -NH₂) on the benzene ring activate it, making it highly susceptible to electrophilic substitution and, consequently, more prone to over-bromination.[4][5]

The initial introduction of a bromine atom, while generally deactivating, can still direct a second substitution to other activated positions, leading to the formation of dibrominated species.[6] Controlling the reaction conditions is therefore paramount to achieving high selectivity for the desired monobrominated product.

`dot graph "Electrophilic_Substitution_on_Quinoline" { layout="neato"; node [shape=none, image="https://i.imgur.com/8fF2ZfH.png"]; a [pos="0,0!"]; b [pos="2.5,0!"]; c [pos="1.25, -1.5!"]; d [pos="4, -1!"];

node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; e [pos="1.25, 1.5!", label="Quinoline"]; f [pos="1.25, -2.5!", label="Protonated Quinoline\n(Acidic Conditions)"]; g [pos="4.5, 0.5!", label="Electrophilic Attack\n(e.g., Br+)"]; h [pos="4.5, -2!", label="Favored positions for\nsubstitution (C5 & C8)"];

edge [arrowhead=vee, color="#4285F4", penwidth=1.5]; a -> b [label="+ H+", fontname="Arial", fontsize=10, fontcolor="#EA4335"]; b -> c [style=invis]; c -> a [style=invis]; g -> d [style=invis]; } ` Caption: Reaction pathway for the electrophilic substitution on the quinoline ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of brominated quinolines in a practical question-and-answer format.

Question 1: My reaction is producing a significant amount of a dibrominated product. How can I improve the selectivity for the desired monobrominated quinoline?

Answer: The formation of dibrominated products is a common issue, often stemming from excessive reactivity. Here are several strategies to enhance selectivity:

  • Control the Stoichiometry: This is the most critical parameter. Using an excess of the brominating agent will invariably lead to polybromination.[4]

    • Solution: Begin with a 1:1 molar ratio of your quinoline substrate to the brominating agent. In some cases, using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent can be beneficial to ensure all of it is consumed before significant disubstitution occurs.[6] Slow, dropwise addition of the brominating agent can also help maintain a low instantaneous concentration, further favoring monobromination.

  • Choose a Milder Brominating Agent: The choice of brominating agent has a profound impact on selectivity.

    • Solution: If you are using molecular bromine (Br₂), which is highly reactive, consider switching to a milder and more selective reagent like N-Bromosuccinimide (NBS).[4][7][8] NBS is particularly effective for substrates that are activated by electron-donating groups.[9][10]

  • Lower the Reaction Temperature: Temperature control is a powerful tool for managing reaction rates.

    • Solution: Electrophilic bromination is an exothermic process. Lowering the reaction temperature decreases the overall reaction rate, providing a wider kinetic window to stop the reaction after the first substitution.[6] If you are running the reaction at room temperature, try cooling it to 0°C or even lower.

  • Solvent Selection: The solvent can influence the reactivity of both the substrate and the brominating agent.

    • Solution: Non-polar solvents are commonly used. For certain systems, adjusting the solvent polarity can modulate the reaction rate and improve selectivity.[8] Experiment with solvents like chloroform, dichloromethane, or acetonitrile to find the optimal conditions for your specific substrate.[11]

Question 2: My bromination reaction has poor regioselectivity, yielding a mixture of isomers. How can I control which position on the quinoline ring is brominated?

Answer: Regioselectivity is governed by the electronic properties of the quinoline ring, the presence of substituents, and the reaction conditions.

  • For Unsubstituted Quinoline: In strongly acidic media (e.g., concentrated H₂SO₄), bromination preferentially occurs at the C5 and C8 positions of the carbocyclic ring.[1][12] The protonated nitrogen deactivates the heterocyclic ring, directing the electrophile to the benzene portion.

  • For Substituted Quinolines: The directing effect of existing substituents will dominate.

    • Electron-Donating Groups (EDGs) like -OCH₃, -OH: These groups are powerful ortho-, para-directors and strongly activate the ring. For example, 8-methoxyquinoline is selectively brominated at the C5 position.

    • Electron-Withdrawing Groups (EWGs): These groups deactivate the ring and direct incoming electrophiles to the meta position relative to themselves.

  • Leveraging Reaction Conditions: In some cases, reaction conditions can override the inherent directing effects. For instance, gas-phase bromination of quinoline at 300°C yields 3-bromoquinoline, while at 450-500°C, 2-bromoquinoline is formed.[13]

Question 3: I am working with a highly activated quinoline derivative (e.g., 8-hydroxyquinoline) and getting almost exclusively the dibrominated product. Are there any specific strategies for such sensitive substrates?

Answer: Highly activated systems require a more nuanced approach to control their reactivity.

  • Careful Reagent Selection: As mentioned, N-Bromosuccinimide (NBS) is a superior choice to molecular bromine for activated systems.[10]

  • Stoichiometric Precision: For substrates like 8-hydroxyquinoline, using less than 2.1 equivalents of Br₂ often results in a mixture of mono- and di-brominated products, while 2.1 equivalents can drive the reaction completely to the dibrominated form.[5] This highlights the extreme sensitivity to stoichiometry. A 1:1 or slightly less than 1:1 ratio is crucial for maximizing the yield of the monobrominated product.

  • Protecting Groups: If direct bromination proves too difficult to control, consider temporarily protecting the activating group. This will reduce the ring's activation and allow for more controlled bromination. The protecting group can then be removed in a subsequent step.

  • Alternative Synthetic Routes: For some targets, it may be more efficient to construct the quinoline ring with the bromine atom already in place, rather than attempting a direct C-H bromination.[14] Methods like the electrophilic cyclization of N-(2-alkynyl)anilines can provide excellent regioselectivity for the synthesis of 3-bromoquinolines.[15]

Comparative Data: Brominating Agents and Conditions

The following table summarizes various bromination methods and their typical outcomes, providing a quick reference for selecting your starting conditions.

Starting MaterialBrominating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
8-MethoxyquinolineBr₂ (1.1 eq)CHCl₃Room Temp5-Bromo-8-methoxyquinoline90[16]
TetrahydroquinolineNBS (5.0 eq)DCMRoom Temp3,6,8-Tribromoquinoline50[11]
QuinolineNBSconc. H₂SO₄RT - 605-Bromo & 8-Bromoquinoline-[12][17]
N-(2-Alkynyl)anilinesBr₂MeCNRoom Temp3-BromoquinolinesModerate to Good[15][17]
8-HydroxyquinolineBr₂ (1.5 eq)CH₃CN0Mixture of 7-bromo and 5,7-dibromo derivatives58 (for mono)[5]

Experimental Protocols

Protocol 1: Selective Mono-bromination of 8-Methoxyquinoline with Molecular Bromine

This procedure is adapted from a literature method for the selective mono-bromination of an activated quinoline derivative.[17]

Materials:

  • 8-Methoxyquinoline

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), distilled

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL) in a flask protected from light.

  • Reagent Addition: Add a solution of bromine (2.7 mmol, 1.1 eq) in chloroform dropwise over 15 minutes while stirring.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, wash the reaction mixture with a 5% aqueous solution of NaHCO₃ and then with water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for NBS-mediated Bromination of Tetrahydroquinolines

This protocol is adapted from a method for synthesizing functionalized bromoquinolines under mild, metal-free conditions.[11][17]

Materials:

  • Tetrahydroquinoline derivative

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium thiosulfate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a solution of the tetrahydroquinoline derivative (1.0 mmol) in dichloromethane (10 mL), add N-Bromosuccinimide (5.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting and optimizing your quinoline bromination reactions to minimize dibromination.

G start Start: Quinoline Bromination check_tlc Analyze reaction mixture by TLC/LCMS start->check_tlc dibromination Is dibromination > 5%? check_tlc->dibromination success Success: Proceed to work-up and purification dibromination->success No stoichiometry stoichiometry dibromination->stoichiometry Yes stoichiometry->check_tlc Re-run & analyze temperature temperature stoichiometry->temperature Still high? temperature->check_tlc Re-run & analyze reagent reagent temperature->reagent Still high? reagent->check_tlc Re-run & analyze solvent solvent reagent->solvent Still high? solvent->check_tlc Re-run & analyze

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) considered a milder brominating agent than molecular bromine (Br₂)? A1: NBS is a solid that is easier and safer to handle than liquid bromine. In solution, it serves as a source of a low, controlled concentration of Br₂, which is generated in situ. This low concentration is key to its selectivity, as it reduces the likelihood of the highly reactive Br₂ accumulating and causing over-bromination.[9]

Q2: Can I use a catalyst to improve the selectivity of my bromination reaction? A2: Yes, in some cases, catalysts can improve selectivity. For example, zeolites have been shown to induce high para-selectivity in the electrophilic bromination of certain aromatic compounds.[18] For quinoline systems, the use of a strong acid like H₂SO₄ can be considered a catalyst as it directs the substitution to the carbocyclic ring.[12]

Q3: What are the best general-purpose starting conditions for brominating a new quinoline substrate? A3: A good starting point for a new quinoline substrate would be to use 1.05 equivalents of NBS in a solvent like dichloromethane (DCM) or chloroform (CHCl₃) at 0°C. This combination of a mild brominating agent, controlled stoichiometry, and low temperature provides a solid foundation for achieving monobromination. Monitor the reaction closely by TLC, and be prepared to adjust the parameters based on the initial results.

Q4: How can I effectively separate the monobrominated product from the dibrominated byproduct? A4: Separation can often be achieved using column chromatography on silica gel. The polarity difference between the mono- and di-brominated products is usually sufficient to allow for separation. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective. Recrystallization can also be a powerful purification technique if a suitable solvent system can be found.

References

  • Vertex AI Search. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination.
  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.
  • Quora. (2017). What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry?.
  • BenchChem. (n.d.). Preventing di-bromination in quinoline synthesis.
  • Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • Journal of Organic Chemistry. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • SURU Chemical. (2025). Selective Benzylic Bromination Using N-Bromosuccinimide.
  • Thieme E-Books & E-Journals. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • ResearchGate. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • BenchChem. (n.d.). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
  • BenchChem. (n.d.). Avoiding drastic conditions for the bromination of quinoline derivatives.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Dibrominated Byproducts in Bromination Reactions.
  • BenchChem. (n.d.). Minimizing dibromo impurity formation during halogenation.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Wiley Online Library. (n.d.). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase.
  • YouTube. (2020). Reactions of Quinoline.
  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications.
  • (n.d.). Preparation and Properties of Quinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • ResearchGate. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method.

Sources

stability of 5-(Bromomethyl)quinoline in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 5-(Bromomethyl)quinoline

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the stability of this highly versatile but reactive compound. Here, we address common questions and troubleshooting scenarios encountered during its storage, handling, and use in experimental settings.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and what is its primary reactivity?

This compound is a heterocyclic aromatic compound where a quinoline ring is substituted with a bromomethyl group at the 5-position. Its primary reactivity stems from the bromomethyl group, which is an excellent electrophile. The carbon-bromine bond is polarized, making the methylene carbon susceptible to nucleophilic attack. This allows for facile nucleophilic substitution reactions (typically SN2), making it a valuable intermediate for introducing the "5-quinolylmethyl" moiety into a wide range of molecules.[1] The C-Br bond is weaker and bromide is a more stable leaving group compared to chloride, making this compound more reactive than its chloro-analog.[1]

Q2: My solid this compound has turned yellow or brown. Is it still usable?

A color change from off-white/pale yellow to a distinct yellow or brown is a common indicator of degradation.[2] This is often caused by exposure to light (photodegradation) or air (oxidation). While minor discoloration may not significantly impact bulk purity for some robust reactions, it signals that the integrity of the compound is compromised. For sensitive applications, such as in quantitative assays or late-stage synthesis, it is highly recommended to use fresh or purified material. Always store this compound protected from light in a tightly sealed container.[3][4]

Q3: What are the recommended storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place.[4] Refrigeration is often recommended, but check the supplier's specific guidelines.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Keep in an amber or opaque vial to protect from light.[3]

  • Moisture: The compound is sensitive to moisture due to hydrolysis. Ensure the container is tightly sealed to prevent water ingress.[3]

Q4: What solvents are suitable for dissolving this compound?

Quinoline and its derivatives are generally soluble in most common organic solvents but have low solubility in water.[2][5] However, for this compound, the choice of solvent must be carefully considered based on its reactivity.

Solvent ClassExamplesSolubilityStability & Reactivity Considerations
Aprotic, Non-nucleophilic Dichloromethane (DCM), Chloroform, Acetonitrile (ACN), Tetrahydrofuran (THF), TolueneGoodRecommended . These solvents are relatively inert and ideal for reactions and short-term storage of solutions.
Aprotic, Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)GoodUse with caution . While good solvating agents, they can contain nucleophilic impurities (e.g., dimethylamine in DMF) or water, which can lead to slow degradation over time. Use anhydrous grade and prepare solutions fresh.
Protic, Non-nucleophilic Acetic AcidGoodReactive . The compound will be stable only if the acid is part of the intended reaction chemistry. Otherwise, avoid.
Protic, Nucleophilic Water, Alcohols (Methanol, Ethanol)Low (Water), Good (Alcohols)Not recommended for storage . These solvents are nucleophiles and will react with this compound via hydrolysis or solvolysis, leading to the formation of 5-(hydroxymethyl)quinoline or 5-(alkoxymethyl)quinolines, respectively.

TROUBLESHOOTING GUIDE

Issue 1: My reaction yield is low, and I see multiple spots on my TLC plate.

Potential Cause: Degradation of the starting material or product. This compound is highly susceptible to nucleophilic attack by solvents, reagents, or even trace amounts of water.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, run a quick purity check (TLC, ¹H NMR) on your this compound, especially if it is old or has changed color.

  • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (nitrogen or argon). This is critical to prevent hydrolysis into 5-(hydroxymethyl)quinoline.[6]

  • Choose a Non-Nucleophilic Base: If your reaction requires a base, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of aqueous bases like NaOH or K₂CO₃, which introduce water and hydroxide, a strong nucleophile.[6]

  • Control Reaction Temperature: Nucleophilic substitution reactions are often exothermic. Add your nucleophile slowly, potentially at a reduced temperature (e.g., 0 °C), to control the reaction rate and minimize side reactions.[6]

Issue 2: I am observing a new, more polar peak in my LC-MS analysis that corresponds to [M-Br+OH]⁺.

Potential Cause: This mass shift is a definitive sign of hydrolysis. The bromine atom (mass ~79/81 Da) has been replaced by a hydroxyl group (mass ~17 Da), resulting in the formation of 5-(hydroxymethyl)quinoline.

Troubleshooting Steps:

  • Check for Water Contamination: The most likely source is water in your reaction solvent, reagents, or from atmospheric moisture. Use of anhydrous solvents is paramount.

  • Analyze Your Work-up Procedure: Aqueous work-ups can cause hydrolysis, especially if the product is left in contact with the aqueous layer for an extended period or under non-neutral pH conditions. Minimize contact time and work efficiently.

  • Evaluate Solvent for Analysis: If you are preparing samples for LC-MS analysis, avoid using water or methanol as the primary solvent for long-term storage. If necessary for solubility, prepare the sample immediately before injection. Acetonitrile is often a better choice for sample stability.

Issue 3: My reaction with an alcohol or amine nucleophile is sluggish or incomplete.

Potential Cause: While this compound is reactive, certain factors can hinder the desired substitution.

Troubleshooting Steps:

  • Assess Nucleophile Strength: Sterically hindered nucleophiles (e.g., t-butanol, diisopropylethylamine) will react much slower in an SN2 reaction. If possible, choose a less hindered nucleophile.

  • Increase Temperature: For less reactive nucleophiles, gentle heating (e.g., 40-80 °C) can significantly increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Consider a More Polar Aprotic Solvent: Switching to a solvent like DMF or acetonitrile can sometimes accelerate SN2 reactions compared to less polar solvents like DCM or toluene. Remember to use anhydrous grades.

  • Add a Catalyst (Advanced): In specific cases, a catalytic amount of sodium iodide (NaI) can be used. The iodide displaces the bromide to form the more reactive 5-(iodomethyl)quinoline in situ (Finkelstein reaction), which then reacts faster with your nucleophile.

Visualizing Degradation & Experimental Workflow

The primary degradation pathways involve the substitution of the bromide by nucleophilic solvents.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions (in separate vials) start Prepare 1 mg/mL Stock Solution in Acetonitrile acid Add 0.1 M HCl base Add 0.1 M NaOH oxide Add 3% H₂O₂ thermal Heat to 60 °C control Add Water (Control) incubate Incubate and Sample at 0, 2, 6, 24 hours acid->incubate neutralize Neutralize Acid/Base Samples incubate->neutralize analyze Analyze all samples by HPLC or LC-MS neutralize->analyze

Sources

degradation pathways of 5-(Bromomethyl)quinoline upon storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Bromomethyl)quinoline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during its storage and use in chemical synthesis. Our aim is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Introduction: The Dual Nature of this compound's Reactivity

This compound is a valuable reagent in organic synthesis, prized for the reactivity of its bromomethyl group. This benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution (SN2) reactions. This allows for the facile introduction of the quinolin-5-ylmethyl moiety into a wide array of molecules, a key step in the synthesis of various biologically active compounds.

However, the very reactivity that makes this compound a powerful synthetic tool also renders it susceptible to degradation upon improper storage. Exposure to common laboratory conditions such as atmospheric moisture, oxygen, and light can lead to the formation of impurities that may compromise your experimental outcomes. This guide will help you understand, identify, and mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store at 2-8°C. Refrigeration slows down the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with atmospheric oxygen and moisture.

  • Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil. Light can promote radical-mediated degradation pathways.

  • Moisture: The compound is sensitive to moisture. Ensure the container is tightly sealed to prevent hydrolysis.

Q2: My this compound powder has developed a yellowish or brownish tint. Is it still usable?

A change in color from off-white to yellow or brown is a visual indicator of potential degradation. This is often due to the formation of oxidized impurities or other chromophoric degradation products. While a slight discoloration may not always signify a complete loss of reactivity, it is a strong indication that the purity of the reagent has been compromised. It is highly recommended to assess the purity of the material by analytical techniques such as ¹H NMR or LC-MS before use. For critical applications, using a fresh, pure batch is advisable.

Q3: What are the main degradation products I should be aware of?

The primary degradation pathways for this compound involve the reactive bromomethyl group. The two most common degradation products are:

  • 5-(Hydroxymethyl)quinoline: Formed through hydrolysis upon exposure to water.

  • Quinoline-5-carbaldehyde: Formed through oxidation of the bromomethyl group. This can be further oxidized to Quinoline-5-carboxylic acid with prolonged exposure to oxidizing conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: My reaction with this compound is failing or giving significantly lower yields than expected.

  • Possible Cause 1: Degradation of the starting material.

    • Explanation: The electrophilic carbon of the bromomethyl group is the reactive center for most desired synthetic transformations. If this group has been hydrolyzed to an alcohol (5-(hydroxymethyl)quinoline) or oxidized to an aldehyde (quinoline-5-carbaldehyde), it will no longer participate in the intended nucleophilic substitution reaction, leading to low or no product formation.

    • Troubleshooting Steps:

      • Assess Purity: Before starting your reaction, check the purity of your this compound using ¹H NMR spectroscopy. Compare the obtained spectrum with the reference spectrum for the pure compound. Look for the characteristic signals of the degradation products (see Table 1).

      • Use a Fresh Batch: If significant degradation is observed, it is best to use a fresh, unopened vial of the reagent.

      • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents in your reaction setup to prevent in-situ hydrolysis of this compound.

  • Possible Cause 2: Incompatibility with reaction conditions.

    • Explanation: While this compound is a potent electrophile, its reactivity can be influenced by the choice of base and solvent. Strong bases can potentially react with the quinoline ring or promote elimination side reactions.

    • Troubleshooting Steps:

      • Review Reaction Parameters: Ensure that the base and solvent are compatible with both your nucleophile and the this compound.

      • Optimize Base Strength: If you suspect side reactions, consider using a milder, non-nucleophilic base.

Problem 2: I am observing unexpected spots on my TLC plate or peaks in my LC-MS analysis.

  • Possible Cause: Presence of degradation products in the starting material.

    • Explanation: The degradation products have different polarities compared to the parent compound and will appear as separate spots on a TLC plate or peaks in an LC-MS chromatogram.

    • Troubleshooting Steps:

      • Co-spotting on TLC: Run a TLC with your starting material, your reaction mixture, and a co-spot of both. This can help determine if the new spots are from the starting material or are newly formed in the reaction.

      • Analyze by LC-MS: Obtain a mass spectrum of your starting material to check for the presence of masses corresponding to the expected degradation products (see Table 1).

Analytical Identification of Degradation Products

The following table summarizes the key analytical data for this compound and its primary degradation products. This information is crucial for identifying impurities in your starting material.

Compound NameStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (approx. ppm)Key Mass Spec (m/z)
This compound C₁₀H₈BrN222.08~4.8 (s, 2H, -CH₂Br)221/223 (M⁺, isotopic pattern for Br)
5-(Hydroxymethyl)quinoline C₁₀H₉NO159.18~4.9 (s, 2H, -CH₂OH), ~2.0-4.0 (br s, 1H, -OH)159 (M⁺), 142 ([M-OH]⁺)
Quinoline-5-carbaldehyde C₁₀H₇NO157.17~10.2 (s, 1H, -CHO)157 (M⁺), 129 ([M-CO]⁺)
Quinoline-5-carboxylic acid C₁₀H₇NO₂173.17~10-13 (br s, 1H, -COOH)173 (M⁺), 128 ([M-COOH]⁺)

Note: Exact chemical shifts (ppm) can vary depending on the solvent and instrument used.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ¹H NMR

Objective: To determine the purity of a sample of this compound and identify the presence of common degradation products.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Integrate the peak corresponding to the benzylic protons of this compound at approximately 4.8 ppm.

    • Look for the appearance of a singlet around 4.9 ppm, which may indicate the presence of 5-(Hydroxymethyl)quinoline.

    • Scan the downfield region for a singlet around 10.2 ppm, which is characteristic of the aldehyde proton of Quinoline-5-carbaldehyde.

    • A broad singlet in the 10-13 ppm region could suggest the presence of Quinoline-5-carboxylic acid.

    • Calculate the relative integration of these impurity peaks against the main peak to estimate the level of contamination.

Visualizing Degradation Pathways and Troubleshooting

The following diagrams illustrate the main degradation pathways of this compound and a logical workflow for troubleshooting common experimental issues.

A This compound B 5-(Hydroxymethyl)quinoline A->B Hydrolysis (H₂O) C Quinoline-5-carbaldehyde A->C Oxidation ([O]) D Quinoline-5-carboxylic acid C->D Further Oxidation ([O])

Caption: Primary degradation pathways of this compound.

Start Low Yield or Failed Reaction CheckPurity Assess Purity of this compound (¹H NMR, LC-MS) Start->CheckPurity IsPure Is the material pure? CheckPurity->IsPure UseFresh Use a fresh, properly stored batch of reagent IsPure->UseFresh No ReviewCond Review Reaction Conditions (Solvent, Base, Temperature) IsPure->ReviewCond Yes UseFresh->ReviewCond Optimize Optimize reaction parameters ReviewCond->Optimize

Caption: Troubleshooting workflow for reactions involving this compound.

References

  • Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • SpectraBase. 2-Amino-5-(hydroxymethyl)quinoline. [Link]

  • PubChem. Quinoline-5-carbaldehyde. [Link]

  • PubChem. Quinoline-5-carboxylic acid. [Link]

  • Therapeutic Goods Administration (TGA). Ongoing stability testing for listed and complementary medicines. [Link]

Technical Support Center: Troubleshooting Low Yields in Reactions with 5-(Bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)quinoline. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, moving beyond simple procedural steps to explain the underlying chemical principles.

Introduction to the Reactivity of this compound

This compound is a valuable synthetic intermediate, prized for the reactivity of its bromomethyl group. This group, attached to the 5-position of the quinoline ring, is a benzylic bromide. Benzylic halides are particularly reactive in nucleophilic substitution reactions because the aromatic ring stabilizes the transition state and any potential carbocation intermediate through resonance.[1][2][3] The reaction with a nucleophile typically proceeds via an SN2 mechanism, involving a backside attack on the electrophilic methylene carbon.[4] However, under conditions that favor carbocation formation (e.g., polar, non-nucleophilic solvents), an SN1 pathway can become competitive.[5] Understanding this dual reactivity is the first step in troubleshooting your reactions.

Part 1: Troubleshooting Guide - Low or No Product Formation

This is often the most frustrating issue. You've followed the protocol, but your Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows only starting material or a complex mixture of unidentifiable spots. Let's break down the likely culprits.

Question 1: I see no consumption of my this compound starting material. What could be the issue?

Answer: This scenario points to a fundamental problem with reaction initiation. The primary causes are often related to the quality of your reagents or suboptimal reaction conditions.

  • Degraded this compound: This is the most common cause. Benzylic bromides can be unstable and are susceptible to hydrolysis and self-reaction. If the reagent is old or has been improperly stored, it may have degraded.

    • Troubleshooting Steps:

      • Verify Purity: Check the purity of your this compound by NMR or melting point. Fresh, pure material should be a crystalline solid. Discoloration (e.g., yellowing or browning) can indicate degradation.

      • Use Fresh Reagent: If in doubt, use a freshly opened bottle or a newly synthesized batch of the reagent.

  • Inactive Nucleophile: Your nucleophile may not be sufficiently reactive under the chosen conditions.

    • Troubleshooting Steps:

      • Check pKa: Ensure the basicity of your nucleophile is appropriate for the reaction. A stronger nucleophile may be required.

      • Deprotonation Issues: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), ensure your base is strong enough and added correctly. Incomplete deprotonation will result in a low concentration of the active nucleophile.

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role.[6]

    • Troubleshooting Steps:

      • Increase Temperature: Many substitution reactions require heating to overcome the activation energy.[7] Increase the temperature in increments (e.g., 10-20 °C) and monitor the reaction by TLC.

      • Solvent Choice: The solvent must be appropriate for the reaction type. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

Question 2: My starting material is consumed, but I'm not seeing my desired product. Instead, I have a complex mixture of spots on my TLC plate. What is happening?

Answer: This indicates that your this compound is reacting, but not in the way you intend. Side reactions are likely dominating.

  • Self-Reaction/Polymerization: this compound can react with itself, especially in the presence of a base or upon heating. The quinoline nitrogen of one molecule can act as a nucleophile, attacking the bromomethyl group of another, leading to oligomers or polymers. This often appears as baseline material on a TLC plate.[8]

    • Troubleshooting Steps:

      • Control Stoichiometry: Add the this compound slowly to a solution of the nucleophile. This maintains a low concentration of the electrophile, favoring the desired intermolecular reaction over self-reaction.

      • Use a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge to prevent it from competing with your desired nucleophile.

      • Lower the Temperature: While heat can be necessary, excessive temperatures can accelerate side reactions. Find the minimum temperature required for the desired reaction to proceed at a reasonable rate.

  • Degradation: The quinoline ring itself can be susceptible to degradation under harsh conditions.[9][10]

    • Troubleshooting Steps:

      • Moderate pH: Avoid excessively acidic or basic conditions unless required by the reaction mechanism.

      • Inert Atmosphere: If your substrate or product is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Part 2: Troubleshooting Guide - Formation of Impurities

Even when the desired product is formed, impurities can significantly lower the isolated yield and complicate purification.

Question 3: I've isolated my product, but it's contaminated with a significant amount of a di-substituted byproduct. How can I prevent this?

Answer: This is common when using nucleophiles with multiple reactive sites (e.g., primary amines or diols).

  • Over-Alkylation: The initially formed product may still be nucleophilic and can react with another molecule of this compound.

    • Troubleshooting Steps:

      • Adjust Stoichiometry: Use a larger excess of the nucleophile. This increases the probability that a molecule of this compound will react with the starting nucleophile rather than the mono-substituted product.

      • Slow Addition: As mentioned previously, the slow addition of this compound is crucial.

Question 4: My reaction is generating a significant amount of an elimination byproduct. How can I favor substitution?

Answer: While less common for primary benzylic bromides, elimination can occur, especially with bulky, strongly basic nucleophiles.

  • E2 Elimination: A strong base can abstract a proton from the methyl group, leading to the formation of a double bond and elimination of HBr.

    • Troubleshooting Steps:

      • Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if possible.

      • Lower Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor the substitution pathway.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a starting point for optimization.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine nucleophile (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents) in anhydrous DMF.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[11] If the reaction is sluggish, gently heat to 40-50 °C.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.[12]

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
No Reaction Degraded ReagentVerify purity of this compound; use fresh material.
Inactive NucleophileUse a stronger nucleophile or ensure complete deprotonation.
Low TemperatureIncrease temperature in 10-20 °C increments.[7]
Side Products Self-PolymerizationSlow addition of electrophile; use a non-nucleophilic base.
Over-AlkylationUse a larger excess of the nucleophile.
EliminationUse a less bulky/basic nucleophile; lower reaction temperature.
Low Isolated Yield Decomposition on SilicaNeutralize silica gel with triethylamine before use.[12]
Product Loss in WorkupOptimize pH during extraction; use appropriate solvents.[7]

Part 4: Visualizing the Process

Reaction Mechanism and Side Reactions

The following diagram illustrates the desired SN2 pathway and a common side reaction, N-alkylation of the quinoline ring leading to polymerization.

reaction_pathway start This compound + Nucleophile (Nu-H) intermediate Desired S N 2 Reaction start->intermediate side_reaction_intermediate Self-Reaction (N-Alkylation) start->side_reaction_intermediate Quinoline N acts as nucleophile base Base base->start Deprotonates Nu-H product Desired Product (5-((Nu)methyl)quinoline) intermediate->product Yields Product side_reaction_start This compound (Molecule 2) side_reaction_start->side_reaction_intermediate polymer Polymeric Byproduct side_reaction_intermediate->polymer

Caption: Desired SN2 pathway versus a common self-reaction side pathway.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues with your reaction.

troubleshooting_workflow start Low Yield Observed check_sm TLC/LC-MS Analysis: Is Starting Material (SM) Consumed? start->check_sm no_consumption No SM Consumption check_sm->no_consumption No yes_consumption SM Consumed check_sm->yes_consumption Yes check_reagents Verify Reagent Purity (SM, Nucleophile, Base) no_consumption->check_reagents check_products Analyze Product Mixture: Are there defined spots or baseline material? yes_consumption->check_products optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent check_reagents->optimize_conditions baseline Mainly Baseline/Polymer check_products->baseline Baseline defined_spots Defined Spots (Product + Impurities) check_products->defined_spots Defined Spots control_reaction Control Reaction Rate: - Slow Addition of SM - Lower Temperature baseline->control_reaction optimize_stoichiometry Optimize Stoichiometry: - Increase Nucleophile Excess - Check for Di-substitution defined_spots->optimize_stoichiometry purification Optimize Purification: - Neutralize Silica - Check Extraction pH optimize_stoichiometry->purification

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Jo, W., et al. (2020). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Journal of the American Chemical Society.
  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Retrieved from [Link]

  • YouTube. (2020). Reactions of Quinoline. Retrieved from [Link]

  • NIH. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Google Patents. (n.d.). DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
  • MDPI. (n.d.). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Retrieved from [Link]

  • YouTube. (2020). Reactivity of Quinoline. Retrieved from [Link]

  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • YouTube. (2024). PROPERTIES , ELECTROPHILIC & NUCLEOPHILIC SUBSTITUTION REACTION OF QUINOLINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • PubMed. (n.d.). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Retrieved from [Link]

  • MDPI. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Retrieved from [Link]

Sources

identification and removal of byproducts from 5-(Bromomethyl)quinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for identifying and removing byproducts from reactions involving 5-(Bromomethyl)quinoline. As a versatile synthetic intermediate, its reactivity can also lead to undesired side products. This resource offers troubleshooting strategies and frequently asked questions to ensure the successful synthesis and purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions with this compound?

A1: The primary reactivity of this compound stems from the susceptibility of the bromomethyl group to nucleophilic substitution.[1] However, this reactivity can also lead to several common byproducts:

  • Hydrolysis Product (5-(Hydroxymethyl)quinoline): Exposure to water or other protic solvents, especially under basic conditions, can lead to the hydrolysis of the bromomethyl group, forming the corresponding alcohol.

  • Dimerization/Polymerization Products: Self-reaction can occur where the nitrogen of one quinoline molecule acts as a nucleophile towards the bromomethyl group of another, leading to dimers or oligomers.[2] This is more prevalent at higher concentrations and temperatures.

  • Over-alkylation Products: When reacting with primary or secondary amines, it's possible for the initial product to react further, leading to quaternary ammonium salts.[1]

  • Elimination Products: Although less common, under strongly basic conditions, elimination of HBr could potentially occur, though this is not a major pathway.

  • Starting Material: Incomplete reactions will result in the presence of unreacted this compound in the crude product.[3]

Q2: My reaction with an amine nucleophile is giving me a complex mixture, including what appears to be a quaternary salt. How can I favor the desired mono-alkylation product?

A2: To favor mono-alkylation and minimize the formation of quaternary ammonium salts, consider the following strategies:

  • Use of Excess Amine: Employing a significant excess of the amine nucleophile can statistically favor the reaction of this compound with the primary or secondary amine over the newly formed, less nucleophilic product.[1]

  • Controlled Addition: Slowly adding the this compound to a solution of the amine can help maintain a high concentration of the primary/secondary amine relative to the alkylating agent, thus reducing over-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and may favor the desired mono-alkylation.

  • Choice of Base: If a base is required, using a non-nucleophilic, sterically hindered base can prevent it from competing with your desired nucleophile.

Q3: I suspect my product is decomposing on the silica gel column during purification. What are my options?

A3: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, potentially leading to decomposition or significant streaking.[4] Here are several approaches to mitigate this issue:

  • Deactivation of Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.5-2% in the eluent), to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (neutral or basic) is a common alternative for purifying basic compounds.[4] For certain compounds, reversed-phase silica (C18) may also be a viable option.

  • Alternative Purification Methods: If chromatographic methods are consistently problematic, explore other purification techniques such as:

    • Recrystallization: This is often a highly effective method for obtaining pure crystalline products.[5][6] Experiment with different solvent systems to find optimal conditions.[5]

    • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen to your advantage. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the desired product into the aqueous phase. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.

Troubleshooting Guides

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Thin Layer Chromatography (TLC) of my crude reaction mixture shows a spot at the baseline that does not move, even in highly polar solvent systems.

  • Potential Cause: This is often indicative of a highly polar, charged species, such as a quaternary ammonium salt formed from over-alkylation or a salt of the quinoline product.

  • Troubleshooting Steps:

    • TLC Analysis with a Basic Modifier: Add a small amount of triethylamine or ammonia to your TLC developing solvent. This can often help to deprotonate the charged species and allow it to migrate up the TLC plate.

    • Liquid-Liquid Extraction: Perform an aqueous workup. Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution. This will neutralize any acid present and may help to break up some salt complexes. The desired product should remain in the organic layer, while some highly polar impurities may move to the aqueous layer.

    • NMR Analysis: Take a proton NMR of the crude material. The presence of broad peaks or signals corresponding to an N-CH2 group shifted significantly downfield could suggest the formation of a quaternary salt.

Problem 2: My final product is a persistent oil, and I am unable to obtain a solid for characterization.

  • Potential Cause: The presence of impurities, particularly residual solvents or structurally similar byproducts, can inhibit crystallization.[6]

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Trituration: Add a solvent in which your desired product is sparingly soluble but the impurities are soluble. Stir or sonicate the mixture. The desired product may precipitate as a solid, which can then be collected by filtration.

    • Recrystallization Screening: Attempt recrystallization from a variety of solvent systems.[5] A good starting point is to dissolve the oil in a small amount of a solvent in which it is soluble (e.g., dichloromethane or methanol) and then slowly add a non-solvent (e.g., hexanes or diethyl ether) until turbidity is observed.[7] Allow the mixture to slowly cool to induce crystallization.[5]

    • Purity Re-evaluation: If the product remains an oil after rigorous purification attempts, re-analyze its purity by HPLC or LC-MS to confirm the absence of impurities.[8] Some pure quinoline derivatives are oils at room temperature.

Problem 3: The yield of my reaction is consistently low, and I have a significant amount of a water-soluble byproduct.

  • Potential Cause: This strongly suggests that the this compound is hydrolyzing to 5-(hydroxymethyl)quinoline. This can be caused by the presence of water in the reactants or solvent, or by reaction conditions that favor hydrolysis.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your nucleophile is dry.

    • Solvent Choice: Select a non-polar, aprotic solvent (e.g., toluene, THF, or dichloromethane) that is less likely to participate in hydrolysis.

    • Temperature Control: If the reaction is exothermic, consider cooling the reaction mixture to minimize side reactions.

    • pH Control: If the reaction is performed under basic conditions, avoid using aqueous bases like sodium hydroxide. Instead, use a non-aqueous base such as triethylamine or potassium carbonate.

Visualized Workflows and Data

Workflow for Byproduct Identification and Removal

cluster_0 Initial Analysis cluster_1 Byproduct Identification cluster_2 Purification Strategy A Crude Reaction Mixture B TLC/LC-MS Analysis A->B C Baseline Spot? B->C D Spot with Rf close to Product? B->D E Unreacted Starting Material? B->E F Acid-Base Extraction C->F Likely Salt G Column Chromatography (Neutralized Silica/Alumina) D->G Similar Polarity E->G Optimize Conditions H Recrystallization F->H G->H I Pure Product H->I

Sources

managing the exothermicity of Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Skraup Quinoline Synthesis

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing one of the most critical challenges of this classic reaction: its pronounced exothermicity. The following troubleshooting guides and FAQs directly address specific issues you may encounter, ensuring safer and more successful experiments.

Troubleshooting Guide: Managing Reaction Vigor

This section addresses the most common and critical issue in the Skraup synthesis—a violent and difficult-to-control reaction rate.

Question 1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

Answer: The Skraup synthesis is notoriously exothermic and can become violent if not properly managed.[1][2][3][4] The primary cause is the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid.[4] The subsequent steps are also energetic. Here are several strategies to control the reaction:

  • Primary Cause: The dehydration of glycerol to acrolein is a rapid, highly exothermic process that initiates the reaction cascade. Without moderation, this heat generation can lead to a runaway reaction.

  • Solutions:

    • Use a Moderator: The most common and effective method is to add a moderator. Ferrous sulfate (FeSO₄•7H₂O) is widely used as it appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from getting out of control.[5][6] Boric acid can also be used to moderate the violence of the reaction.[3][5]

    • Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should always be added slowly to the mixture of aniline and glycerol, with efficient cooling (e.g., in an ice bath) to dissipate the initial heat of mixing and dehydration.[3][4] It is crucial that the materials are mixed in the correct order; adding sulfuric acid before ferrous sulfate can cause the reaction to start immediately and uncontrollably.[5]

    • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots, which can trigger a runaway reaction.[3]

    • Gentle Initiation: Heat the mixture gently to initiate the reaction. Once the exotherm begins, the external heat source should be removed immediately, allowing the reaction to proceed under its own power.[3][6] Be prepared to apply external cooling (e.g., an ice bath) if the reaction becomes too vigorous.[3]

Question 2: I am observing significant tar formation, and the reaction mixture is becoming a thick, intractable goo. What is the cause, and how can I minimize it?

Answer: Tar formation is a very common side reaction in the Skraup synthesis, resulting from the harsh acidic and oxidizing conditions that cause the polymerization of acrolein and other intermediates.[3][7]

  • Primary Cause: Acrolein, the key intermediate, is highly susceptible to polymerization under strong acid catalysis.[7] Excessively high temperatures accelerate these side reactions.

  • Solutions:

    • Strict Temperature Control: Do not overheat the reaction. After the initial exothermic phase, maintain the temperature within the recommended range (e.g., 140-150°C for the synthesis of quinoline itself) using a well-controlled oil bath.[1][6]

    • Employ a Moderator: As with controlling vigor, ferrous sulfate helps reduce charring and tar formation by smoothing the reaction rate.[3]

    • Consider a Milder Oxidizing Agent: While nitrobenzene is traditional, arsenic acid (As₂O₅) is reported to result in a less violent reaction, which can reduce polymerization.[8][9][10] However, due to its toxicity, it must be handled with extreme caution.

    • Purification Strategy: Expect a tarry crude product. The standard and most effective method for isolating the quinoline product from the tar is steam distillation from the basified reaction mixture.[1][3]

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting an uncontrolled Skraup reaction.

G start Problem: Reaction is too vigorous or forming excessive tar check_moderator Is a moderator (e.g., FeSO4) being used? start->check_moderator add_moderator Action: Add Ferrous Sulfate or Boric Acid to the initial mixture before H2SO4. check_moderator->add_moderator No check_addition How was the H2SO4 added? check_moderator->check_addition Yes add_moderator->check_addition slow_addition Action: Add H2SO4 slowly with efficient external cooling (ice bath). check_addition->slow_addition Quickly or without cooling check_heating How is the reaction being heated? check_addition->check_heating Slowly and with cooling slow_addition->check_heating gentle_heating Action: Heat gently to initiate. Remove external heat once exotherm starts. Use cooling as needed. check_heating->gentle_heating Too strongly or uncontrolled end Result: Controlled Reaction, Reduced Tarring check_heating->end Gently and with monitoring gentle_heating->end

Caption: Troubleshooting decision tree for managing Skraup exothermicity.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of each component in controlling the Skraup synthesis?

  • Glycerol: The source of the three-carbon unit that forms part of the quinoline ring. It dehydrates under acidic conditions to form the highly reactive intermediate, acrolein.[10][11]

  • Aniline: Provides the benzene ring and the nitrogen atom for the final heterocyclic system.[10]

  • Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization steps.[10] Its concentration and slow addition are key to managing the initial exotherm.

  • Oxidizing Agent (e.g., Nitrobenzene): This is required for the final step, where it oxidizes the 1,2-dihydroquinoline intermediate to the stable aromatic quinoline product.[10][12] Nitrobenzene can also serve as a solvent.[12]

  • Moderator (e.g., Ferrous Sulfate): This is not a catalyst for the main reaction pathway but a crucial safety reagent. It controls the reaction rate, making the exotherm manageable and preventing explosive violence.[5][13]

Q2: Are there modern alternatives to the classical Skraup conditions to avoid the harsh exotherm?

  • Yes, modern organic synthesis has explored modifications to improve the safety and efficiency of the Skraup reaction. These include using ionic liquids as a medium and employing microwave irradiation, which can allow for lower temperatures, shorter reaction times, and better control.[7][11][14]

Q3: Can I use a different oxidizing agent instead of nitrobenzene or arsenic compounds?

  • While nitrobenzene and arsenic pentoxide are traditional, other oxidizing agents have been used, including ferric compounds and vanadium pentoxide.[5][10] Some protocols even suggest that air can serve as the oxidant. Recently, methods using iodine as a catalyst have also been developed.[10] The choice will affect the reaction's vigor and yield, so it should be carefully considered based on the specific substrate and safety capabilities.

Data Summary: Common Moderators for Skraup Synthesis
ModeratorChemical FormulaTypical Role & CharacteristicsCitation(s)
Ferrous SulfateFeSO₄•7H₂OMost common; acts as an oxygen carrier, smoothing the reaction over time and preventing explosive violence. Reduces tarring.[3][5][6]
Boric AcidH₃BO₃An alternative moderator used to make the reaction less violent.[3][5][13]
Arsenic AcidAs₂O₅ / H₃AsO₄Used as both an oxidizing agent and results in a less violent reaction compared to nitrobenzene. Highly toxic.[8][9][10]

Detailed Experimental Protocol: Moderated Synthesis of Quinoline

This protocol is adapted from a reliable procedure in Organic Syntheses and incorporates best practices for managing exothermicity.[5]

Safety Precautions:

  • This reaction is highly exothermic and must be conducted in a well-ventilated fume hood.[6]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[2][6]

  • Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene are toxic. Handle all chemicals with extreme care.[6]

  • Have an ice bath ready to cool the reaction if it becomes too vigorous.

Materials:
  • Aniline: 246 g (2.64 mol)

  • Nitrobenzene: 150 g (1.22 mol)

  • Ferrous sulfate heptahydrate (FeSO₄•7H₂O): 60 g

  • Glycerol (anhydrous or "dynamite" grade is best): 730 g (7.93 mol)

  • Concentrated Sulfuric Acid (98%): 300 g (163 mL)

  • Sodium Hydroxide solution (for work-up)

  • Water

Procedure:
  • Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a powerful mechanical stirrer and a long reflux condenser, add the aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • Initial Mixing: Begin vigorous stirring to create a homogeneous slurry. It is critical that the ferrous sulfate is evenly distributed before adding the acid.[5]

  • Controlled Acid Addition: While continuing to stir vigorously, slowly and carefully add the 300 g of concentrated sulfuric acid in small portions down the condenser over a period of at least 30-45 minutes. The mixture will heat up. If the temperature rises too quickly, pause the addition and cool the flask externally with an ice bath.

  • Initiation and Reflux: Once all the acid has been added, gently heat the mixture with a heating mantle or oil bath. The reaction will become exothermic and begin to boil.

  • Managing the Exotherm: As soon as the reaction is self-sustaining (boiling without external heat), immediately remove the heat source .[6] The reaction will reflux vigorously on its own for 30-60 minutes. Keep an ice bath on hand to moderate the reaction if it becomes excessive.

  • Completion of Reaction: After the initial vigorous reaction subsides, reapply heat and maintain the mixture at a gentle reflux for an additional 3-4 hours to ensure the reaction goes to completion.[6]

  • Work-up - Neutralization: Allow the reaction mixture to cool to below 100°C. Carefully dilute the mixture with approximately 1 L of water. While cooling the flask in an ice-water bath, slowly and cautiously neutralize the acid by adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This step is also highly exothermic.

  • Isolation by Steam Distillation: Assemble a setup for steam distillation. Pass steam through the black, alkaline mixture. Unreacted nitrobenzene will distill first, followed by the quinoline product.[6] Collect the distillate until it is no longer milky.

  • Purification: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and purify by vacuum distillation to yield the final product.[1][6]

Visual Diagrams of Mechanism and Workflow

Skraup Synthesis Reaction Mechanism

G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4 -2H2O Michael_Adduct β-Anilinopropionaldehyde Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H+ Cyclization -H2O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (Nitrobenzene) Oxidation

Caption: Key steps in the Skraup quinoline synthesis mechanism.

Experimental Workflow for Moderated Skraup Synthesis

G A 1. Combine Aniline, Glycerol, Nitrobenzene, and FeSO4 B 2. Stir vigorously to form slurry A->B C 3. Add conc. H2SO4 slowly with cooling B->C D 4. Gently heat to initiate reaction C->D E 5. REMOVE HEAT Allow vigorous exotherm to subside D->E F 6. Heat to reflux for 3-4 hours E->F G 7. Cool, dilute, and neutralize with NaOH (with cooling) F->G H 8. Isolate via Steam Distillation G->H I 9. Purify by Distillation H->I

Sources

Technical Support Center: A Researcher's Guide to Improving Regioselectivity in Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline derivatives. The Friedländer annulation is a cornerstone of heterocyclic chemistry, providing a powerful method for constructing the quinoline scaffold, a privileged structure in medicinal chemistry.[1][2][3] However, a significant challenge, particularly when employing unsymmetrical ketones, is controlling the regioselectivity of the condensation.[4][5] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the mechanistic principles that govern the regiochemical outcome of this vital reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of poor regioselectivity in the Friedländer synthesis?

A1: The issue of poor regioselectivity arises when an unsymmetrical ketone, possessing two distinct α-methylene groups, is used as a reactant.[6] This creates two potential sites for the initial condensation reaction with the 2-aminoaryl aldehyde or ketone. Consequently, two different enolate or enamine intermediates can form, leading to a mixture of regioisomeric quinoline products.[7] The reaction pathway that is favored depends on a delicate balance of kinetic versus thermodynamic control, which is influenced by reaction conditions and catalyst choice.

Q2: My synthesis is producing an almost 1:1 mixture of regioisomers. What is the first parameter I should investigate to improve the selectivity?

A2: The first and often most impactful parameter to investigate is the catalyst . The choice of an acidic, basic, or organocatalytic system can profoundly influence which α-methylene group of the unsymmetrical ketone preferentially reacts.[7] Traditional acid or base catalysis (e.g., H₂SO₄, KOH) can often lead to poor selectivity.[8] Switching to a more specialized catalytic system is a primary strategy for controlling the regiochemical outcome. For instance, amine catalysts are known to favor the formation of the kinetic enamine intermediate, leading to a different major product than might be seen under thermodynamic control.[7]

Q3: I've heard that reaction temperature can affect regioselectivity. Can you explain the underlying principle?

A3: Yes, temperature is a critical parameter. Generally, lower temperatures favor the kinetically controlled product, which is the isomer formed via the lowest energy transition state. Conversely, higher temperatures provide the necessary energy to overcome higher activation barriers, favoring the formation of the more stable, thermodynamically controlled product.[7] In the context of the Friedländer synthesis, particularly in amine-catalyzed reactions, higher temperatures have been shown to favor the formation of the 2-substituted quinoline product.[6][9] Therefore, systematic variation of the reaction temperature is a key optimization strategy.

Q4: Are there any modifications to the ketone substrate itself that can enforce regioselectivity?

A4: Absolutely. A highly effective, albeit substrate-modifying, strategy is the introduction of a directing or blocking group on one of the α-carbons of the ketone.[6] For instance, introducing a phosphoryl group at one of the α-positions can effectively block that site from participating in the initial condensation, thereby forcing the reaction to proceed at the other α-methylene group with perfect regiocontrol.[4][10] While this requires an additional synthetic step to prepare the modified ketone, it offers a robust solution for achieving high regioselectivity.[10]

Troubleshooting Guides & Experimental Protocols

Issue 1: My reaction with 2-aminobenzaldehyde and 2-butanone is giving me a mixture of 2-ethylquinoline and 2,3-dimethylquinoline. How can I selectively synthesize the 2-ethylquinoline?

This is a classic regioselectivity challenge in Friedländer synthesis. The formation of 2-ethylquinoline results from the reaction at the methyl group of 2-butanone (kinetic product), while 2,3-dimethylquinoline is formed from the reaction at the methylene group (thermodynamic product). To favor the 2-ethylquinoline, we need to promote the formation of the less substituted enamine intermediate.

Strategy: Amine-Catalyzed Regioselective Synthesis

The use of a cyclic secondary amine catalyst, such as pyrrolidine, can effectively direct the reaction towards the desired 2-substituted product.[6][7] These catalysts facilitate the formation of the kinetic enamine intermediate.

Experimental Protocol: Pyrrolidine-Catalyzed Synthesis of 2-Ethylquinoline
  • To a solution of 2-aminobenzaldehyde (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL), add 2-butanone (1.2 mmol).

  • Add pyrrolidine (0.2 mmol, 20 mol%) to the reaction mixture.

  • Heat the mixture to 100°C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the 2-ethylquinoline.[7]

Data Summary: Effect of Amine Catalysts on Regioselectivity
CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)
Pyrrolidine10085:15[7]
Piperidine10070:30[7]
TABO*10096:4[7]

*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Troubleshooting & Optimization
  • Poor Selectivity: If regioselectivity remains low, try a slow addition of the 2-butanone to the reaction mixture. This maintains a low concentration of the ketone, which can favor the formation of the kinetic enamine.[7][9]

  • Low Yield: Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the catalyst and intermediates. If the yield is still low, consider increasing the reaction temperature in 10°C increments.[11]

Issue 2: I am attempting a base-catalyzed synthesis and observing significant aldol self-condensation of my ketone starting material, leading to low yields of the desired quinoline.

Aldol condensation is a common side reaction in base-catalyzed Friedländer syntheses, where the ketone reactant condenses with itself instead of the 2-aminoaryl carbonyl compound.[12]

Strategy 1: Switch to Acidic Conditions

Aldol condensation is more prevalent under basic conditions. Switching to an acidic catalyst can significantly reduce this side reaction.[12]

Experimental Protocol: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis
  • Combine the 2-aminoaryl ketone (1.0 mmol), the unsymmetrical ketone (1.2 mmol), and p-TsOH (0.1 mmol, 10 mol%) in a round-bottom flask.

  • For a solvent-free approach, heat the mixture directly.[4] Alternatively, use a non-polar solvent like toluene.

  • Heat the reaction mixture to 80-110°C and monitor by TLC.

  • Upon completion, cool the mixture and dissolve it in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Strategy 2: Utilize an Imine Analog

To completely avoid the conditions that promote aldol reactions, an imine analog of the 2-aminoaryl aldehyde or ketone can be used.[4]

Issue 3: My desired regioisomer is the thermodynamically favored product, but the reaction is slow and gives low yields.

When aiming for the more substituted quinoline, which is often the thermodynamic product, harsher conditions might be required, but this can lead to degradation.

Strategy: Ionic Liquid-Promoted Regiospecific Synthesis

Ionic liquids can act as both the solvent and catalyst, promoting the formation of specific regioisomers under milder conditions than traditional high-temperature methods.[4] For example, 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) has been shown to be effective.[6]

Experimental Protocol: Ionic Liquid-Mediated Synthesis
  • In a reaction vessel, mix the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the ionic liquid (e.g., [Hbim]BF₄, 2 mL).

  • Heat the mixture to the desired temperature (e.g., 80-120°C) and stir.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the ionic liquid using an organic solvent such as ethyl acetate. The ionic liquid can often be recovered and reused.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Mechanistic Insights & Visualizations

The regioselectivity of the Friedländer synthesis is dictated by the initial condensation step. Two primary mechanistic pathways are proposed: one involving an initial aldol condensation and the other proceeding through a Schiff base intermediate.[13] The choice of catalyst and reaction conditions determines which pathway and, consequently, which regioisomer is favored.

Diagram: Competing Pathways in Friedländer Synthesis

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Key Intermediates cluster_products Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Pathway Aldol Pathway 2-Aminoaryl Ketone->Aldol Pathway Schiff Base Pathway Schiff Base Pathway 2-Aminoaryl Ketone->Schiff Base Pathway Unsymmetrical Ketone Unsymmetrical Ketone Kinetic Enolate/Enamine Kinetic Enolate/Enamine Unsymmetrical Ketone->Kinetic Enolate/Enamine Less Substituted α-Carbon Thermodynamic Enolate/Enamine Thermodynamic Enolate/Enamine Unsymmetrical Ketone->Thermodynamic Enolate/Enamine More Substituted α-Carbon Aldol Pathway->Kinetic Enolate/Enamine Aldol Pathway->Thermodynamic Enolate/Enamine Schiff Base Pathway->Kinetic Enolate/Enamine Schiff Base Pathway->Thermodynamic Enolate/Enamine Regioisomer A Regioisomer A Kinetic Enolate/Enamine->Regioisomer A Regioisomer B Regioisomer B Thermodynamic Enolate/Enamine->Regioisomer B Regioisomer A (e.g., 2-substituted) Regioisomer A (e.g., 2-substituted) Regioisomer B (e.g., 2,3-disubstituted) Regioisomer B (e.g., 2,3-disubstituted) G start Poor Regioselectivity Observed catalyst Change Catalyst System (e.g., Acidic -> Amine) start->catalyst temp Vary Reaction Temperature (e.g., Lower for Kinetic) catalyst->temp No/Minor Improvement success High Regioselectivity Achieved catalyst->success Significant Improvement addition Modify Reactant Addition (e.g., Slow Ketone Addition) temp->addition No/Minor Improvement temp->success Significant Improvement directing_group Introduce Directing Group on Ketone addition->directing_group No/Minor Improvement addition->success Significant Improvement directing_group->success Significant Improvement

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(Bromomethyl)quinoline and Other Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, benzyl bromides are indispensable reagents for the introduction of the benzyl moiety, a common scaffold and protecting group. The reactivity of these compounds, however, is not uniform and is exquisitely sensitive to the electronic and steric nature of the substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 5-(Bromomethyl)quinoline with a series of well-characterized substituted benzyl bromides. By synthesizing fundamental principles of physical organic chemistry with available data, we aim to provide a predictive framework for the utility of this compound in nucleophilic substitution reactions, a cornerstone of drug discovery and development.

The Duality of Benzyl Bromide Reactivity: Sₙ1 and Sₙ2 Pathways

The reactivity of benzyl bromides in nucleophilic substitution reactions is primarily governed by two competing mechanisms: the unimolecular Sₙ1 pathway and the bimolecular Sₙ2 pathway.[1][2] The operative mechanism is dictated by the structure of the benzyl bromide, the nature of the nucleophile, the solvent, and the reaction temperature.

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process initiated by the rate-determining formation of a carbocation intermediate. The stability of this benzylic carbocation is paramount; electron-donating groups (EDGs) on the aromatic ring enhance stability through resonance and inductive effects, thereby accelerating the Sₙ1 reaction rate.

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction, in contrast, is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1] This mechanism is sensitive to steric hindrance at the reaction center. For benzyl bromides, electronic effects also play a crucial role; electron-withdrawing groups (EWGs) can increase the electrophilicity of the benzylic carbon, though strong EWGs can also destabilize the transition state.

G cluster_sn1 Sₙ1 Mechanism cluster_sn2 Sₙ2 Mechanism A R-CH₂-Br B R-CH₂⁺ + Br⁻ A->B Slow, Rate-determining C R-CH₂-Nu + H⁺ B->C Fast, + Nu-H D Nu⁻ + R-CH₂-Br E [Nu---CH₂(R)---Br]⁻ D->E Concerted F Nu-CH₂-R + Br⁻ E->F

Caption: Competing Sₙ1 and Sₙ2 pathways for benzyl bromide reactivity.

The Electronic Influence of the Quinoline Ring

Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[3] The nitrogen atom in the pyridine ring is electronegative, imparting an overall electron-withdrawing character to the quinoline system.[4] This is reflected in its basicity; quinoline is a weak base with a pKa of its conjugate acid around 4.9.[5]

In electrophilic substitution reactions on the quinoline ring itself, substitution preferentially occurs at positions 5 and 8, on the benzene portion of the molecule.[6][7] This suggests that the benzene ring is more electron-rich than the pyridine ring and is better able to stabilize a positive charge in the reaction intermediate.

When considering this compound, the bromomethyl group is attached to this more "benzene-like" part of the quinoline nucleus. However, the influence of the fused pyridine ring, with its electron-withdrawing nitrogen, cannot be disregarded. The nitrogen atom will exert an inductive electron-withdrawing effect (-I) across the entire ring system, which is expected to destabilize a developing positive charge at the benzylic position in an Sₙ1 reaction. This would suggest that this compound should be less reactive than unsubstituted benzyl bromide in Sₙ1 reactions.

For Sₙ2 reactions, the increased electrophilicity of the benzylic carbon due to the electron-withdrawing nature of the quinoline ring could potentially accelerate the reaction. However, the precise electronic effect is a balance between induction and resonance, and without specific kinetic data or Hammett constants for the 5-quinolinylmethyl system, a definitive prediction is challenging.

A Comparative Reactivity Spectrum

To contextualize the reactivity of this compound, we can place it on a spectrum with other well-studied benzyl bromides. The following table presents a comparison of relative solvolysis rates, which are indicative of Sₙ1 reactivity.

Benzyl Bromide DerivativeSubstituentElectronic EffectHammett Constant (σₚ)Relative Solvolysis Rate (in 80% Ethanol)
4-Methoxybenzyl bromide-OCH₃Strong Electron-Donating-0.27~1000
4-Methylbenzyl bromide-CH₃Electron-Donating-0.1731.6
Benzyl bromide -H Reference 0.00 1
This compound-C₉H₆NPredicted Weakly DeactivatingN/A< 1 (Estimated)
4-Chlorobenzyl bromide-ClWeakly Electron-Withdrawing+0.230.25
4-Nitrobenzyl bromide-NO₂Strong Electron-Withdrawing+0.78~0.0003

Data for substituted benzyl bromides adapted from kinetic studies.[8][9] The value for this compound is a qualitative prediction based on the electron-withdrawing nature of the quinoline ring.

As the table illustrates, electron-donating groups like methoxy dramatically increase the rate of solvolysis, while electron-withdrawing groups like nitro significantly decrease it. Based on the electron-withdrawing nature of the quinoline ring, it is predicted that This compound is less reactive than benzyl bromide in Sₙ1 reactions . Its reactivity is likely to fall somewhere between that of benzyl bromide and 4-chlorobenzyl bromide.

In Sₙ2 reactions, where carbocation stability is less critical, the ordering can be different. However, the general trend of electron-withdrawing groups decreasing the rate of reaction with many nucleophiles often holds, as they can destabilize the transition state which has developing negative charge on the leaving group.[10]

Experimental Protocol for Determining Relative Reactivity

To empirically validate the predicted reactivity of this compound, a kinetic study can be performed. A common method is to monitor the rate of a nucleophilic substitution reaction, for example, with a common nucleophile in a polar solvent.

Objective:

To determine the second-order rate constant (k₂) for the reaction of this compound with a nucleophile (e.g., iodide ion from sodium iodide) in acetone at a constant temperature and compare it to the rate constants of other benzyl bromides under the same conditions.

Materials:
  • This compound

  • Benzyl bromide (reference)

  • 4-Methoxybenzyl bromide (activated reference)

  • 4-Nitrobenzyl bromide (deactivated reference)

  • Sodium iodide

  • Anhydrous acetone

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature bath

  • Conductivity meter or UV-Vis spectrophotometer

Procedure:
  • Solution Preparation: Prepare equimolar stock solutions of each benzyl bromide and sodium iodide in anhydrous acetone.

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature (e.g., 25°C) in the constant temperature bath. Initiate the reaction by mixing equal volumes of the benzyl bromide solution and the sodium iodide solution.

  • Data Acquisition: Monitor the progress of the reaction over time.

    • Conductivity Method: If monitoring by conductivity, the increase in the concentration of the bromide ion product can be measured.

    • Spectrophotometric Method: Alternatively, if the starting material or product has a distinct UV-Vis absorbance, the change in absorbance can be monitored.

  • Data Analysis: The second-order rate constant (k₂) can be determined by plotting the appropriate function of concentration versus time. For a reaction of the type A + B → Products with [A]₀ = [B]₀, a plot of 1/[A]t versus time will be linear with a slope equal to k₂.

  • Comparison: Compare the experimentally determined k₂ value for this compound with those of the reference benzyl bromides to establish a quantitative reactivity order.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar stock solutions of benzyl bromides and NaI in acetone B Equilibrate solutions to constant temperature A->B C Mix equal volumes of benzyl bromide and NaI solutions B->C D Monitor reaction progress (Conductivity or Spectrophotometry) C->D E Plot 1/[A]t vs. time D->E F Determine k₂ from slope E->F G Compare k₂ values F->G

Caption: Experimental workflow for kinetic analysis of benzyl bromide reactivity.

Conclusion

This compound is a valuable synthetic intermediate, offering a versatile handle for the elaboration of the quinoline scaffold. While it readily undergoes nucleophilic substitution reactions, its reactivity is modulated by the electronic properties of the fused quinoline ring system. Based on the electron-withdrawing nature of the quinoline nucleus, it is predicted that this compound is less reactive than benzyl bromide in Sₙ1 reactions. Its reactivity in Sₙ2 reactions is also likely to be influenced by this electronic effect.

For researchers and drug development professionals, this understanding is crucial for selecting appropriate reaction conditions and predicting potential side reactions. The proposed experimental workflow provides a clear path for the quantitative determination of its reactivity, allowing for a more precise and informed application of this important building block in the synthesis of novel therapeutic agents.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Quinoline: Synthesis, Applications, and Environmental Impact. (n.d.). Sinocure Chemical Group.
  • Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2004). Spontaneous and Water-Catalyzed Formation of Benzylic Carbocations in Water and Their Reactions with Nucleophiles. Accounts of Chemical Research, 37(11), 837-845.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Preparation and Properties of Quinoline. (n.d.).
  • QUINOLINE. (n.d.). ResearchGate.
  • Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. (n.d.). Benchchem.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • This compound. (n.d.). Benchchem.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Nucleophilic Substitution Reaction. (n.d.). BYJU'S.
  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (n.d.). ResearchGate.
  • The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. (n.d.). ResearchGate.
  • Nucleophilic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. (n.d.). Benchchem.
  • Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate. (n.d.).
  • Nucleophilic Substitution Reactions - Introduction. (2012, May 31). Master Organic Chemistry.
  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015, March 31). CORE.
  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Study Prep in Pearson+.

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Navigating the Bioactive Landscape: A Comparative Guide to 5-(Bromomethyl)quinoline Derivatives and Their Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] The strategic placement and nature of substituents on this bicyclic heterocyclic system can dramatically influence its pharmacological profile, offering a fertile ground for the design of novel therapeutics. This guide provides an in-depth technical comparison of the biological activities of 5-(Bromomethyl)quinoline derivatives against other quinoline isomers, with a focus on anticancer, antimicrobial, and antiviral properties. While direct comparative data for this compound is limited in the current literature, this guide synthesizes available information on closely related brominated quinolines to provide a valuable comparative framework and highlights key structure-activity relationships (SAR).

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a fused aromatic heterocycle of a benzene and a pyridine ring, is a prominent structural motif in a vast number of natural products and synthetic pharmaceuticals.[4] Its derivatives have demonstrated a remarkable spectrum of biological activities, including but not limited to anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory effects.[3][5] The versatility of the quinoline ring allows for fine-tuning of its biological properties through the introduction of various functional groups at different positions. The position of these substituents is critical in determining the molecule's interaction with biological targets, thereby influencing its efficacy and mechanism of action.[6]

Comparative Biological Activity: The Significance of Isomeric Substitution

While comprehensive studies directly comparing the biological activities of all positional isomers of (bromomethyl)quinoline are scarce, the existing body of research on brominated quinolines underscores the profound impact of isomeric substitution. The location of the bromine atom, or in this case, the bromomethyl group, can significantly alter the compound's electronic properties, lipophilicity, and steric profile, all of which are crucial for target binding and overall bioactivity.

Anticancer Activity: A Tale of Positional Importance

The anticancer potential of quinoline derivatives is a field of intense investigation.[7][8] Studies on various brominated quinolines reveal that the position of the bromine substituent is a key determinant of their cytotoxic effects. For instance, compounds with bromine atoms at the C-5 and C-7 positions have often shown significant inhibition of cancer cell proliferation.[6] In contrast, some isomers with substitutions at other positions, such as C-3, C-6, and C-8, have demonstrated reduced or no inhibitory activity.[6]

Notably, derivatives of 8-hydroxyquinoline have shown particular promise. For example, 5,7-dibromo-8-hydroxyquinoline has exhibited potent antiproliferative activity against a range of tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[6] The proposed mechanisms of action for many of these compounds involve the inhibition of key cellular processes such as DNA replication and cell division, often through the inhibition of enzymes like topoisomerase.

Table 1: Anticancer Activity of Selected Brominated Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6 µg/mL[8]
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)6.7 - 25.6 µg/mL[8]
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)6.7 - 25.6 µg/mL[8]
6-Bromo-5-nitroquinolineHT29 (Human Adenocarcinoma)Showed greater antiproliferative activity than 5-fluorouracil[7][8]
9-(3-Bromophenyl)-4-phenyl...cyclopenta[b]quinoline-1,8-dioneRaji (Burkitt's lymphoma)IC30: 82 µM[9]
9-(3-Bromophenyl)-4-phenyl...cyclopenta[b]quinoline-1,8-dioneHeLa (Human Cervix Carcinoma)IC30: 24.4 µM[9]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Antimicrobial and Antiviral Activities: An Emerging Frontier

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial and antiviral agents.[2][3][10] The position of substituents can influence not only the potency but also the spectrum of activity against different pathogens.

For instance, 7-(Bromomethyl)quinoline has been reported to exhibit significant antimicrobial properties against various bacterial strains and potential antiviral efficacy.[9] The reactive bromomethyl group in these molecules makes them valuable intermediates for synthesizing more complex derivatives with potentially enhanced therapeutic applications, including novel antimalarial and antitubercular agents.[9]

While specific comparative data for this compound is lacking, the broader class of quinoline derivatives has shown promise. For example, a series of 10 quinoline analogues were evaluated for their in vitro antiviral activity against a panel of coronaviruses, with some, like chloroquine and hydroxychloroquine, showing potent activity.[11]

Structure-Activity Relationship (SAR) of Brominated Quinolines

The collective findings from various studies on brominated quinolines allow for the deduction of several key structure-activity relationships:

  • Position of Bromine: The location of the bromine atom on the quinoline ring is a critical factor. As observed in anticancer studies, substitutions at positions 5 and 7 often lead to higher activity compared to other positions.[6]

  • Presence of Other Functional Groups: The biological activity of brominated quinolines can be significantly modulated by the presence of other functional groups. For example, the combination of a bromo group and a nitro group, as seen in 6-bromo-5-nitroquinoline, can lead to potent anticancer effects.[7][8] Similarly, the presence of a hydroxyl group at position 8 in conjunction with bromine at positions 5 and 7 enhances antiproliferative activity.[6]

  • The Bromomethyl Group as a Reactive Handle: The bromomethyl group serves as a versatile synthetic handle, allowing for the introduction of various nucleophiles to create a library of derivatives with diverse biological profiles.[9]

SAR_of_Brominated_Quinolines cluster_factors Key Influencing Factors Quinoline Quinoline Scaffold Bromo_Substituent Bromine/Bromomethyl Substituent Quinoline->Bromo_Substituent Substitution Biological_Activity Biological Activity (Anticancer, Antimicrobial, Antiviral) Bromo_Substituent->Biological_Activity Modulates Position Positional Isomerism (e.g., C5, C7 vs. others) Position->Biological_Activity Other_Groups Presence of Other Functional Groups (e.g., -OH, -NO2) Other_Groups->Biological_Activity Reactivity Reactivity of Bromomethyl Group Reactivity->Biological_Activity Enables Derivatization

Figure 1. Key factors influencing the biological activity of brominated quinoline derivatives.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for assessing the anticancer, antimicrobial, and antiviral activities of quinoline derivatives.

Protocol 1: MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should typically be below 0.5% to avoid solvent-induced toxicity.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinoline Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism in a liquid broth medium.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard for bacteria) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Principle: Infectious virus particles create clear zones of cell death (plaques) in a monolayer of host cells. An effective antiviral agent will reduce the number of plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare various concentrations of the quinoline derivative.

  • Infection: Infect the cell monolayers with the virus in the presence or absence of the test compound.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value (the concentration that inhibits 50% of plaque formation).

Conclusion and Future Directions

The quinoline scaffold remains a highly attractive starting point for the development of new therapeutic agents. While the existing literature strongly suggests that the biological activity of brominated quinolines is highly dependent on the isomeric position of the bromine atom, a clear and direct comparative analysis of all (bromomethyl)quinoline isomers is currently lacking. The available data on related bromo-substituted quinolines indicates that the 5- and 7-positions are often associated with enhanced biological activity.

Future research should focus on the systematic synthesis and biological evaluation of all positional isomers of (bromomethyl)quinoline to elucidate a comprehensive structure-activity relationship. This will enable a more rational design of novel quinoline-based drugs with improved potency and selectivity for anticancer, antimicrobial, and antiviral applications. The experimental protocols provided in this guide offer a standardized framework for such investigations, ensuring the generation of robust and comparable data.

References

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  • Al-Qaisi, Z. I., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(1), 1. [Link]

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Navigating the SAR Landscape of 5-(Bromomethyl)quinoline Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. Among its numerous derivatives, 5-(bromomethyl)quinoline has emerged as a particularly intriguing starting point for the development of potent anticancer agents. The inherent reactivity of the bromomethyl group provides a convenient handle for structural modification, allowing for the exploration of a wide chemical space to optimize biological activity. This guide delves into the structure-activity relationship (SAR) studies of this compound analogs, offering a comparative analysis of their anticancer properties and providing detailed experimental methodologies to support further research in this promising area.

The core principle behind the therapeutic potential of many this compound derivatives lies in their ability to act as alkylating agents. The electrophilic carbon of the bromomethyl group can form covalent bonds with nucleophilic residues in biological macromolecules, such as DNA and proteins, leading to cellular damage and apoptosis in cancer cells. This mechanism of action is a cornerstone of many established chemotherapy drugs.[1][2] However, the challenge and the opportunity lie in tailoring the quinoline scaffold to achieve selective cytotoxicity towards cancer cells while minimizing off-target effects.

Unraveling the Structure-Activity Relationship: Key Insights

While a comprehensive SAR study on a single, unified series of this compound analogs is not extensively documented in publicly available literature, a cohesive understanding can be synthesized from various studies on related quinoline derivatives. The anticancer activity of these compounds is intricately linked to the nature and position of substituents on the quinoline ring.

A study on a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, 11-(1,4-bisaminopropylpiperazinyl)-5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), provides valuable insights into the potential of substitutions at the 5-position.[3] Although a more complex system, the presence of a functionalized side chain at a position analogous to the 5-methyl group highlights the importance of this region for cytotoxic activity. BAPPN demonstrated significant cytotoxicity against a panel of cancer cell lines, with IC50 values of 3.3 µg/mL for HepG2 (hepatocellular carcinoma), 23 µg/mL for HCT-116 (colon carcinoma), 3.1 µg/mL for MCF-7 (breast cancer), and 9.96 µg/mL for A549 (lung cancer) cells.[3] This suggests that introducing amine-containing moieties via the bromomethyl handle could be a fruitful strategy for enhancing anticancer potency.

General SAR principles for quinoline derivatives further inform the design of novel this compound analogs. Studies have consistently shown that the introduction of bulky and alkoxy substituents at position-7 can be beneficial for antiproliferative activity.[4] Furthermore, the nature of amino side chains at position-4 has been found to significantly influence the cytotoxic potency of this class of compounds.[4] The addition of electron-withdrawing groups at specific positions can also enhance the anticancer activity.[5]

The following table summarizes the cytotoxic activity of a representative 5-(substituted methyl)quinoline analog, providing a benchmark for comparison.

CompoundCancer Cell LineIC50 (µg/mL)
11-(1,4-bisaminopropylpiperazinyl)-5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG23.3[3]
HCT-11623[3]
MCF-73.1[3]
A5499.96[3]

Experimental Corner: Protocols for Synthesis and Evaluation

To facilitate further exploration of this chemical space, this section provides detailed, step-by-step methodologies for the synthesis of the this compound core and for a standard in vitro cytotoxicity assay.

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of 5-methylquinoline.[6] The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or AIBN, is a common and effective method.[6]

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-methylquinoline in a suitable solvent, such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN), in a round-bottom flask.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) to the solution.

  • Reaction: Reflux the reaction mixture under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical chain reaction.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis_of_5_bromomethyl_quinoline 5-Methylquinoline 5-Methylquinoline Reaction Mixture Reaction Mixture 5-Methylquinoline->Reaction Mixture NBS, Radical Initiator NBS, Radical Initiator NBS, Radical Initiator->Reaction Mixture Solvent (e.g., CCl4), Heat, Light Solvent (e.g., CCl4), Heat, Light Solvent (e.g., CCl4), Heat, Light->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Washing & Drying Washing & Drying Filtration->Washing & Drying Purification Purification Washing & Drying->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition & Incubation (2-4h) MTT Addition & Incubation (2-4h) Incubation (48-72h)->MTT Addition & Incubation (2-4h) Solubilization of Formazan Solubilization of Formazan MTT Addition & Incubation (2-4h)->Solubilization of Formazan Absorbance Measurement Absorbance Measurement Solubilization of Formazan->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Caption: Workflow of the MTT cytotoxicity assay.

Future Directions and Concluding Remarks

The exploration of this compound analogs as anticancer agents is a field ripe with opportunity. The synthetic accessibility of the core scaffold and the tunable reactivity of the bromomethyl group allow for the generation of diverse chemical libraries. Future research should focus on systematic SAR studies to elucidate the precise structural requirements for optimal potency and selectivity. This includes the exploration of various substituents on the quinoline ring, as well as the introduction of a wide range of functionalities through the bromomethyl handle. By combining rational drug design with robust biological evaluation, the full therapeutic potential of this promising class of compounds can be unlocked.

References

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A Senior Application Scientist's Guide: 5-(Bromomethyl)quinoline as a High-Reactivity Alternative to 5-(Chloromethyl)quinoline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halomethylquinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse pharmacological activities.[1][2][3] Its derivatives are integral to the development of anticancer, antimalarial, and anti-inflammatory drugs.[1][2][4] For synthetic chemists and drug development professionals, functionalized quinolines like 5-(chloromethyl)quinoline and 5-(bromomethyl)quinoline are invaluable building blocks. These reagents act as electrophilic linchpins, enabling the covalent attachment of the quinoline moiety to a vast array of nucleophilic molecules, thereby generating novel chemical entities for biological screening.[5][6]

This guide provides an in-depth comparison of this compound and its chloro-analogue, 5-(chloromethyl)quinoline. We will explore the fundamental principles governing their reactivity, present comparative data, and offer detailed experimental protocols to guide researchers in making the optimal choice for their synthetic objectives. The selection between these two reagents is not arbitrary; it is a strategic decision that directly impacts reaction efficiency, substrate scope, and overall synthetic strategy.

Pillar 1: The Causality of Reactivity - A Tale of Two Halogens

The primary utility of 5-(halomethyl)quinolines lies in their susceptibility to nucleophilic substitution, typically proceeding via a bimolecular (SN2) mechanism.[5] The core difference in the synthetic performance of this compound and 5-(chloromethyl)quinoline is dictated by the intrinsic properties of the halogen atom, which functions as the leaving group.

In an SN2 reaction, the rate is determined by a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[7] The efficiency of this step is critically dependent on the stability of the departing leaving group as an anion.[8] A more stable anion is a weaker base and, consequently, a better leaving group.[7][8]

Bromide (Br⁻) vs. Chloride (Cl⁻) as Leaving Groups:

  • Basicity and Stability: Bromide is the conjugate base of hydrobromic acid (HBr, pKa ≈ -9), while chloride is the conjugate base of hydrochloric acid (HCl, pKa ≈ -7).[7] Since HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻. This lower basicity means Br⁻ is more stable and better able to accommodate the negative charge it acquires upon leaving.[7][9]

  • Polarizability and Size: The bromide ion is larger than the chloride ion.[9] Its larger, more diffuse electron cloud is more polarizable, which helps to stabilize the developing negative charge in the SN2 transition state, thereby lowering the activation energy of the reaction.[10]

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[10] Less energy is required to break the C-Br bond, contributing to a faster reaction rate for the bromo derivative.[10]

This fundamental difference in leaving group ability is the primary reason this compound exhibits significantly higher reactivity than its chloromethyl counterpart.[10]

Pillar 2: Comparative Data & Strategic Selection

The choice between the bromo- and chloro- derivatives is a practical decision based on the desired reaction kinetics and the nature of the nucleophile.

Comparative Data Summary
FeatureThis compound 5-(Chloromethyl)quinoline Justification
Molecular Formula C₁₀H₈BrNC₁₀H₈ClNDifferent halogen substituent.
Molecular Weight 222.08 g/mol 177.62 g/mol Bromine is heavier than chlorine.
C-X Bond Strength WeakerStrongerThe C-Br bond is weaker and more easily cleaved than the C-Cl bond.[10]
Leaving Group Ability ExcellentGoodBromide (Br⁻) is a weaker base and a more stable anion than chloride (Cl⁻).[8][9]
Reactivity in SN2 HigherLowerA better leaving group accelerates the rate-determining step of the reaction.[7]
Typical Conditions Milder (e.g., room temp, weaker base)Harsher (e.g., elevated temp, stronger base)Higher reactivity requires less energetic input to overcome the activation barrier.
Relative Stability Less stable; may discolor over timeMore stable; better for long-term storageThe more reactive C-Br bond can lead to slow decomposition.
Visualization: Chemical Structures

cluster_bromo This compound cluster_chloro 5-(Chloromethyl)quinoline node_Br Br node_C1 C node_C1->node_Br node_H1 H node_C1->node_H1 node_H2 H node_C1->node_H2 node_C2 a5 C node_C2->a5 node_Cl Cl node_C3 C node_C3->node_Cl node_H3 H node_C3->node_H3 node_H4 H node_C3->node_H4 node_C4 b5 C node_C4->b5 a1 N a2 C a1->a2 a3 C a2->a3 a4 C a3->a4 a4->a5 a5->a1 a6 C a5->a6 a7 C a6->a7 a8 C a7->a8 a9 C a8->a9 a9->a4 a10 C a9->a10 a10->a3 b1 N b2 C b1->b2 b3 C b2->b3 b4 C b3->b4 b4->b5 b5->b1 b6 C b5->b6 b7 C b6->b7 b8 C b7->b8 b9 C b8->b9 b9->b4 b10 C b9->b10 b10->b3

Caption: Chemical structures of this compound and 5-(chloromethyl)quinoline.

Visualization: Generalized SN2 Reaction Workflow

SN2_Workflow start Reactants: 5-(Halomethyl)quinoline (R-X) + Nucleophile (Nu⁻) solvent Dissolve in polar aprotic solvent (e.g., DMF, Acetonitrile) start->solvent base Add Base (optional) to deprotonate Nu-H solvent->base reaction Reaction Step: Backside attack of Nu⁻ on -CH₂- Displacement of Halide (X⁻) base->reaction workup Aqueous Work-up & Organic Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Product: 5-(Nu-methyl)quinoline purify->product

Caption: Generalized workflow for the SN2 alkylation of a nucleophile.

Strategic Guidance for Reagent Selection
  • Choose this compound when:

    • Speed is critical: The reaction will proceed significantly faster.

    • Mild conditions are required: Protects sensitive functional groups elsewhere in the molecule.

    • Using a weak nucleophile: Alcohols, phenols, or sterically hindered amines may fail to react with the chloro-analogue but will react efficiently with the bromo-reagent.

    • Maximizing yield is the primary goal: Faster, cleaner reactions often lead to higher isolated yields.

  • Choose 5-(Chloromethyl)quinoline when:

    • Cost is a major consideration: Chloro-derivatives are often more economical for large-scale synthesis.

    • Long-term reagent stability is needed: It is less prone to degradation during storage.

    • The nucleophile is highly reactive: Strong nucleophiles (e.g., thiolates, primary amines) will react effectively, albeit slower.

    • Chemoselectivity is a concern: In a molecule with multiple electrophilic sites, the less reactive chloro-reagent may provide a greater window of selectivity.

Visualization: Reagent Selection Decision Tree

Decision_Tree start Start: Need to Synthesize 5-(Substituted-methyl)quinoline q1 Is the nucleophile weak or sterically hindered? start->q1 q2 Are mild conditions (e.g., room temp) required for other functional groups? q1->q2 No use_bromo Use This compound q1->use_bromo Yes q3 Is reaction speed or maximizing yield the top priority? q2->q3 No q2->use_bromo Yes q3->use_bromo Yes use_chloro Consider 5-(Chloromethyl)quinoline (may require heat/strong base) q3->use_chloro No

Caption: Decision workflow for selecting the appropriate halomethylquinoline reagent.

Pillar 3: Self-Validating Experimental Protocols

The following protocols for the N-alkylation of benzylamine demonstrate the practical differences in reaction conditions. The choice of a weaker base (K₂CO₃) and lower temperature for the bromo-reagent contrasts with the stronger base (NaH) and elevated temperature required for the chloro-reagent to achieve a comparable outcome.

Protocol 1: N-Alkylation using this compound (High Reactivity)

Objective: To synthesize N-((quinolin-5-yl)methyl)benzylamine under mild conditions.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate, Hexane, Brine, Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add benzylamine (1.1 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature (20-25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound is consumed (typically 2-4 hours).

Work-up and Purification:

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: N-Alkylation using 5-(Chloromethyl)quinoline (Standard Reactivity)

Objective: To synthesize N-((quinolin-5-yl)methyl)benzylamine.

Materials:

  • 5-(Chloromethyl)quinoline (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexane, Brine, Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) to the DMF. Cool the flask in an ice bath (0°C).

  • Slowly add benzylamine (1.1 eq) dropwise to the NaH suspension. Stir for 20-30 minutes at 0°C to allow for deprotonation.

  • Add a solution of 5-(chloromethyl)quinoline (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Remove the ice bath and heat the reaction mixture to 60-70°C.

  • Monitor the reaction progress by TLC until the starting 5-(chloromethyl)quinoline is consumed (typically 8-16 hours).

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Dilute the mixture with ethyl acetate and wash extensively with deionized water (3-4x) to remove DMF, followed by a final wash with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

While both this compound and 5-(chloromethyl)quinoline are effective reagents for introducing the quinoline-5-methyl scaffold, they are not interchangeable. This compound stands out as the superior alternative for researchers prioritizing reaction speed, mild conditions, and broad substrate compatibility. Its heightened reactivity, stemming from the excellent leaving group ability of bromide, makes it the reagent of choice for complex syntheses involving sensitive substrates or weak nucleophiles.[10] Conversely, 5-(chloromethyl)quinoline remains a viable, cost-effective, and stable option for reactions with robust nucleophiles where longer reaction times and more forcing conditions are acceptable. The judicious selection of the appropriate halomethylquinoline, guided by the principles and data presented herein, is a critical step toward efficient and successful synthesis in the pursuit of novel drug candidates.

References

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  • Reddit. Cl vs Br in SN1 and SN2 reactions. Available from: [Link]

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  • ResearchGate. Transition-Metal-Free Regioselective Alkylation of Quinoline N-Oxides via Oxidative Alkyl Migration and C-C Bond Cleavage of tert-/sec- Alcohols | Request PDF. Available from: [Link]

  • NIH PMC. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. Available from: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • ACS Publications. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters. Available from: [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link]

  • openlabnotebooks.org. Quinoline Series: Synthesis. Available from: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]

  • ResearchGate. Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available from: [Link]

  • RSC Publishing. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Available from: [Link]

  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available from: [Link]

  • ResearchGate. Transition‐Metal‐Free Mild and Regioselective Alkylation of Quinoline N‐Oxides with Benzylboronates | Request PDF. Available from: [Link]

  • RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Available from: [Link]

  • PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]

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A Researcher's Guide to the Anticancer Potential of Substituted Quinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a fused heterocyclic aromatic system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a wide array of biologically active compounds.[1][2] Within the realm of oncology, quinoline derivatives have garnered substantial interest for their potent and diverse anticancer activities. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce cell death through various mechanisms.[3][4] This guide offers an in-depth comparative analysis of substituted quinoline derivatives, presenting quantitative data, detailed experimental methodologies, and an exploration of the key signaling pathways they modulate. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the structure-activity landscape of these promising anticancer agents.

Structure-Activity Relationships: Decoding the Anticancer Potency

The versatility of the quinoline ring allows for substitutions at multiple positions, leading to a diverse range of derivatives with distinct anticancer profiles. Understanding the structure-activity relationship (SAR) is crucial for the rational design of novel and more effective therapeutic agents.

Key SAR insights include:

  • Substitution Patterns: The positions of substituents on the quinoline ring significantly influence anticancer activity. For instance, 2,4-disubstituted quinoline derivatives have shown excellent results by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis. Similarly, 4-amino, 7-substituted-quinoline derivatives exhibit notable antiproliferative properties.

  • Nature of Substituents: The type of functional group introduced plays a critical role. Electron-donating groups, such as methoxy (–OCH3) and methyl (–CH3), particularly at the para-position of an attached aromatic ring, have been shown to consistently enhance antiproliferative activity against cancer cell lines like MCF-7, HeLa, and A549.[5]

  • Side Chains: The characteristics of side chains at certain positions are pivotal. For example, in a series of 7-substituted-4-aminoquinoline derivatives, a large and bulky alkoxy substituent at position-7 and an amino side chain with two CH2 units at position-4 were found to be beneficial for antiproliferative activity.[6]

  • Molecular Hybridization: Combining the quinoline scaffold with other pharmacologically active moieties, such as chalcones or ursolic acid, has emerged as a powerful strategy to create hybrid molecules with enhanced anticancer potency.[7][8][9] These hybrids often exhibit synergistic effects and can overcome drug resistance.

Comparative Analysis of Anticancer Activity: A Quantitative Overview

The anticancer efficacy of substituted quinoline derivatives is most commonly quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. A lower IC50/GI50 value signifies greater potency. The following tables summarize the reported anticancer activities of various substituted quinoline derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)
12e MGC-803 (Gastric)1.38[1][8]
HCT-116 (Colon)5.34[1][8]
MCF-7 (Breast)5.21[1][8]
39 A549 (Lung)1.91[9]
40 K-562 (Leukemia)5.29[9]

Table 2: Anticancer Activity of Other Substituted Quinoline Derivatives

CompoundDerivative TypeCancer Cell LineIC50/GI50 (µM)
4d Ursolic acid-quinoline hybridMDA-MB-231 (Breast)0.12[7]
HeLa (Cervical)0.08[7]
SMMC-7721 (Liver)0.34[7]
13e Nitrogen heterocycle linkedPC-3 (Prostate)2.61[10]
KG-1 (Leukemia)3.56[10]
10g 7-alkoxy-4-aminoquinolineHuman tumor cell lines< 1.0[6]
3j Quinoline-4-carboxylic acidMCF-7 (Breast)82.9% inhibition[11]

Mechanisms of Action: Unraveling the Molecular Pathways

Substituted quinoline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach can contribute to their high efficacy and ability to circumvent drug resistance.

Key Mechanisms of Action:

  • Inhibition of Protein Kinases: Many quinoline derivatives act as potent inhibitors of protein kinases, which are critical regulators of cell growth, survival, and differentiation.[1] Dysregulation of kinase signaling is a hallmark of cancer, making them attractive therapeutic targets.

  • Induction of Apoptosis: A common mechanism is the induction of programmed cell death, or apoptosis. For example, certain quinoline-chalcone hybrids have been shown to upregulate the levels of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP.[8]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Flow cytometry analysis has shown that some derivatives can cause cell cycle arrest at the G2/M phase.[8][10]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can insert themselves between the base pairs of DNA, interfering with replication and transcription. They can also inhibit topoisomerase enzymes, which are essential for resolving DNA topological stress during replication, leading to DNA damage and cell death.[2][12]

  • Tubulin Polymerization Inhibition: Microtubules are crucial components of the cellular cytoskeleton and are essential for cell division. Certain quinoline derivatives can bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.[2][12]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce the production of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[8]

Below is a diagram illustrating a generalized signaling pathway for apoptosis induction by a quinoline derivative.

G Quinoline Quinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Mito Mitochondrial Dysfunction Quinoline->Mito ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathway by a quinoline derivative.

Experimental Protocols for Anticancer Activity Evaluation

The assessment of the anticancer activity of substituted quinoline derivatives relies on a series of robust and well-established in vitro assays. The following are detailed step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.[1][10]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of a novel quinoline derivative.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Synthesis Synthesis of Quinoline Derivatives MTT MTT Assay (Determine IC50) Synthesis->MTT CellLines Panel of Cancer Cell Lines CellLines->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Potent Compounds Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Potent Compounds WesternBlot Western Blot (Protein Expression) CellCycle->WesternBlot Apoptosis->WesternBlot Xenograft Xenograft Mouse Model WesternBlot->Xenograft Promising Lead Toxicity Toxicity Studies Xenograft->Toxicity

Sources

A Senior Application Scientist's Guide to the Validation of 5-(Bromomethyl)quinoline as a Fluorescent Labeling Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation framework for researchers, scientists, and drug development professionals considering 5-(Bromomethyl)quinoline as a fluorescent labeling agent. We will delve into its core chemical principles, objectively compare its performance against established alternatives, and provide detailed experimental protocols to empower you to make informed decisions for your specific application. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the underlying science.

Introduction: The Critical Choice of a Fluorescent Label

In modern molecular and cellular biology, the covalent attachment of a fluorescent probe to a biomolecule is a cornerstone technique. It allows for the visualization, tracking, and quantification of proteins, peptides, and other targets of interest.[1][2][3] The choice of labeling agent is paramount, as its properties directly influence the sensitivity, specificity, and reliability of an experiment. An ideal fluorescent label should possess high quantum yield, significant molar absorptivity, photostability, and a reactive group that selectively targets a specific functional group on the biomolecule.[4]

The thiol group of cysteine residues is a particularly attractive target for site-specific labeling due to its relatively low abundance in proteins and its high nucleophilicity.[5][6] This guide focuses on the validation of this compound, a quinoline-based fluorophore, for the labeling of thiol groups. Quinoline and its derivatives are known for their unique photophysical properties, including sensitivity to their local environment, making them potentially powerful tools for probing molecular interactions.[7][8][9]

The Chemistry of this compound Labeling

This compound belongs to the class of benzylic halide reagents. The labeling reaction proceeds via a nucleophilic substitution mechanism, specifically an S-alkylation, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon of the bromomethyl group. This results in the formation of a stable thioether bond and the release of a bromide ion.[10][11]

The quinoline moiety serves as the fluorophore. Quinoline-based dyes are known for their characteristic UV-to-visible absorption and blue-to-green fluorescence emission.[8][12] Their fluorescence properties can be sensitive to solvent polarity and pH, which can be an advantage for sensing changes in the local environment of the labeled protein but also necessitates careful buffer and solvent selection during experiments.[7]

G cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine Residue) Labeled_Protein Protein-S-CH2-Quinoline (Stable Thioether Linkage) Protein_SH->Labeled_Protein Nucleophilic Attack BMQ This compound BMQ->Labeled_Protein S-Alkylation HBr HBr G cluster_workflow Validation Workflow cluster_characterization Characterization Steps A Protein Preparation (Reduction of Disulfides) B Labeling Reaction (Protein + 5-BMQ) A->B C Purification (Size-Exclusion or HPLC) B->C D Characterization C->D D1 Spectrophotometry (Degree of Labeling) D->D1 D2 Mass Spectrometry (Confirm Covalent Adduct) D->D2 D3 Fluorometry (Ex/Em Spectra, Quantum Yield) D->D3

Sources

A Senior Application Scientist's Guide to Quinoline Synthesis: A Head-to-Head Comparison of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties are central to the function of a vast array of compounds, from the historic antimalarial drug quinine to modern anticancer agents, anti-inflammatory drugs, and functional organic light-emitting diodes (OLEDs).[1][2] The continued discovery of novel, biologically active quinoline-containing molecules fuels the ongoing need for efficient, versatile, and increasingly sustainable synthetic methods.

This guide provides a head-to-head comparison of the most prominent methods for quinoline synthesis. We will delve into the mechanisms and practical considerations of venerable named reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Furthermore, we will explore how modern catalytic and green chemistry approaches are revolutionizing this field, offering milder conditions, higher yields, and improved safety profiles. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic route for their target quinoline derivatives.

Decision Workflow for Selecting a Quinoline Synthesis Method

Choosing the optimal synthetic pathway requires a logical evaluation of the target molecule's substitution pattern, the availability of starting materials, and the desired scale and sustainability of the reaction.

G cluster_start cluster_classical Classical Routes cluster_modern Modern Routes cluster_decision start Define Target Quinoline (Substitution Pattern) decision1 Starting Materials? start->decision1 Skraup Skraup (Unsubstituted/Simple) decision2 Reaction Conditions Tolerable? Skraup->decision2 DvM Doebner-von Miller (2- and/or 4-Substituted) DvM->decision2 Combes Combes (2,4-Disubstituted) Combes->decision2 Friedlander Friedländer (2,3-Disubstituted) Friedlander->decision2 Metal Metal-Catalyzed (C-H Activation, etc.) final_choice Select & Optimize Protocol Metal->final_choice Green Green Chemistry (Microwave, Nanocatalyst) Green->final_choice decision1->Skraup Aniline + Glycerol decision1->DvM Aniline + α,β-Unsaturated Carbonyl decision1->Combes Aniline + β-Diketone decision1->Friedlander o-Aminoaryl Ketone/Aldehyde decision3 Need High FG Tolerance? decision2->decision3 No (Need Milder) decision2->final_choice Yes (Harsh OK) decision3->Metal Yes decision3->Green Yes

Caption: Decision-making flowchart for selecting an appropriate quinoline synthesis method.

I. Classical Synthesis Methods: The Foundation

Discovered in the late 19th century, these named reactions remain staples in organic synthesis, though they often require harsh conditions.[3][4]

The Skraup Synthesis

The Skraup synthesis is a cornerstone method for producing quinoline itself and derivatives with substituents on the aniline ring. The reaction involves heating an aromatic amine (like aniline) with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (commonly nitrobenzene).[5][6]

Mechanism Insight: The reaction's harshness is a direct consequence of its mechanism. First, sulfuric acid violently dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2] The aniline then undergoes a Michael (conjugate) addition to the acrolein.[7] This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized to the aromatic quinoline product.[5] The use of ferrous sulfate can help moderate the often violently exothermic reaction.[8]

G Glycerol Glycerol H2SO4 conc. H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein (α,β-Unsaturated Aldehyde) H2SO4->Acrolein Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Michael Addition Cyclization Acid-Catalyzed Cyclization & Dehydration Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidant Quinoline Quinoline Oxidant->Quinoline

Caption: Simplified reaction mechanism of the Skraup Synthesis.

The Doebner-von Miller Reaction

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of 2- and/or 4-substituted quinolines.[9] It achieves this by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric or sulfuric acid.[6]

Mechanism Insight: The mechanism is complex and has been a subject of debate, but it is generally accepted to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[10] This is followed by cyclization and oxidation. A key challenge with this method is the propensity for the acid to catalyze the polymerization of the carbonyl starting material, leading to significant tar formation and reduced yields.[1]

The Combes Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines.[7] The reaction condenses an aniline with a β-diketone (like acetylacetone) under acidic conditions.[6]

Mechanism Insight: The causality behind this specific substitution pattern lies in the initial step: the formation of an enamine intermediate from the reaction of the aniline with one of the diketone's carbonyl groups.[11] A strong acid catalyst then protonates the remaining carbonyl group, facilitating an intramolecular electrophilic attack by the aniline ring, followed by dehydration to yield the final aromatic product.[11]

The Friedländer Synthesis

The Friedländer synthesis is arguably one of the most versatile and widely used methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[12][13] This reaction can be catalyzed by either acids or bases.[14]

Mechanism Insight: Two primary mechanistic pathways are proposed, with the choice often dictated by the reaction conditions.[12]

  • Aldol-First Pathway: Under certain conditions, the reaction begins with an aldol condensation between the two carbonyl partners, followed by cyclization and dehydration.

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group and the carbonyl of the methylene-containing reactant. This is then followed by an intramolecular aldol-type condensation to form the quinoline ring.[13]

This method's key advantage is the convergent nature of bringing two complex fragments together, allowing for the synthesis of highly functionalized quinolines.[3] Its primary limitation has historically been the availability of the requisite 2-aminoaryl carbonyl starting materials.[3]

II. Modern Methods: The Pursuit of Efficiency and Sustainability

While classical methods are robust, modern synthetic chemistry has focused on overcoming their limitations, such as harsh conditions, low yields, and poor functional group tolerance.[15]

Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has opened new avenues for quinoline synthesis, often proceeding through novel mechanisms like C-H bond activation. These methods can offer high regioselectivity and functional group tolerance under milder conditions than their classical counterparts. Catalysts based on palladium, rhodium, copper, nickel, and cobalt have been successfully employed in various cyclization and annulation strategies.[16][17]

Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes.[18] In quinoline synthesis, this has manifested in several key areas:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[19]

  • Use of Green Solvents: Replacing hazardous organic solvents with water, ethanol, or polyethylene glycol (PEG) makes the processes more environmentally benign.[18]

  • Nanocatalysis: The use of reusable, highly efficient nanocatalysts can reduce catalyst loading and simplify product purification.[20]

  • Ultrasound Irradiation: Sonication provides an alternative energy source that can enhance reaction rates and yields.[21]

Head-to-Head Performance Comparison

The choice of a synthetic method is a trade-off between factors like yield, reaction time, conditions, and substrate scope. The following table provides a comparative summary of representative data.

Synthesis MethodKey ReagentsTypical ProductTemperature (°C)Time (h)Typical Yield (%)Key Advantages & Disadvantages
Skraup Aniline, Glycerol, H₂SO₄, OxidantUnsubstituted or Substituted Quinolines100 - 1703 - 760 - 91[22]Pro: Uses simple, cheap starting materials. Con: Violently exothermic, harsh conditions, often forms tar.[5][8]
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl2- and/or 4-Substituted QuinolinesReflux5 - 1718 - 37 (can be low)[9]Pro: More versatile substitution than Skraup. Con: Prone to polymerization and tar formation, leading to low yields.[1]
Combes Aniline, β-Diketone, Acid2,4-Disubstituted Quinolines60 - 140VariesModerate to Good[9]Pro: Direct route to 2,4-disubstituted products. Con: Requires β-diketones, strong acid catalyst.
Friedländer 2-Aminoaryl Ketone, Methylene Carbonyl2,3- or Polysubstituted QuinolinesRT to Reflux0.5 - 460 - 95+[12]Pro: High convergence and versatility, often high yields. Con: Requires synthesis of often unstable 2-aminoaryl carbonyls.[3]
Microwave-Assisted (Green) Various (e.g., MCRs)Polysubstituted Quinolines90 - 1508 - 30 min88 - 96[19]Pro: Extremely rapid, high yields, often greener solvents. Con: Requires specialized microwave equipment.
Nanocatalyst (Green) VariousPolysubstituted Quinolines60268 - 96Pro: Mild conditions, high efficiency, reusable catalyst. Con: Requires synthesis and characterization of the nanocatalyst.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, adapted from authoritative sources to ensure reproducibility.

Protocol 1: Skraup Synthesis of Quinoline

(Adapted from Organic Syntheses, Coll. Vol. 1, p.478)[8]

Materials:

  • Aniline (246 g, 2.64 mol)

  • Anhydrous Glycerol (360 g, 3.91 mol)

  • Nitrobenzene (150 g, 1.22 mol)

  • Concentrated Sulfuric Acid (300 g)

  • Ferrous Sulfate Heptahydrate (60 g)

Procedure:

  • Caution: This reaction is highly exothermic and must be performed in a large flask (e.g., 5-L) within a well-ventilated fume hood.

  • In the 5-L round-bottom flask, equipped with a reflux condenser and a mechanical stirrer, cautiously add the concentrated sulfuric acid to the aniline with cooling and stirring.

  • To the resulting aniline sulfate, add the anhydrous glycerol and ferrous sulfate heptahydrate.

  • Finally, add the nitrobenzene.

  • Heat the mixture gently with a heating mantle. Once the reaction begins (indicated by boiling), immediately remove the external heat source. The reaction will proceed exothermically. If it becomes too vigorous, cool the flask with an ice-water bath.

  • After the initial vigorous reaction subsides (approx. 30-60 minutes), heat the mixture to reflux for an additional 3-5 hours.

  • Allow the mixture to cool, then dilute with approximately 2 L of water and steam distill to remove any unreacted nitrobenzene.

  • Make the residue strongly alkaline by the cautious addition of concentrated sodium hydroxide solution.

  • Steam distill the alkaline mixture to isolate the crude quinoline.

  • Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by vacuum distillation, collecting the fraction boiling at 110–114°C/14 mmHg.

  • Expected Yield: 255–275 g (84–91%).[8]

Protocol 2: Friedländer Synthesis of 2,4-Dimethylquinoline

(Adapted from BenchChem Protocols)[12]

Materials:

  • 2'-Aminoacetophenone Hydrochloride (1.72 g, 10 mmol)

  • Acetylacetone (1.2 g, 12 mmol)

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O) (catalytic amount)

  • Ethanol (20 mL)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate, Hexane, Brine, Anhydrous Sodium Sulfate

Procedure:

  • In a 100-mL round-bottom flask, dissolve 2'-Aminoacetophenone Hydrochloride (1.72 g, 10 mmol) in ethanol (20 mL).

  • Add acetylacetone (1.2 g, 12 mmol) to the solution, followed by a catalytic amount of FeCl₃·6H₂O.

  • Stir the reaction mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water (50 mL).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,4-dimethylquinoline.

Conclusion and Future Outlook

The synthesis of the quinoline scaffold is a mature field of chemistry, yet it continues to evolve. While classical methods like the Skraup and Friedländer syntheses remain valuable for their directness and use of simple precursors, their harsh conditions are often incompatible with complex, functionalized molecules. The future of quinoline synthesis undoubtedly lies in the continued development of modern, catalytic approaches. The pursuit of methods that offer high yields and broad functional group tolerance under mild, environmentally benign conditions will remain a key driver of innovation. As our understanding of catalysis deepens, we can expect the emergence of even more sophisticated and efficient strategies, further empowering chemists in their quest to design and create the next generation of quinoline-based medicines and materials.

References

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
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  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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  • Preparation and Properties of Quinoline. (n.d.).
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  • El-Sayed, N. N. E., et al. (2023). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Scientific Reports.
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A Comparative Guide to Assessing the DNA Alkylating Potential of 5-(Bromomethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Among the various functionalized quinolines, derivatives bearing a 5-(bromomethyl) group are of significant interest due to their inherent potential as DNA alkylating agents. This guide provides a comprehensive overview of the methodologies used to assess this potential, offering a comparative analysis of experimental and computational approaches. By understanding the principles and practicalities of these techniques, researchers can effectively characterize and optimize 5-(bromomethyl)quinoline derivatives for targeted drug development.

The Significance of DNA Alkylation in Drug Design

DNA alkylating agents are a class of compounds that covalently modify the DNA of tumor cells, leading to cytotoxicity and cell death. This mechanism has been successfully exploited in cancer chemotherapy for decades. The this compound scaffold provides a reactive electrophilic center—the bromomethyl group—capable of undergoing nucleophilic substitution with the electron-rich centers in DNA bases, primarily the N7 position of guanine and the N3 position of adenine. The quinoline moiety itself can act as a DNA-intercalating or groove-binding carrier, enhancing the localization of the reactive group to the DNA and potentially conferring sequence specificity.

Mechanism of DNA Alkylation by this compound Derivatives

The primary mechanism of DNA alkylation by this compound derivatives is a bimolecular nucleophilic substitution (S(N)2) reaction. In this process, a nucleophilic site on a DNA base, such as the N7 of guanine, directly attacks the electrophilic methylene carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond. The efficiency and sequence selectivity of this reaction can be modulated by substituents on the quinoline ring, which can alter the electronic properties of the molecule and its non-covalent interactions with DNA.

DNA Alkylation Mechanism This compound This compound Transition_State SN2 Transition State This compound->Transition_State Guanine_N7 Guanine (N7) Guanine_N7->Transition_State Alkylated_Guanine N7-alkylated Guanine Adduct Transition_State->Alkylated_Guanine Bromide_Ion Bromide Ion (Br-) Transition_State->Bromide_Ion

Caption: SN2 mechanism of DNA alkylation by this compound.

Experimental Approaches for Assessing DNA Alkylating Potential

A variety of in vitro assays can be employed to quantify the DNA alkylating activity of this compound derivatives and to compare the potency of different analogues.

Guanine Alkylation Assay

This is a direct and quantitative method to assess the reactivity of the compounds with a primary biological target.

Protocol:

  • Reaction Setup: Incubate the this compound derivative at various concentrations with a solution of deoxyguanosine (dG) or a short guanine-containing oligonucleotide in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.

  • Sample Preparation: Following incubation, terminate the reaction and prepare the samples for analysis. This may involve precipitation of the DNA or direct injection of the reaction mixture.

  • LC-MS/MS Analysis: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate the reaction components and quantify the formation of the guanine adduct.[1] The mass spectrometer is set to detect the parent ion of the expected adduct and its specific fragment ions, allowing for highly sensitive and specific quantification.[1]

  • Data Analysis: Compare the amount of adduct formed by different derivatives under identical conditions to establish a rank order of reactivity.

Rationale: This assay provides a direct measure of the intrinsic reactivity of the bromomethyl group towards a key DNA nucleophile. By comparing the rate of adduct formation, one can infer the relative DNA alkylating potential of different derivatives.

In Vitro Transcription Stop Assay

This assay assesses the ability of DNA adducts to impede the progression of RNA polymerase, providing a functional measure of DNA damage.[2]

Protocol:

  • DNA Alkylation: Incubate a linearized plasmid DNA template with the this compound derivative to allow for adduct formation.

  • In Vitro Transcription: Perform an in vitro transcription reaction using a commercially available kit, which includes RNA polymerase and ribonucleotides.

  • Gel Electrophoresis: Separate the resulting RNA transcripts by denaturing polyacrylamide gel electrophoresis.

  • Analysis: The presence of DNA adducts will cause the RNA polymerase to stall, resulting in truncated RNA transcripts. The intensity and length of these truncated products can be used to map the sites of alkylation and to compare the extent of transcription blockage between different compounds.

Rationale: This method provides information on the location and functional consequences of DNA alkylation. A higher incidence of transcriptional blockage suggests more significant DNA damage.

Cell-Based DNA Damage Assays

These assays measure the cellular response to DNA damage induced by the test compounds.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Treatment: Expose cultured cancer cells to various concentrations of the this compound derivatives for a specified time.

  • Cell Lysis and Electrophoresis: Embed the treated cells in agarose on a microscope slide, lyse the cells to release the DNA, and subject the slides to electrophoresis.

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. Damaged DNA, containing strand breaks, will migrate further in the electric field, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.

Rationale: This assay provides a quantitative measure of DNA damage at the single-cell level. It is a good indicator of the overall genotoxicity of the compounds.

This assay detects the phosphorylation of the histone variant H2AX (γ-H2AX), which is an early marker of DNA double-strand breaks.

Protocol:

  • Cell Treatment and Fixation: Treat cultured cells with the quinoline derivatives, then fix and permeabilize the cells.

  • Immunostaining: Incubate the cells with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.

  • Microscopy and Quantification: Visualize the fluorescently stained cells using a fluorescence microscope. The number and intensity of γ-H2AX foci per nucleus can be quantified to assess the level of DNA damage.

Rationale: The formation of γ-H2AX foci is a highly specific and sensitive indicator of DNA double-strand breaks, a severe form of DNA damage. This assay can confirm that the alkylating activity of the compounds leads to a cellular DNA damage response. Some quinoline derivatives have been shown to trigger a p53/γH2AX pathway in response to DNA damage.[3]

Comparison of Experimental Assays

AssayPrincipleAdvantagesDisadvantages
Guanine Alkylation Assay Direct measurement of adduct formation with a DNA base.Quantitative, provides direct evidence of reactivity, high throughput.Does not directly measure cellular DNA damage or biological consequences.
In Vitro Transcription Stop Assay Measures the ability of adducts to block RNA polymerase.Provides functional data on the consequence of alkylation, maps adduct locations.Less quantitative than LC-MS/MS, indirect measure of alkylation.
Comet Assay Detects DNA strand breaks in single cells.Sensitive, provides a measure of overall genotoxicity in a cellular context.Does not identify the specific type of DNA damage.
γ-H2AX Assay Detects a specific cellular response to DNA double-strand breaks.Highly specific for a critical type of DNA damage, sensitive.Indirect measure of the initial alkylation event.

Computational Approaches for Predicting DNA Alkylating Potential

Computational methods can provide valuable insights into the structure-activity relationships of this compound derivatives and guide the design of more potent and selective compounds.

Molecular Docking

Molecular docking simulations can predict the preferred binding mode and affinity of the quinoline derivatives to DNA.

Workflow:

  • Structure Preparation: Obtain or build 3D structures of the this compound derivatives and a model of B-DNA.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to predict the binding poses of the compounds within the major or minor grooves of the DNA.

  • Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, van der Waals interactions) to predict the binding affinity and preferred binding sites.

Rationale: By understanding how substituents on the quinoline ring influence DNA binding, researchers can design molecules with improved DNA targeting.

Quantum Mechanics (QM) Calculations

QM calculations can be used to model the reaction mechanism of DNA alkylation and to calculate the activation energies for different derivatives.

Workflow:

  • Model System: Create a model system representing the S(_N)2 reaction between the this compound derivative and a guanine molecule.

  • Transition State Search: Use QM software (e.g., Gaussian, Spartan) to locate the transition state structure for the alkylation reaction.

  • Energy Calculation: Calculate the activation energy of the reaction.

Rationale: A lower activation energy suggests a more facile reaction and, therefore, a higher DNA alkylating potential. This allows for a theoretical comparison of the reactivity of different derivatives.

Computational Workflow cluster_0 Computational Assessment Molecular_Docking Molecular Docking (Binding Affinity) SAR_Analysis Structure-Activity Relationship (SAR) Molecular_Docking->SAR_Analysis QM_Calculations Quantum Mechanics (Reactivity) QM_Calculations->SAR_Analysis

Caption: Computational workflow for predicting DNA alkylating potential.

Structure-Activity Relationship (SAR) Insights

While direct comparative data for a series of this compound derivatives is limited in the public domain, principles from related DNA alkylating agents can guide SAR exploration:

  • Electronic Effects: Electron-withdrawing groups on the quinoline ring can increase the electrophilicity of the bromomethyl carbon, potentially enhancing the rate of alkylation. Conversely, electron-donating groups may decrease reactivity.

  • Steric Effects: Bulky substituents near the 5-position could hinder the approach of DNA nucleophiles, reducing the alkylation efficiency.

  • DNA Binding Affinity: Substituents that enhance non-covalent interactions with DNA (e.g., through hydrogen bonding or intercalation) can increase the local concentration of the drug at the DNA, leading to more efficient alkylation.

Conclusion

Assessing the DNA alkylating potential of this compound derivatives requires a multi-faceted approach that combines direct biochemical assays, cell-based functional assays, and computational modeling. While direct measurement of guanine adduct formation by LC-MS/MS provides a quantitative measure of reactivity, cell-based assays such as the comet and γ-H2AX assays offer crucial insights into the biological consequences of this activity. Computational methods, including molecular docking and QM calculations, are invaluable tools for rational drug design and for understanding the underlying structure-activity relationships. By integrating these methodologies, researchers can effectively characterize, compare, and optimize this promising class of potential anticancer agents.

References

  • Datta, J., Ghoshal, K., Denny, W. A., Gamage, S. A., Brooke, D. G., Phiasivongsa, P., ... & Jacob, S. T. (2009). A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degradation. Cancer research, 69(10), 4277–4285.
  • Wang, Y., Zhang, Y., & Wang, Y. (2022). In Vitro Evaluation of DNA Damage Effect Markers toward Five Nitrogen Mustards Based on Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(4), 1235–1244.
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  • Alemu, C., & Ahmed, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21256–21279.
  • Ronsmans, S., Koppen, G., Cok, I., Van Larebeke, N., & De Boever, P. (2011). Quantitative comparison between in vivo DNA adduct formation from exposure to selected DNA-reactive carcinogens, natural background levels of DNA adduct formation and tumour incidence in rodent bioassays. Mutagenesis, 26(5), 633–642.
  • Datta, J., Ghoshal, K., Denny, W. A., Gamage, S. A., Brooke, D. G., Phiasivongsa, P., ... & Jacob, S. T. (2009). A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degradation. Cancer research, 69(10), 4277–4285.
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A Comparative Guide to Evaluating the Target Specificity of 5-(Bromomethyl)quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful modality, offering enhanced potency and prolonged duration of action.[1][2] The quinoline scaffold is a versatile and privileged structure in medicinal chemistry, forming the basis of numerous approved drugs.[3][4][5][6][7][8] The introduction of a reactive 5-(bromomethyl) group transforms the quinoline core into a potential covalent warhead, capable of forming a permanent bond with its protein target.[9] However, this inherent reactivity also brings the risk of off-target interactions, which can lead to toxicity and unforeseen side effects.[10][11]

This guide provides a comprehensive framework for evaluating the target specificity of 5-(bromomethyl)quinoline-based inhibitors. We will delve into the chemical rationale behind experimental design, detail robust methodologies for assessing on- and off-target engagement, and compare this class of inhibitors with established alternatives.

The this compound Warhead: A Reactivity Profile

The key to the covalent mechanism of a this compound inhibitor lies in the electrophilic nature of the bromomethyl group. The carbon-bromine bond is polarized, rendering the methylene carbon susceptible to nucleophilic attack by amino acid residues on a target protein.[9] This reaction typically proceeds via an SN2 mechanism, where a nucleophilic residue, most commonly the thiol group of a cysteine, attacks the carbon, displacing the bromide leaving group and forming a stable covalent bond.[9]

The reactivity of this warhead is a critical parameter influencing its specificity. A highly reactive electrophile may react indiscriminately with numerous proteins, leading to widespread off-target effects. Conversely, a warhead with low reactivity may not efficiently modify its intended target. The electronic properties of the quinoline ring system itself will influence the reactivity of the bromomethyl group. Therefore, a deep understanding of the chemical biology of this specific warhead is paramount for designing selective inhibitors.

A Multi-Pronged Approach to Specificity Evaluation

A thorough assessment of target specificity is not a single experiment but a multi-faceted investigation that builds from initial biochemical validation to a global proteomic view of inhibitor interactions.

cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Proteome-Wide Selectivity Biochem Biochemical Assays (IC50, Ki, kinact) CellBased Cell-Based Assays (CETSA, NanoBRET, InCELL) Biochem->CellBased Confirm cellular activity Proteomics Chemoproteomics (ABPP, COOKIE-Pro, CITe-Id) CellBased->Proteomics Assess global specificity Kinome Kinase Profiling CellBased->Kinome Assess kinome-wide specificity

Figure 1. A phased approach to evaluating inhibitor specificity.

Biochemical Assays: The First Litmus Test

The initial step is to determine the inhibitor's potency against its intended purified protein target.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Reagents and Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • This compound-based inhibitor stock solution (in DMSO)

    • Assay buffer

    • Detection reagent (e.g., for measuring product formation)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the inhibitor in the assay buffer.

    • In a microplate, add the purified enzyme to each well.

    • Add the diluted inhibitor to the wells and incubate for a defined period to allow for covalent bond formation.

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a set time.

    • Stop the reaction and add the detection reagent.

    • Measure the signal on a microplate reader.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

    • To further characterize covalent inhibitors, determine the kinetic parameters KI (non-covalent binding affinity) and kinact (rate of inactivation).[12]

Causality Behind Experimental Choices: This initial in vitro assessment is crucial to confirm that the inhibitor is active against its intended target in a simplified system, devoid of cellular complexities. Determining both IC50 and the kinetic parameters of covalent inhibition provides a more complete picture of the inhibitor's potency and reactivity.

Cell-Based Target Engagement Assays: Verifying On-Target Activity in a Biological Context

Confirming that the inhibitor can reach and bind to its target within a living cell is a critical next step. Cell-based target engagement assays provide this crucial piece of evidence.[13][14]

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • NanoBRET™ Target Engagement Assay: This technique measures the binding of an inhibitor to a target protein in live cells by detecting the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[15]

  • InCELL Hunter™ and InCELL Pulse™ Assays: These are cell-based assays that can quantify compound-target binding and cellular permeability.[13]

Experimental Protocol: Generic Cell-Based Target Engagement Assay

  • Cell Culture: Culture cells expressing the target protein to an appropriate density.

  • Compound Treatment: Treat the cells with varying concentrations of the this compound-based inhibitor for a specified duration.

  • Assay-Specific Steps: Follow the specific protocol for the chosen target engagement assay (e.g., heat shock for CETSA, addition of tracer for NanoBRET).

  • Detection: Measure the assay-specific signal (e.g., protein levels by Western blot for CETSA, BRET ratio for NanoBRET).

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the cellular EC50, representing the concentration at which 50% of the target is engaged.

Trustworthiness of the Protocol: These assays provide a self-validating system by demonstrating target engagement in a physiological context, which is a prerequisite for the inhibitor's intended biological effect. A lack of target engagement in cells, despite biochemical potency, would point to issues with cell permeability or intracellular stability.

Proteome-Wide Specificity Profiling: Unveiling the Off-Target Landscape

The ultimate test of specificity is to assess the inhibitor's interactions across the entire proteome. Chemoproteomic methods are powerful tools for this purpose.[11][12][16][17][18][19]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with the active sites of entire enzyme families to profile their activity. Competitive ABPP, where the inhibitor competes with the probe for binding, can reveal off-target interactions within a specific enzyme class.

  • Mass Spectrometry-Based Proteomics: Advanced mass spectrometry techniques can identify and quantify the proteins that are covalently modified by an inhibitor. Methods like COOKIE-Pro (COvalent Occupancy KInetic Enrichment via Proteomics) can even determine the kinetic parameters of covalent binding on a proteome-wide scale.[9] CITe-Id (Covalent Inhibitor Target-site Identification) is another approach to directly identify the sites of covalent modification.[16]

Start Treat cells with alkyne-tagged inhibitor Lysis Cell Lysis Start->Lysis Click Click Chemistry: Attach biotin tag Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Proteolytic Digest Enrich->Digest MS LC-MS/MS Analysis Digest->MS Analysis Data Analysis: Identify & Quantify Modified Proteins MS->Analysis

Figure 2. A generalized workflow for chemoproteomic target identification of covalent inhibitors.

Authoritative Grounding: The use of chemoproteomics for off-target profiling is a well-established and powerful technique for ensuring the safety and specificity of covalent inhibitors.[11] It provides a global and unbiased view of a compound's interactions within the complex cellular environment.

Comparative Analysis with Alternative Covalent Warheads

The choice of covalent warhead is a critical determinant of an inhibitor's specificity and overall pharmacological profile. The this compound moiety represents a class of reactive electrophiles that can be compared to more commonly used warheads.

WarheadReactive GroupTargeted Residue(s)ReactivityKey Features
This compound BromomethylCys, His, LysHigh (likely)SN2 reaction mechanism; reactivity can be tuned by the quinoline scaffold.[9]
Acrylamide α,β-unsaturated amideCysModerateMichael addition reaction; widely used in approved drugs; reactivity is tunable.[20][21]
Vinyl Sulfone/Sulfonamide α,β-unsaturated sulfone/sulfonamideCysModerateMichael addition reaction; generally stable and well-tolerated.[16]
Cyanoacrylamide α,β-unsaturated nitrileCysHigh (reversible)Can form reversible covalent bonds, potentially reducing off-target accumulation.[2][22]
Propargylamide Alkyne with adjacent amideCysLowRequires specific activation or proximity; can be highly selective.[23]

Data Presentation: The table above summarizes the key characteristics of different covalent warheads. While the reactivity of this compound is inferred to be high based on its chemical structure, empirical testing using the methods described in this guide would be necessary to confirm this and to fully characterize its selectivity profile.

Designing for Enhanced Specificity

Achieving high target specificity is a central goal in the design of covalent inhibitors. Several strategies can be employed to minimize off-target effects:

  • Optimize Non-Covalent Binding: The initial non-covalent binding of the inhibitor to the target protein (governed by KI) is a major determinant of specificity.[10] A high-affinity interaction ensures that the warhead is positioned correctly and has a sufficient residence time to react with the intended nucleophile.

  • Tune Warhead Reactivity: The intrinsic reactivity of the electrophile can be modulated through chemical modifications. For this compound-based inhibitors, substitutions on the quinoline ring can alter the electronic properties of the bromomethyl group, thereby fine-tuning its reactivity.[9]

  • Target Non-Conserved Residues: Designing inhibitors that target nucleophilic residues located in less conserved regions of the target protein can significantly improve selectivity, especially within large protein families like kinases.[10]

Conclusion

The evaluation of target specificity for novel covalent inhibitors, such as those based on the this compound scaffold, requires a rigorous and multi-faceted experimental approach. By combining biochemical potency assays, cell-based target engagement studies, and global chemoproteomic profiling, researchers can build a comprehensive understanding of an inhibitor's on- and off-target interactions. This detailed characterization is essential for advancing safe and effective covalent therapeutics. The principles and protocols outlined in this guide provide a robust framework for the scientific community to assess the specificity of this and other emerging classes of covalent inhibitors.

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  • Medicinal Chemistry and Chemical Biology Highlights. CHIMIA.
  • Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Discovery of novel targets of quinoline drugs in the human purine binding proteome. N/A.
  • Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides.
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  • An In-depth Technical Guide to the Electrophilicity of N,N-dimethyl-2-(bromomethyl)-acrylamide as a Michael Acceptor. Benchchem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. OUCI.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. NIH.
  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. N/A.
  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. N/A.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PMC - NIH.
  • A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degrad
  • Target identification using drug affinity responsive target stability (DARTS). CVRTI.
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  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Design, synthesis and biological study of novel quinoline-based drugs targeting non-tuberculous mycobacteria. Sciforum.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH.
  • Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity. PubMed.
  • Discovery of novel quinoline-based mTOR inhibitors via introducing intra-molecular hydrogen bonding scaffold (iMHBS)
  • Reversible Covalent Inhibition—Desired Covalent Adduct Form
  • A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. PMC - NIH.
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Introduction: The Quinoline Scaffold and the Rationale for Bromination in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Comparative Cytotoxicity of Brominated Quinoline Derivatives on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. In the relentless pursuit of novel anticancer agents, quinoline and its derivatives have emerged as a particularly promising class of heterocyclic compounds. Their planar structure allows them to intercalate with DNA, and they can be functionalized at various positions to modulate their biological effects. This has led to the development of quinoline-based drugs that act as inhibitors of topoisomerases, protein kinases, and other crucial cellular targets.[1]

Bromination of the quinoline ring is a strategic chemical modification aimed at enhancing the anticancer potential of these derivatives. The introduction of bromine atoms can significantly alter the physicochemical properties of the molecule, including its lipophilicity, electronic effects, and metabolic stability. These changes can, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The presence of electron-withdrawing bromine atoms can also enhance the reactivity of the quinoline ring, potentially leading to more potent inhibition of key enzymes involved in cancer cell proliferation.[2] This guide provides a comparative analysis of the cytotoxic effects of various brominated quinoline derivatives against a panel of cancer cell lines, supported by experimental data, to aid researchers in the design and development of next-generation anticancer therapeutics.

Comparative Cytotoxicity of Brominated Quinoline Derivatives

The in vitro cytotoxicity of brominated quinoline derivatives has been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth, is a key parameter in these studies. The following tables summarize the IC50 values of several brominated quinoline derivatives, providing a comparative overview of their anticancer activity.

Table 1: Cytotoxicity (IC50 in µM) of Brominated Quinoline Derivatives against Various Cancer Cell Lines

CompoundC6 (Rat Glioma)HeLa (Human Cervical Cancer)HT29 (Human Colon Adenocarcinoma)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) 15.426.415.0[3]
6,8-dibromo-5-nitroquinoline (17) 50.024.126.2[3]
5-Fluorouracil (Reference) 240.8 - 258.3240.8 - 258.3240.8 - 258.3[4]

Table 2: Cytotoxicity of Other Notable Brominated Quinolines and Related Structures

Compound/DerivativeCancer Cell LineIC50Reference DrugIC50 of ReferenceReference
6,8-dibromo-4(3H)quinazolinone derivativesMCF-71.7 - 1.83 µg/mLDoxorubicinNot Specified[5]
6-Bromo quinazoline derivative (8a)MCF-715.85 ± 3.32 µMErlotinibNot Specified[5]
6-Bromo quinazoline derivative (8a)SW48017.85 ± 0.92 µMErlotinibNot Specified[5]
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-Fluorouracil (5-FU)Not Specified[5]
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 µg/mL--[4]
Compound 6MCF-78.5 µMDoxorubicin32.02 µM[3]
Compound 14MCF-723.5 µMDoxorubicin32.02 µM[3]
Compound 19MCF-723.7 µMDoxorubicin32.02 µM[3]
Compounds 9, 11, 17, 18MCF-736.4 - 39.7 µMDoxorubicin32.02 µM[3]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above, along with other studies, provide valuable insights into the structure-activity relationship of brominated quinoline derivatives. Several key structural features appear to influence their cytotoxic potential:

  • Position and Number of Bromine Atoms: The location and number of bromine substituents on the quinoline ring are critical for anticancer activity. For instance, compounds with bromine atoms at the C-5 and C-7 positions have demonstrated significant inhibition of cancer cell proliferation.[3]

  • Substitution at C-8: The nature of the substituent at the C-8 position plays a crucial role. The presence of a hydroxyl or methoxy group at this position has been associated with potent inhibitory effects against various cancer cell lines.[3]

  • Electron-Withdrawing Groups: The introduction of additional electron-withdrawing groups, such as a nitro group at the C-5 position, can further enhance the antiproliferative effects of brominated quinolines.[3] This is exemplified by the potent activity of 6,8-dibromo-5-nitroquinoline.[3]

  • Fused Ring Systems: Extending the quinoline scaffold to include fused ring systems, such as in quinolino[3,4-b]quinoxalines, has been shown to yield highly active compounds.[6]

Mechanisms of Anticancer Action

Brominated quinoline derivatives exert their cytotoxic effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key enzymes involved in DNA replication and repair.[4]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells.[4] Several brominated quinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events in this process include the activation of caspases, a family of proteases that execute the apoptotic program, and the fragmentation of DNA.[4] For example, some quinoline-N-oxide derivatives have been shown to induce apoptosis in human erythroleukemic K562 cells through the activation of caspase-9 and caspase-3.[7] Another quinoline derivative, PQ1, induces apoptosis in breast cancer cells by activating both caspase-8 and caspase-9.[4]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Brominated Quinoline Brominated Quinoline Brominated Quinoline->Death Receptor Brominated Quinoline->Mitochondria

Caption: A simplified diagram of potential apoptosis induction pathways by brominated quinoline derivatives.

Inhibition of Topoisomerase I

Topoisomerase I is a vital enzyme that relaxes supercoiled DNA, a critical step in DNA replication and transcription.[4] Inhibition of this enzyme leads to DNA damage and ultimately triggers cell death. Certain brominated quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated the ability to inhibit human topoisomerase I, making this a significant mechanism of their anticancer activity.[2][4]

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the anticancer activity of brominated quinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)[8]

  • 96-well plates

  • Culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the brominated quinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[10]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[5]

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with Brominated Quinoline Derivatives adhere->treat incubate_compound Incubate for 24-72h treat->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate Calculate IC50 read_absorbance->calculate end End calculate->end

Caption: General workflow for an in vitro cytotoxicity screening using the MTT assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity by measuring the release of LDH from damaged cells.[11]

Materials:

  • LDH Cytotoxicity Assay Kit[12]

  • 96-well plates[12]

  • Culture medium[12]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.[13]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended) and carefully transfer the supernatant to a new 96-well plate.[12]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit and measure the absorbance at 490 nm.[13] The amount of color formation is proportional to the amount of LDH released.[12]

DNA Laddering Assay for Apoptosis

This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.[14]

Materials:

  • Cell lysis buffer[14]

  • RNase A[14]

  • Proteinase K[14]

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol and sodium acetate

  • Agarose gel electrophoresis equipment[14]

  • Ethidium bromide or other DNA stain[14]

Procedure:

  • Cell Harvesting and Lysis: Induce apoptosis in your target cells and harvest them. Lyse the cells using a suitable lysis buffer.[14]

  • RNA and Protein Removal: Treat the cell lysate with RNase A to remove RNA, followed by proteinase K to digest proteins.[14]

  • DNA Extraction: Extract the DNA using a phenol:chloroform:isoamyl alcohol mixture.

  • DNA Precipitation: Precipitate the DNA with ethanol and sodium acetate.

  • Agarose Gel Electrophoresis: Resuspend the DNA pellet and run it on an agarose gel containing a DNA stain.[14]

  • Visualization: Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.[14]

Conclusion and Future Directions

The in vitro data compiled in this guide highlight the significant potential of brominated quinoline derivatives as a scaffold for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, with some exhibiting IC50 values in the low micromolar range. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of topoisomerase I.

Future research in this area should focus on:

  • Synthesis of novel derivatives: The design and synthesis of new brominated quinolines with improved potency and selectivity.

  • In-depth mechanistic studies: Further elucidation of the specific molecular targets and signaling pathways involved in the anticancer activity of these compounds.

  • In vivo studies: Evaluation of the most promising derivatives in animal models of cancer to assess their efficacy and safety in a more complex biological system.

  • Combination therapies: Investigating the potential synergistic effects of brominated quinolines with existing chemotherapeutic agents.

By continuing to explore the rich chemical space of brominated quinolines, researchers can pave the way for the development of more effective and less toxic cancer therapies.

References

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-(Bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-(Bromomethyl)quinoline, a versatile synthetic intermediate whose reactivity necessitates stringent handling and disposal protocols. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis to the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that these procedures become an integral and self-validating part of your laboratory's safety culture.

Hazard Identification and Risk Assessment

This compound is a halogenated aromatic compound. Its primary hazards stem from its reactive bromomethyl group and the toxicological profile of the quinoline moiety. Before any handling or disposal, a thorough risk assessment is mandatory.

The Occupational Safety and Health Administration (OSHA) requires special consideration for "Particularly Hazardous Substances" (PHS), which include select carcinogens, reproductive toxins, and chemicals with a high degree of acute toxicity.[1] While this compound itself is not explicitly classified as a carcinogen, the parent compound, quinoline, is listed as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is suspected of causing genetic defects and cancer.[2] Therefore, it is prudent to handle this compound with the precautions afforded to a PHS.[1][3]

Hazard CategoryDescriptionRationale & References
Acute Toxicity Causes severe skin burns and eye damage.[4][5] Harmful if swallowed or in contact with skin.[2][6] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[5]The bromomethyl group is a potent alkylating agent that can react with biological nucleophiles in skin and eye tissues, causing severe irritation and chemical burns.
Chronic Toxicity Suspected of causing genetic defects and cancer.[2]Based on the toxicological profile of the parent quinoline structure. Long-term exposure to related compounds has been linked to carcinogenic effects.[7]
Physical Hazards Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr).[4]High temperatures provide the energy to break the chemical bonds within the molecule, leading to the formation of these hazardous decomposition products.
Environmental Toxic to aquatic life with long-lasting effects.[6] A release into the environment must be avoided.[6]Halogenated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms, disrupting ecosystems.

Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, robust safety measures are required to minimize exposure during handling and disposal operations.

Engineering Controls: All handling and disposal procedures, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent the inhalation of any dust or vapors.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use.[4] For prolonged contact, consider double-gloving.Provides a chemical barrier to prevent skin contact. The bromomethyl group can penetrate some glove materials over time.
Eye Protection Tight-sealing safety goggles and a face shield.[2]Protects against splashes and airborne particles, preventing severe eye damage.[6]
Skin/Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure from accidental spills or contact.[2]
Respiratory Not typically required if work is performed within a certified chemical fume hood.A fume hood provides adequate respiratory protection from vapors and particulates.

Waste Characterization and Segregation: The Critical First Step

Proper waste disposal begins with accurate characterization and segregation. Mischaracterizing chemical waste can lead to dangerous reactions, non-compliant disposal, and increased costs.

This compound is classified as a Halogenated Organic Waste . This is due to the presence of a carbon-bromine bond.[8][9] It is imperative to segregate this waste stream from non-halogenated organic waste.

Causality: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HBr) produced during combustion.[9] Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire batch, significantly increasing disposal costs and the environmental burden.[10]

The following workflow illustrates the decision-making process for chemical waste segregation in the laboratory.

WasteSegregation start Generated Chemical Waste (this compound) is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated halogenated_waste Halogenated Organic Waste (e.g., this compound, Dichloromethane, Chloroform) is_halogenated->halogenated_waste Yes inorganic_waste Is it an aqueous solution of inorganic salts, acids, or bases? is_halogenated->inorganic_waste No non_halogenated_waste Non-Halogenated Organic Waste (e.g., Acetone, Hexanes, Ethanol) inorganic_waste->non_halogenated_waste No aqueous_waste Aqueous Hazardous Waste (Segregate Acids from Bases) inorganic_waste->aqueous_waste Yes

Caption: Waste segregation decision workflow for laboratory chemicals.

Step-by-Step Disposal Protocols

Adherence to a standardized disposal protocol is essential for safety and regulatory compliance with EPA guidelines.[11][12]

Protocol 4.1: Disposal of Unused or Contaminated this compound

This protocol applies to the pure chemical, reaction residues, or solutions containing the compound.

  • Container Selection: Choose a clean, chemically compatible container with a secure, screw-top lid. The original product container is often suitable if it's in good condition.[13] Do not use food-grade containers.

  • Waste Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[13] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • An accurate list of all constituents and their approximate concentrations.

    • The date accumulation started (the day the first drop of waste was added).

    • The name of the principal investigator and the laboratory location (building and room number).

  • Waste Accumulation:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[10][14]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab.[13] The SAA must be at or near the point of generation and under the control of the lab personnel.

    • Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Requesting Pickup: Once the container is full, or within one year of the accumulation start date (for academic labs, this can be 12 months), arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[12] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[14]

Protocol 4.2: Disposal of Contaminated Labware and Debris

This protocol applies to items like gloves, weigh boats, pipette tips, and paper towels contaminated with this compound.

  • Gross Decontamination: Remove as much of the chemical residue as possible.

  • Solid Waste Collection: Place all contaminated solid debris into a designated, clearly labeled hazardous waste bag or container. This container must also be labeled "Hazardous Waste" with the chemical name.

  • Empty Glassware: An "empty" container that held a hazardous substance can often be disposed of as regular lab glass if it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[15] Crucially, the rinsate from this process is itself hazardous waste. The rinsate must be collected and disposed of as liquid halogenated organic waste as described in Protocol 4.1.

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Small Spill Cleanup (inside a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[2][6]

  • Decontamination: Clean the spill area with a suitable solvent (like acetone), followed by soap and water. The wipes and rinsate from this cleaning are also hazardous waste and must be disposed of accordingly.

  • Label and Dispose: Seal and label the container with the spill debris as "Hazardous Waste" and manage it according to Protocol 4.1.

Large Spills or Spills Outside a Fume Hood
  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert personnel in adjacent areas and activate the nearest fire alarm if there is an immediate fire or inhalation hazard.

  • NOTIFY: Call your institution's EHS emergency number and 911. Provide your name, location, and the name of the chemical involved.

  • SECURE: Secure the area to prevent re-entry. Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). CME Corp. Retrieved from [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Safe Handling of Chemicals. (n.d.). Environmental Health and Safety, University of Tennessee. Retrieved from [Link]

  • Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Carcinogens - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Section 729.241 Aqueous Solutions of Halogenated Compounds. (n.d.). Illinois Pollution Control Board. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). eCFR :: Electronic Code of Federal Regulations. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Management of Waste. (n.d.). Prudent Practices in the Laboratory, National Academies Press. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Safety Data Sheet for 4-(Bromomethyl)-2(1H)-quinolinone. (2025). Thermo Fisher Scientific. Retrieved from [Link]

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Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 5-(Bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the chemical building blocks of discovery demand our utmost respect and caution. 5-(Bromomethyl)quinoline, a versatile synthetic intermediate, is one such compound. Its quinoline core and reactive bromomethyl group, a potent alkylating agent, necessitate a comprehensive understanding of its potential hazards and the stringent personal protective equipment (PPE) protocols required for safe handling.[1][2] This guide provides an in-depth, procedural framework for the safe utilization of this compound, ensuring that your focus remains on groundbreaking research, uncompromised by preventable laboratory incidents.

Understanding the Hazard: Why Meticulous PPE is Non-Negotiable

Core Principles of Protection: A Multi-Layered Defense

A robust safety protocol is not merely a checklist but a mindset. When handling this compound, every step, from preparation to disposal, must be underpinned by a commitment to minimizing exposure. This is achieved through a multi-layered defense system encompassing engineering controls, administrative procedures, and, critically, the correct selection and use of PPE.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even donned, the laboratory environment itself should be engineered for safety.

  • Chemical Fume Hood: All manipulations of this compound, whether in solid or solution form, must be performed within a certified chemical fume hood.[7][8] This is crucial for preventing the inhalation of any dust particles or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[3]

Administrative Controls: Safe Work Practices

These are the established procedures and policies that further reduce the risk of exposure.

  • Designated Work Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and kept clean and uncluttered.[9]

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound.

  • Training: All personnel handling the compound must be thoroughly trained on its potential hazards and the required safety procedures.

Personal Protective Equipment (PPE): Your Last and Most Personal Line of Defense

The appropriate selection and use of PPE is paramount. The following table summarizes the essential PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][10][11]Protects against accidental splashes of solutions or contact with solid particles, which can cause serious eye irritation or damage.[3][12]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Disposable nitrile or neoprene gloves.[8][10][13]Prevents skin contact with the chemical, which is presumed to be harmful and a skin irritant.[3][4] Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn.
Respiratory Protection For handling the solid compound outside of a fume hood or for procedures that may generate significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[10][14]While all work should ideally be in a fume hood, this provides an additional layer of protection against inhalation, especially in the event of a spill or when weighing the solid.
Footwear Closed-toe, non-perforated shoes that cover the entire foot.[8][10]Protects feet from spills and falling objects.

Procedural Guidance: Step-by-Step Safety Protocols

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Operational Plan: Handling this compound
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly.[7] Assemble all necessary equipment and reagents.

  • Donning PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure with appropriate ventilation. Use disposable weigh boats.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure apparatus is securely clamped.

  • Post-Reaction: After the procedure, decontaminate all surfaces and equipment.

  • Doffing PPE: Follow the doffing sequence carefully, disposing of gloves and any other disposable PPE in a designated hazardous waste container.[15]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3][9]

Disposal Plan: Responsible Stewardship from Cradle to Grave

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled, sealed container designated for halogenated organic waste.[15]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste, likely through high-temperature incineration.[16][17] Do not pour any waste containing this compound down the drain. [3][18]

By adhering to these rigorous safety protocols, you can confidently and safely unlock the synthetic potential of this compound, contributing to the advancement of science while ensuring the well-being of yourself and your colleagues.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available from: [Link]

  • Penta chemicals. Quinoline - SAFETY DATA SHEET. Available from: [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available from: [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Capot Chemical. MSDS of 8-Bromomethylquinoline. Available from: [Link]

  • Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Bromomethyl)-2(1H)-quinolinone. Available from: [Link]

  • ChemistryViews. Chemical Indicator for Alkylating Agents. Available from: [Link]

  • Forsyth Tech. Lab Safety-Chemicals. YouTube; 2013. Available from: [Link]

  • Köprülü, T. K., Çakmak, O., & Ökten, S. S. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemBioChem, e202300701.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • Unknown. Lesson 5: Personal Protective Equipment. Available from: [Link]

  • Canada.ca. Personal Protective Equipment. Available from: [Link]

  • Minnesota Department of Health. Quinoline Toxicological Summary. Available from: [Link]

  • U.S. Environmental Protection Agency. Toxicological Review of Quinoline (CAS No. 91-22-5). Available from: [Link]

  • Australian Government Department of Health. Quinolines: Human health tier II assessment. Available from: [Link]

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